molecular formula C7H13BrO2 B066364 2-(2-Bromoethoxy)tetrahydro-2H-pyran CAS No. 172797-67-0

2-(2-Bromoethoxy)tetrahydro-2H-pyran

Cat. No.: B066364
CAS No.: 172797-67-0
M. Wt: 209.08 g/mol
InChI Key: GCUOLJOTJRUDIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromoethoxy)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C7H13BrO2 and its molecular weight is 209.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 216078. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUOLJOTJRUDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884985
Record name 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17739-45-6
Record name 2-(2-Bromoethoxy)tetrahydro-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17739-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017739456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17739-45-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216078
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Bromoethoxy)tetrahydro-2H-pyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Bromoethoxy)tetrahydro-2H-pyran: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-(2-Bromoethoxy)tetrahydro-2H-pyran, a pivotal reagent in modern organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document delves into its core attributes, synthesis protocols, and critical applications, with a focus on the mechanistic principles that underpin its utility.

Compound Identification and Structure

This compound is a bifunctional organic compound widely utilized as a building block and a protecting group precursor in complex molecular syntheses.[1]

  • CAS Number: 17739-45-6[2][3][4]

  • Molecular Formula: C₇H₁₃BrO₂[2][3][4]

  • Molecular Weight: 209.08 g/mol [2][3][4]

  • Synonyms: 2-(2-Bromoethoxy)oxane, 2-Bromo-O-tetrahydropyranyl-ethanol, 2-[(2-Bromoethyl)oxy]tetrahaydro-2H-pyran[2][4]

  • IUPAC Name: 2-(2-bromoethoxy)oxane[4]

The structure features a tetrahydropyran (THP) ring connected to a bromoethoxy group via an ether linkage. This unique arrangement confers its dual functionality: the bromo group serves as a reactive handle for nucleophilic substitution, while the THP ether moiety is a widely used protecting group for alcohols.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic protocols. It is typically supplied as a colorless to pale yellow liquid, often stabilized with a small amount of potassium carbonate (~1%) to prevent decomposition.

PropertyValueSource
Appearance Colorless to pale yellow liquid[5][6][7]
Density 1.384 g/mL at 25 °C[2][7]
Boiling Point 62-64 °C at 0.4 mmHg[5][7]
Refractive Index (n20/D) 1.482[5][7]
Flash Point 88 °C (190.4 °F) - closed cup
Storage Temperature Room Temperature, keep in a dark, dry, and sealed container[5]
Synthesis of this compound

The compound is readily synthesized from commercially available starting materials, 2-bromoethanol and 3,4-dihydro-2H-pyran (DHP).[5][7][8] The reaction is an acid-catalyzed addition of the alcohol to the enol ether of DHP, forming a stable acetal known as a THP ether.[9]

Reaction Mechanism: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the double bond of DHP, generating a resonance-stabilized carbocation. The hydroxyl group of 2-bromoethanol then acts as a nucleophile, attacking the carbocation to form the THP ether.

This protocol is based on established laboratory procedures.[5]

  • Reaction Setup: To a solution of 2-bromoethanol (1.0 eq) and 3,4-dihydro-2H-pyran (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.05-0.1 eq) in portions at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture can be quenched with a mild base (e.g., triethylamine or a saturated sodium bicarbonate solution) to neutralize the acid catalyst.

  • Purification: The crude product is concentrated under reduced pressure. Purification is typically achieved by silica gel column chromatography using a non-polar eluent system (e.g., petroleum ether/ethyl acetate) to afford the product as a colorless oil.[5]

Note: The reaction is exothermic and should be controlled, especially on a larger scale.[8]

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Conditions 2-Bromoethanol 2-Bromoethanol Reaction Reaction 2-Bromoethanol->Reaction 1.0 eq 3,4-Dihydro-2H-pyran (DHP) 3,4-Dihydro-2H-pyran (DHP) 3,4-Dihydro-2H-pyran (DHP)->Reaction 1.0 eq DCM (Solvent) DCM (Solvent) DCM (Solvent)->Reaction p-TsOH (Catalyst) p-TsOH (Catalyst) p-TsOH (Catalyst)->Reaction Room Temp, 2-4h Room Temp, 2-4h Room Temp, 2-4h->Reaction Work-up Work-up Reaction->Work-up Quench with Base Purification Purification Work-up->Purification Column Chromatography Final Product Final Product Purification->Final Product Yield: ~89%

Caption: General workflow for the synthesis of this compound.

Core Application: The THP Protecting Group in Synthesis

A primary application of this compound is as a masked equivalent of 2-bromoethanol, where the hydroxyl group is protected as a THP ether. The THP group is a robust protecting group for alcohols, stable under a wide range of conditions including strongly basic media, organometallic reagents, and hydrides.[10]

Causality for Protection: In a multi-step synthesis, a reactive functional group like an alcohol (-OH) can interfere with reactions intended for another part of the molecule. For instance, the acidic proton of an alcohol would quench a Grignard reagent.[11] Protecting the alcohol by converting it into a THP ether temporarily removes this acidic proton, rendering it inert to such reagents.[10][11]

  • Protection: As described in the synthesis section, an alcohol reacts with DHP under acidic conditions to form the THP ether (an acetal).[9]

  • Deprotection: The THP group is readily removed by treatment with aqueous acid (e.g., HCl, H₂SO₄, or PPTS in an alcohol solvent), which hydrolyzes the acetal to regenerate the original alcohol.[10][11]

Caption: The logical workflow of using THP as a protecting group for alcohols.

Applications in Drug Development and Research

This reagent serves as a key intermediate in the synthesis of complex molecules with significant biological activity. Its bifunctional nature allows for the introduction of a protected hydroxyethyl side chain onto a target molecule.

  • Pharmaceutical Intermediates: It is a crucial building block in the synthesis of novel drug candidates, particularly in constructing heterocyclic systems that are prevalent in many biologically active molecules.[12]

  • Agrochemicals: The compound is used in the development of new crop protection agents, such as advanced pesticides and herbicides.[12]

  • Specific Syntheses: It has been employed in the synthesis of specialized molecules, including estrogen ligands bearing carborane and various complex organic structures.[7] Its potential as an estrogen receptor modulator has also been noted.

Safety and Handling

According to GHS classifications, this compound is a combustible liquid that causes skin and serious eye irritation.[4][13]

  • Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including eye shields and gloves, and store in a tightly closed container in a dry place.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(2-Bromoethoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethoxy)tetrahydro-2H-pyran is a valuable bifunctional molecule widely employed in organic synthesis. It incorporates a bromoethyl group, a versatile handle for nucleophilic substitution and organometallic reactions, and a tetrahydropyran (THP) acetal, a common and robust protecting group for alcohols.[1][2] Its utility is particularly evident in the synthesis of complex molecules, including estrogen ligands and other pharmacologically active compounds.[1] A thorough understanding of its structure and purity is paramount for its successful application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this characterization.

This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical principles governing the observed chemical shifts, multiplicities, and coupling constants, with a particular focus on the diastereotopic nature of the protons on the tetrahydropyran ring. This guide will also provide a comprehensive, step-by-step protocol for the acquisition of high-quality NMR data.

Molecular Structure and Key NMR Features

The structure of this compound presents several distinct proton and carbon environments, leading to a rich and informative NMR spectrum. The presence of a chiral center at the anomeric carbon (C2) of the tetrahydropyran ring renders the geminal protons on the methylene groups of the ring (C3, C4, C5, and C6) and the bromoethoxy sidechain diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts, often leading to complex splitting patterns.[3][4][5]

graph "Molecular_Structure" { layout=neato; node [shape=none, fontsize=10]; edge [fontsize=10];

// Atom nodes O1 [label="O", pos="0,1!", color="#EA4335"]; C2 [label="C2", pos="1.5,1.5!"]; C3 [label="C3", pos="2.5,0.5!"]; C4 [label="C4", pos="2,-1!"]; C5 [label="C5", pos="0.5,-1.5!"]; C6 [label="C6", pos="-0.5,0!"]; O7 [label="O", pos="2,2.5!", color="#EA4335"]; C8 [label="C8", pos="3,3.5!"]; C9 [label="C9", pos="4,2.5!"]; Br10 [label="Br", pos="5,3.5!", color="#34A853"];

// Proton nodes H2 [label="H", pos="1.8,0.8!"]; H3a [label="Ha", pos="3.3,0.8!"]; H3b [label="Hb", pos="2.8,-0.2!"]; H4a [label="Ha", pos="2.5,-1.7!"]; H4b [label="Hb", pos="1.5,-1.7!"]; H5a [label="Ha", pos="0.2,-2.2!"]; H5b [label="Hb", pos="0.8,-2.2!"]; H6a [label="Ha", pos="-1.3,0.3!"]; H6b [label="Hb", pos="-0.8,-0.7!"]; H8a [label="Ha", pos="2.7,4.2!"]; H8b [label="Hb", pos="3.7,4.2!"]; H9a [label="Ha", pos="4.3,1.8!"]; H9b [label="Hb", pos="4.7,3.2!"];

// Edges O1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- O1; C2 -- O7; O7 -- C8; C8 -- C9; C9 -- Br10;

// Proton edges C2 -- H2 [style=dashed]; C3 -- H3a [style=dashed]; C3 -- H3b [style=dashed]; C4 -- H4a [style=dashed]; C4 -- H4b [style=dashed]; C5 -- H5a [style=dashed]; C5 -- H5b [style=dashed]; C6 -- H6a [style=dashed]; C6 -- H6b [style=dashed]; C8 -- H8a [style=dashed]; C8 -- H8b [style=dashed]; C9 -- H9a [style=dashed]; C9 -- H9b [style=dashed]; }

Figure 1. Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by a series of multiplets in the aliphatic region. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~4.6Triplet (t)~3.5
H-6 (axial & equatorial)~3.8 and ~3.5Multiplets (m)-
O-CH ₂-CH₂-Br~3.8 and ~3.6Multiplets (m)-
O-CH₂-CH ₂-Br~3.5Triplet (t)~6.0
H-3, H-4, H-5 (axial & equatorial)~1.8 - ~1.5Multiplets (m)-

Interpretation of the ¹H NMR Spectrum:

  • Anomeric Proton (H-2): The proton at the C2 position is the most downfield of the ring protons due to the deshielding effect of two adjacent oxygen atoms. It typically appears as a triplet around 4.6 ppm.

  • Tetrahydropyran Ring Protons (H-3, H-4, H-5, H-6): The methylene protons of the THP ring appear as a complex series of multiplets between 1.5 and 3.8 ppm. The diastereotopic nature of these protons, arising from the chiral center at C2, results in their chemical non-equivalence. This leads to geminal and vicinal coupling, further complicating the splitting patterns. The protons on C6, being adjacent to an oxygen atom, are shifted further downfield compared to the protons on C3, C4, and C5.

  • Bromoethoxy Side Chain Protons: The two methylene groups of the bromoethoxy side chain also exhibit diastereotopicity. The protons on the carbon adjacent to the oxygen (O-CH₂-CH₂-Br) are expected to resonate at a slightly different chemical shift from each other and appear as a multiplet. The protons on the carbon bearing the bromine atom (O-CH₂-CH₂-Br) are significantly deshielded by the electronegative bromine and appear as a triplet around 3.5 ppm.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule.

CarbonChemical Shift (δ, ppm)
C-2~98
C-6~62
O-C H₂-CH₂-Br~67
C-3~31
O-CH₂-C H₂-Br~30
C-4~25
C-5~19

Interpretation of the ¹³C NMR Spectrum:

  • Anomeric Carbon (C-2): The carbon of the acetal group (C2) is the most downfield carbon of the THP ring, appearing around 98 ppm due to being bonded to two oxygen atoms.

  • Carbons Adjacent to Oxygen (C-6 and O-CH₂-CH₂-Br): The C6 carbon of the THP ring and the carbon of the ethoxy group adjacent to the oxygen resonate in the region of 62-67 ppm.

  • Carbon Bearing Bromine (O-CH₂-CH₂-Br): The carbon directly attached to the electron-withdrawing bromine atom is found at approximately 30 ppm.

  • Other Ring Carbons (C-3, C-4, C-5): The remaining methylene carbons of the tetrahydropyran ring (C3, C4, and C5) appear in the upfield region of the spectrum, typically between 19 and 31 ppm.

Experimental Protocol for NMR Data Acquisition

graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="Weigh 5-20 mg of \nthis compound"]; B [label="Dissolve in ~0.6 mL of \ndeuterated solvent (e.g., CDCl₃)"]; C [label="Transfer to a clean, \nhigh-quality NMR tube"]; D [label="Ensure no solid particles \nare present"]; A -> B -> C -> D; }

subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; E [label="Insert sample into \nNMR spectrometer"]; F [label="Lock on the deuterium signal \nof the solvent"]; G [label="Shim the magnetic field for \noptimal homogeneity"]; H [label="Tune and match the probe \nfor the desired nucleus (¹H or ¹³C)"]; I [label="Set acquisition parameters \nand run the experiment"]; E -> F -> G -> H -> I; }

subgraph "cluster_proc" { label="Data Processing"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; J [label="Fourier transform the \nFree Induction Decay (FID)"]; K [label="Phase correct the spectrum"]; L [label="Calibrate the chemical shift \n(e.g., using residual solvent peak)"]; M [label="Integrate the signals (for ¹H NMR)"]; N [label="Analyze and assign the peaks"]; J -> K -> L -> M -> N; } }

Figure 2. A generalized workflow for acquiring and processing NMR data.

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[6]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[6] CDCl₃ is a common choice for nonpolar organic compounds.[6]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube, as this can degrade the spectral quality.[7]

    • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct positioning within the magnet.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.

    • Tune and match the probe for the nucleus being observed (¹H or ¹³C). This maximizes the signal-to-noise ratio.

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm is often used as a reference for ¹H NMR.[7]

    • For ¹H NMR, integrate the area under each peak to determine the relative number of protons giving rise to each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is indispensable for its characterization and quality control. A thorough understanding of the spectral features, particularly the consequences of the diastereotopic nature of the methylene protons, allows for unambiguous confirmation of its identity and purity. By following the detailed experimental protocol outlined in this guide, researchers, scientists, and drug development professionals can confidently acquire and interpret high-quality NMR data, ensuring the integrity of their synthetic endeavors.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the mass spectrometric analysis of 2-(2-bromoethoxy)tetrahydro-2H-pyran, a key organic building block and protecting group. As a compound frequently utilized in multi-step organic syntheses, its unambiguous identification and characterization are paramount. This document will delve into the theoretical underpinnings and practical applications of mass spectrometry for the analysis of this compound, with a focus on gas chromatography-mass spectrometry (GC-MS).

Introduction: The Significance of this compound in Synthetic Chemistry

This compound (C₇H₁₃BrO₂) is a versatile bifunctional molecule.[1][2] The tetrahydropyran (THP) group serves as a common protecting group for alcohols, while the bromoethoxy moiety provides a reactive site for nucleophilic substitution. This dual functionality makes it a valuable reagent in the synthesis of a wide array of more complex molecules. Given its role in intricate synthetic pathways, robust analytical methods are essential to confirm its identity, purity, and to track its incorporation into larger molecular frameworks. Mass spectrometry, particularly when coupled with gas chromatography, offers a powerful tool for these purposes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for developing an effective analytical method.

PropertyValueSource
Molecular Formula C₇H₁₃BrO₂[1][2]
Molecular Weight 209.08 g/mol [1][2]
Boiling Point 62-64 °C at 0.4 mmHg[2]
Density 1.384 g/mL at 25 °C[2]
Refractive Index n20/D 1.482[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the analytical technique of choice for volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from a mixture based on its boiling point and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted compound and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique spectral fingerprint.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • For pure compound or reaction mixtures: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100-500 µg/mL.[3][4][5]

  • For complex matrices: A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.[6][7]

  • Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter before injection.[3]

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable for this type of compound.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolution Dissolution in Volatile Solvent Filtration Filtration (0.2 µm) Dissolution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection (m/z) Fragmentation->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Library Library Matching (e.g., NIST) Spectrum->Library Interpretation Fragmentation Pathway Analysis Spectrum->Interpretation

Caption: Workflow for the GC-MS analysis of this compound.

Mass Spectral Fragmentation Analysis

The electron ionization (EI) mass spectrum of this compound is characterized by a series of distinct fragment ions. Understanding the formation of these fragments is key to its structural elucidation. The mass spectrum available in the NIST Mass Spectrometry Data Center provides crucial information for this analysis.[3]

Key Mass Spectral Data
m/zRelative AbundanceProposed Fragment
85Base Peak (100%)[C₅H₉O]⁺
56High[C₄H₈]⁺
41High[C₃H₅]⁺

Note: The molecular ion peak (m/z 208/210) is expected to be of low abundance or absent due to the lability of the molecule under EI conditions.

Proposed Fragmentation Pathways

The fragmentation of this compound is primarily driven by the cleavage of the bonds adjacent to the oxygen atoms and the loss of the bromine atom.

1. Formation of the Base Peak (m/z 85):

The most abundant fragment at m/z 85 corresponds to the tetrahydropyranyl cation ([C₅H₉O]⁺). This stable oxonium ion is formed by the cleavage of the C-O bond connecting the ethoxy side chain to the tetrahydropyran ring.

Fragmentation_85 Molecule [C₇H₁₃BrO₂]⁺˙ Fragment_85 [C₅H₉O]⁺ m/z = 85 Molecule->Fragment_85 α-cleavage Radical •OCH₂CH₂Br Molecule->Radical

Caption: Formation of the base peak at m/z 85.

2. Formation of the Fragment at m/z 56:

The fragment at m/z 56 is likely due to the butene radical cation ([C₄H₈]⁺˙), formed through a retro-Diels-Alder reaction of the tetrahydropyran ring following the initial fragmentation.

3. Formation of the Fragment at m/z 41:

The fragment at m/z 41 corresponds to the allyl cation ([C₃H₅]⁺), a common and stable carbocation formed from the further fragmentation of the tetrahydropyran ring.

Overall Fragmentation Scheme

Fragmentation_Scheme mol This compound [C₇H₁₃BrO₂]⁺˙ frag85 [C₅H₉O]⁺ m/z 85 mol->frag85 α-cleavage sidechain_rad •OCH₂CH₂Br mol->sidechain_rad frag56 [C₄H₈]⁺˙ m/z 56 frag85->frag56 Retro-Diels-Alder frag41 [C₃H₅]⁺ m/z 41 frag56->frag41 Further fragmentation

Caption: Proposed fragmentation pathways for this compound.

Trustworthiness and Self-Validating Systems

The reliability of this analytical method is ensured through several key practices:

  • Use of Internal Standards: For quantitative analysis, the use of a suitable internal standard is crucial to correct for variations in injection volume and instrument response.

  • Calibration: A multi-point calibration curve should be generated using certified reference standards to ensure the accuracy of quantification.

  • System Suitability Checks: Regular injection of a known standard solution verifies the performance of the GC-MS system, including chromatographic resolution and mass accuracy.

  • Blank Analysis: Running solvent blanks between samples helps to identify and mitigate any carryover or contamination.

Conclusion

The mass spectrometric analysis of this compound, particularly through GC-MS, provides a robust and reliable method for its identification and characterization. A thorough understanding of its fragmentation behavior, coupled with a well-defined analytical protocol, is essential for researchers and professionals in the field of organic synthesis and drug development. The information presented in this guide serves as a foundational resource for the successful implementation of this analytical technique.

References

An In-Depth Technical Guide to the Infrared Spectrum of 2-(2-Bromoethoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-(2-Bromoethoxy)tetrahydro-2H-pyran. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical basis for the expected spectral features of this molecule, outlines a detailed protocol for acquiring an experimental spectrum, and offers insights into the interpretation of the resulting data. The structure of this guide is dictated by the unique combination of functional groups within the target molecule, ensuring a focused and practical exploration of its vibrational spectroscopy.

Introduction: The Structural Landscape of this compound

This compound is a bifunctional organic molecule featuring a tetrahydropyran (THP) ring linked to a bromoethyl group via an ether bond. The THP moiety is a saturated six-membered heterocycle containing an oxygen atom, and in this specific structure, it forms a cyclic acetal at the anomeric carbon (C2). This unique combination of an acetal, an ether, and an alkyl bromide gives rise to a characteristic infrared spectrum that can be used for its identification and characterization. Understanding the expected vibrational modes of each functional group is paramount to interpreting its IR spectrum accurately.

The molecule's utility is often found in organic synthesis, where the THP group can act as a protecting group for alcohols. The presence of the bromoethyl side chain provides a reactive site for further chemical transformations.

Theoretical Infrared Spectrum Analysis

While an experimental spectrum for this specific compound is not widely published, a detailed prediction of its key absorption bands can be made based on the well-established vibrational frequencies of its constituent functional groups. The IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Functional Group Region (4000-1500 cm⁻¹)

This region is dominated by stretching vibrations of C-H bonds.

  • C-H Stretching (Aliphatic): The molecule contains numerous sp³ hybridized C-H bonds within the tetrahydropyran ring and the ethyl chain. These will give rise to a series of strong, sharp absorptions in the 2960-2850 cm⁻¹ range. The asymmetric and symmetric stretching vibrations of the CH₂ groups are expected to be prominent features in this region.

Fingerprint Region (1500-400 cm⁻¹)

This region is rich with information, containing complex vibrations that are unique to the overall molecular structure.

  • C-H Bending: The scissoring and rocking vibrations of the CH₂ groups will appear in the 1470-1450 cm⁻¹ range.

  • C-O Stretching (Acetal and Ether): This is the most diagnostic region for this compound. The molecule contains multiple C-O single bonds. The C-O-C stretching of the ether linkage and the acetal moiety will result in several strong and characteristic bands between 1200 cm⁻¹ and 1020 cm⁻¹ . Acetals, in particular, are known to exhibit multiple strong bands in this region. Specifically, a strong absorption around 1050 cm⁻¹ is characteristic of cyclic ethers like tetrahydropyran.

  • C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a medium to strong absorption in the lower frequency end of the fingerprint region, typically below 700 cm⁻¹ .

The following table summarizes the predicted key IR absorption bands for this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
2960-2850C-H (sp³)StretchingStrong, Sharp
1470-1450C-H (CH₂)Bending (Scissoring)Medium
1200-1020C-O-CStretching (Acetal & Ether)Strong, Multiple Bands
< 700C-BrStretchingMedium to Strong

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the steps for obtaining a high-quality IR spectrum of this compound, which is a liquid at room temperature.

Rationale for Method Selection

For a pure liquid sample, the "neat" or thin-film method is the simplest and most common approach. This technique avoids the use of solvents, which would introduce their own absorption bands and complicate the spectrum. The sample is placed as a thin film between two infrared-transparent salt plates (e.g., NaCl or KBr).

Step-by-Step Experimental Workflow
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to acquire the spectrum of the ambient atmosphere (mainly CO₂ and water vapor). This background spectrum will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Obtain two clean and dry NaCl or KBr salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

    • If necessary, clean the plates with a small amount of dry acetone and a soft lens tissue, then allow them to dry completely.

    • Using a clean Pasteur pipette or a glass rod, place one or two drops of this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film. There should be no air bubbles in the film.

  • Spectrum Acquisition:

    • Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.

    • Initiate the sample scan according to the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample scan against the previously collected background scan to produce the final IR spectrum.

  • Data Processing and Analysis:

    • Label the significant peaks in the spectrum with their corresponding wavenumbers.

    • Compare the obtained peak positions with the predicted values and with reference spectra of similar compounds if available.

  • Post-Measurement:

    • Remove the salt plates from the spectrometer.

    • Clean the plates thoroughly with a suitable dry solvent (e.g., acetone) and return them to the desiccator.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis start Start background_scan Acquire Background Spectrum start->background_scan place_sample Place Sample in Spectrometer prep_sample Prepare Neat Sample on Salt Plates prep_sample->place_sample Transfer to Instrument collect_spectrum Collect Sample Spectrum place_sample->collect_spectrum process_data Process Data (Baseline & Peak Pick) collect_spectrum->process_data analyze Analyze Spectrum & Assign Peaks process_data->analyze end_node End analyze->end_node

stability and storage conditions for 2-(2-Bromoethoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

An Authoritative Guide to the Stability and Storage of 2-(2-Bromoethoxy)tetrahydro-2H-pyran

Introduction

This compound (CAS No. 17739-45-6) is a pivotal bifunctional reagent in modern organic synthesis.[1][2] Its utility lies in the strategic introduction of a protected hydroxyethyl moiety, leveraging the reactivity of the bromo group for nucleophilic substitution and the stability of the tetrahydropyranyl (THP) group as a robust protecting element for the hydroxyl function.[3] This dual functionality makes it an invaluable intermediate in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[3]

However, the very features that make this compound a versatile synthetic tool—a reactive alkyl halide and an acid-labile acetal—also define its stability challenges. For researchers, scientists, and drug development professionals, a comprehensive understanding of its stability profile is not merely a matter of good laboratory practice; it is fundamental to ensuring the integrity of starting materials, the reproducibility of synthetic outcomes, and the purity of final products.

This technical guide provides an in-depth analysis of the factors governing the stability of this compound. It delineates the primary degradation pathways, offers evidence-based protocols for optimal storage and handling, and presents a framework for experimental stability assessment, empowering scientists to maintain the quality and reliability of this critical synthetic intermediate.

Physicochemical and Structural Profile

The stability of a chemical compound is intrinsically linked to its molecular structure and physical properties. This compound is a colorless to pale yellow liquid whose key attributes are summarized below.[2][4][5]

PropertyValueReference(s)
CAS Number 17739-45-6[1]
Molecular Formula C₇H₁₃BrO₂[1][6]
Molecular Weight 209.08 g/mol [1][6]
Appearance Colorless to Almost Colorless Clear Liquid[4][5]
Density 1.384 g/mL at 25 °C[4][6][7]
Boiling Point 62-64 °C at 0.4 mmHg[4][6][7]
Flash Point 88 °C (190.4 °F) - closed cup[4][6]
Refractive Index n20/D 1.482[4][6]

Structurally, the molecule possesses two key features that dictate its reactivity and stability:

  • The Bromoethoxy Group : The primary alkyl bromide is susceptible to nucleophilic substitution (SN2) reactions, which is its intended function in synthesis.[3] However, this also makes it reactive toward common nucleophiles, including water.

  • The Tetrahydropyranyl (THP) Acetal : The THP group is a classic protecting group for alcohols. As an acetal, it is stable to bases, organometallics, and nucleophiles but is readily cleaved under acidic conditions. This acid lability is the compound's primary vulnerability to degradation.

Chemical Stability and Degradation Pathways

The long-term integrity of this compound depends on mitigating two principal degradation routes: hydrolysis of the THP acetal and nucleophilic substitution at the carbon-bromine bond.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The most significant stability concern is the acid-catalyzed cleavage of the THP ether. Acetals are thermodynamically unstable in the presence of acid and water. Trace amounts of acid (e.g., HBr, which can form from hydrolysis of the C-Br bond) can catalyze the rapid decomposition of the molecule, liberating 2-bromoethanol and 2-hydroxytetrahydropyran. This process can become autocatalytic, leading to rapid degradation of the bulk material.

Role of Stabilizers

To counteract this inherent instability, commercial preparations of this compound are often stabilized with a small amount of potassium carbonate (K₂CO₃).[6][7][8] K₂CO₃ is a mild, solid base that effectively scavenges and neutralizes any trace acidity within the container, thereby preventing the initiation of the acetal cleavage cascade. The presence of this stabilizer is critical for ensuring a reasonable shelf-life, especially during storage at room temperature.

Secondary Degradation Pathway: Nucleophilic Substitution

The compound is designed to react with nucleophiles. Consequently, exposure to unintended nucleophiles, particularly water, can lead to slow hydrolysis of the alkyl bromide to form 2-(2-hydroxyethoxy)tetrahydro-2H-pyran. This is why the material is designated as moisture-sensitive and requires storage in a dry environment.[9]

Thermal and Photochemical Stability

The compound is classified as a combustible liquid, with a flash point of 88 °C.[8] While it is stable against rapid thermal decomposition under typical storage conditions, it should be kept away from heat and ignition sources.[9] Recommendations to store the compound in a dark place suggest a potential sensitivity to light, which could initiate radical or other degradation pathways over long-term storage.[4][7]

G cluster_0 Primary Degradation: Acid Hydrolysis cluster_1 Secondary Degradation: Nucleophilic Substitution main This compound protonation Protonation of Acetal Oxygen main->protonation H⁺ (Trace Acid) product_nuc Product: 2-(2-Hydroxyethoxy)tetrahydro-2H-pyran main->product_nuc H₂O (Moisture) carbocation Carbocation Intermediate protonation->carbocation Ring Opening products_acid Products: 2-Bromoethanol + 5-Hydroxypentanal carbocation->products_acid H₂O Attack G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic (HCl) stock->acid Apply Stress base Basic (NaOH) stock->base Apply Stress oxidative Oxidative (H₂O₂) stock->oxidative Apply Stress thermal Thermal (80 °C) stock->thermal Apply Stress photo Photolytic (UV/Vis) stock->photo Apply Stress sampling Sample at T= 0, 2, 6, 12, 24h acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC-UV Analysis sampling->hplc data Calculate Degradation & Assess Peak Purity hplc->data

References

An In-depth Technical Guide to 2-(2-Bromoethoxy)tetrahydro-2H-pyran: Synthesis, Safety, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(2-Bromoethoxy)tetrahydro-2H-pyran, a versatile bifunctional reagent crucial in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet to deliver field-proven insights into its synthesis, handling, reactivity, and strategic application in the construction of complex molecular architectures.

Strategic Importance in Synthesis: The Dual-Functionality Advantage

This compound (CAS No. 17739-45-6) is a valuable building block due to its orthogonal reactivity.[1] It incorporates a reactive bromoethyl group, susceptible to nucleophilic substitution, and a tetrahydropyranyl (THP) ether, which serves as a robust protecting group for the hydroxyl functionality. This dual nature allows for the sequential introduction of different molecular fragments, making it a key intermediate in multi-step synthetic pathways.[2][3] The THP ether provides stability under a wide range of non-acidic conditions, including exposure to strong bases, organometallics, and hydrides, while the bromo group offers a handle for carbon-carbon or carbon-heteroatom bond formation.[4]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and hazard profile of this compound is paramount for its safe and effective use in a laboratory setting.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₁₃BrO₂[3]
Molecular Weight 209.08 g/mol [5]
Appearance Colorless to pale yellow liquid[3]
Density 1.384 g/mL at 25 °C
Boiling Point 62-64 °C at 0.4 mmHg[5]
Refractive Index n20/D 1.482[5]
Flash Point 88 °C (190.4 °F) - closed cup
Stability Often stabilized with ~1% K₂CO₃[5]
Safety and Hazard Information

This compound is classified as a combustible liquid.[6] While comprehensive toxicological data is not available for this specific compound, it is crucial to handle it with the care afforded to all halogenated organic reagents.[6]

  • Hazard Statements: Combustible liquid. May cause skin and respiratory irritation.

  • Precautionary Measures:

    • Keep away from heat, sparks, and open flames.

    • Wear protective gloves, eye protection, and face protection.

    • Use in a well-ventilated area.

    • Store in a cool, dry, and well-ventilated place, away from incompatible materials.

    • Dispose of contents and container to an approved waste disposal plant.

In case of exposure:

  • Skin contact: Immediately remove all contaminated clothing and rinse the skin with water.

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the person into fresh air.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

Synthesis Protocol: A Self-Validating System

The synthesis of this compound is a classic example of acid-catalyzed tetrahydropyranylation of an alcohol. The following protocol is a robust and scalable method.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product Bromoethanol 2-Bromoethanol Catalyst p-Toluenesulfonic acid (catalyst) Dichloromethane (solvent) Bromoethanol->Catalyst + DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Catalyst + Product This compound Catalyst->Product Room Temperature

Caption: Synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoethanol (1 equivalent) in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) (typically 0.02-0.05 equivalents) to the solution. PPTS is a milder catalyst, often preferred for acid-sensitive substrates.

  • Dihydropyran Addition: Cool the mixture to 0 °C using an ice bath. Add 3,4-dihydro-2H-pyran (DHP) (1.1-1.2 equivalents) dropwise from the addition funnel over 30-60 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound as a colorless to pale yellow oil.

Expert Insights & Troubleshooting
  • Causality of Reagent Choice: p-TsOH is a common and cost-effective catalyst for this transformation. Its acidity is sufficient to protonate the double bond of DHP, generating a resonance-stabilized carbocation that is readily attacked by the hydroxyl group of 2-bromoethanol.[7][8]

  • Alternative Catalysts: For substrates sensitive to strong acids, a variety of milder catalysts can be employed, including various Lewis acids and solid-supported catalysts.[9][10][11]

  • Side Reactions: The primary side reaction is the polymerization of DHP, which is minimized by slow, controlled addition at low temperatures. Incomplete reactions can occur if the catalyst is not active or if there is moisture in the reaction.[12]

  • Product Stability: The purified product may darken over time. The addition of a small amount of potassium carbonate as a stabilizer is common practice for long-term storage.[5]

Mechanism of Action: The Chemistry of Protection and Reactivity

THP Ether Formation: An Electrophilic Addition

The formation of the THP ether proceeds via an acid-catalyzed electrophilic addition of the alcohol to the double bond of 3,4-dihydro-2H-pyran.

G DHP 3,4-Dihydro-2H-pyran Carbocation Resonance-stabilized carbocation DHP->Carbocation + H⁺ H_plus H⁺ (from catalyst) Oxonium_ion Oxonium ion intermediate Carbocation->Oxonium_ion + 2-Bromoethanol Bromoethanol 2-Bromoethanol Product This compound Oxonium_ion->Product - H⁺ Deprotonation Deprotonation

Caption: Mechanism of THP ether formation.

Reactivity of the Bromoethyl Moiety: A Gateway to Complexity

The bromoethyl group serves as an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of diverse functionalities. The reactivity is influenced by the nature of the nucleophile, solvent, and reaction temperature.[13]

G Reactant This compound Product THP-protected functionalized molecule Reactant->Product + Nu⁻ Nucleophile Nucleophile (Nu⁻) Leaving_group Br⁻ Product->Leaving_group (byproduct)

Caption: Nucleophilic substitution on the bromoethyl group.

Deprotection of the THP Ether: Acid-Catalyzed Hydrolysis

The THP ether is readily cleaved under mild acidic conditions to regenerate the alcohol. This orthogonality to base-stable protecting groups is a key advantage in complex syntheses.[7][8] The mechanism is essentially the reverse of the protection step, initiated by protonation of the ether oxygen.

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of numerous biologically active molecules. Its ability to introduce a protected hydroxyethyl side chain is particularly valuable in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

  • Synthesis of Estrogen Receptor Modulators: This compound has been utilized in the synthesis of novel estrogen receptor modulators, which are crucial in the treatment of hormone-dependent cancers such as breast cancer.

  • Construction of Heterocyclic Scaffolds: The bromoethoxy group provides a reactive handle for intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems that are prevalent in many pharmaceuticals.[1][14]

  • Development of Agrochemicals: In the agrochemical industry, it is employed in the synthesis of novel pesticides and herbicides, contributing to the development of more effective and environmentally benign crop protection agents.[1][3]

Conclusion

This compound is a highly versatile and valuable reagent for the modern synthetic chemist. Its unique combination of a stable protecting group and a reactive electrophilic center provides a powerful tool for the construction of complex molecules. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, is essential for its successful application in research and development, particularly in the pursuit of novel therapeutics and agrochemicals.

References

An In-Depth Technical Guide to the Nomenclature and Synonyms of 2-(2-Bromoethoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nomenclature, including alternative names and synonyms, for the chemical compound 2-(2-Bromoethoxy)tetrahydro-2H-pyran. A clear understanding of the various identifiers for this versatile reagent is critical for researchers and scientists in the field of organic synthesis and drug development to ensure accurate communication, literature searching, and chemical sourcing. This document consolidates information from various authoritative sources to present a detailed and well-referenced guide. We will delve into the systematic IUPAC name, common trivial names, and registry numbers associated with this compound. Furthermore, this guide will touch upon its key chemical properties and a typical synthetic route to provide a holistic understanding for the target audience.

Introduction

This compound is a valuable organic building block frequently utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its utility often stems from the presence of two key functional groups: a bromo group, which is a good leaving group for nucleophilic substitution reactions, and a tetrahydropyranyl (THP) ether, a common protecting group for alcohols. The ability to introduce a protected hydroxyethyl moiety makes it a versatile reagent in multistep syntheses.[2] Given its importance, a thorough understanding of its various names and identifiers is paramount for effective scientific communication and research.

Core Identifiers and Nomenclature

The unambiguous identification of a chemical compound is crucial. This section details the primary systematic name and the most important registry number for this compound.

IUPAC Name

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is 2-(2-bromoethoxy)oxane .[3] The name "oxane" is the preferred IUPAC term for the saturated six-membered heterocycle containing one oxygen atom, which is also commonly known as tetrahydropyran.

CAS Registry Number

The most widely used unique identifier for chemical substances is the CAS Registry Number assigned by the Chemical Abstracts Service. The CAS number for this compound is 17739-45-6 .[3][4][5][6] This number should be used in publications and when searching chemical databases to ensure the retrieval of accurate information. It is worth noting that deprecated CAS numbers such as 59146-56-4 and 1603834-15-6 may also be encountered in older literature.[3]

Synonyms and Alternative Names

In literature and commercial catalogs, this compound is referred to by a variety of names. This section provides a comprehensive list of these synonyms to aid in the recognition of this compound from different sources.

A selection of common synonyms includes:

  • 2-(2-Bromoethoxy)tetrahydropyran[1]

  • 2-Bromoethyl tetrahydropyranyl ether[1]

  • 1-Bromo-2-(tetrahydropyran-2-yloxy)ethane[1]

  • 2-(2-Bromo-ethoxy)-tetrahydro-pyran[5]

  • 2-Bromo-O-tetrahydropyranyl-ethanol[5][7]

  • 2-[(2-Bromoethyl)oxy]tetrahydro-2H-pyran[1][5]

  • 2-Bromoethyl 2-tetrahydropyranyl ether[1]

  • 2-bromoethyl tetrahydro-2H-pyran-2-yl ether[7]

  • 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-[1][6]

The following diagram illustrates the relationship between the primary chemical structure and its various identifiers and synonyms.

G cluster_main Core Compound cluster_identifiers Formal Identifiers cluster_synonyms Common Synonyms C7H13BrO2 This compound C₇H₁₃BrO₂ IUPAC IUPAC Name: 2-(2-bromoethoxy)oxane C7H13BrO2->IUPAC is systematically named as CAS CAS Number: 17739-45-6 C7H13BrO2->CAS is registered as Syn1 2-(2-Bromoethoxy)tetrahydropyran C7H13BrO2->Syn1 is also known as Syn2 2-Bromoethyl tetrahydropyranyl ether C7H13BrO2->Syn2 is also known as Syn3 1-Bromo-2-(tetrahydropyran-2-yloxy)ethane C7H13BrO2->Syn3 is also known as Syn4 2-[(2-Bromoethyl)oxy]tetrahydro-2H-pyran C7H13BrO2->Syn4 is also known as

Figure 1: Relationship between the core chemical structure and its various names and identifiers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for quick reference.

PropertyValueSource
Molecular Formula C₇H₁₃BrO₂[3][4]
Molecular Weight 209.08 g/mol [3][4]
Appearance Colorless to almost colorless clear liquid[2][4]
Boiling Point 62-64 °C at 0.4 mmHg[4]
Density 1.384 g/mL at 25 °C[4]
Refractive Index n20/D 1.482[4]
Flash Point 88 °C (190.4 °F) - closed cup
Storage Store at 2-8°C in a dry, dark place[4]

Synthesis Protocol

This compound is typically synthesized via the acid-catalyzed reaction of 2-bromoethanol with 3,4-dihydro-2H-pyran.[4] This reaction is a classic example of the protection of an alcohol as a tetrahydropyranyl (THP) ether.

Experimental Workflow

Figure 2: A typical experimental workflow for the synthesis of this compound.

Step-by-Step Methodology
  • To a solution of 2-bromoethanol (1 equivalent) and 3,4-dihydro-2H-pyran (1 equivalent) in a suitable solvent such as dichloromethane, add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).[4]

  • Stir the reaction mixture at room temperature.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the mixture is concentrated under reduced pressure.[4]

  • The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the pure this compound as a colorless oil.[4]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of target molecules. For instance, it has been used in the preparation of:

  • Estrogen ligands that incorporate carborane.[2]

  • Multidentate (18)F-polypegylated styrylpyridines as imaging agents for Aβ plaques.

  • 2-hydroxyethyl derivatives of cardiolipin analogs.

Its potential as an estrogen receptor modulator suggests its utility in the development of treatments for hormone-sensitive diseases.

Conclusion

A precise understanding of the various names and identifiers for this compound is essential for researchers in the chemical sciences. This guide has provided a comprehensive overview of its IUPAC name, CAS number, and a wide array of synonyms. By consolidating this information, we aim to facilitate more efficient and accurate scientific communication and research endeavors involving this important synthetic building block.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-(2-Bromoethoxy)tetrahydro-2H-pyran in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic deployment of bifunctional reagents is paramount for efficiency and yield. 2-(2-Bromoethoxy)tetrahydro-2H-pyran emerges not as a conventional protecting group, but as a sophisticated building block—a protected synthon for the 2-hydroxyethyl moiety. This guide provides an in-depth exploration of its application, grounded in mechanistic principles and validated protocols. We will dissect the underlying chemistry of the tetrahydropyranyl (THP) ether, detail the synthesis and application of the title reagent, and provide robust, step-by-step protocols for its use in alkylation reactions and subsequent deprotection, tailored for researchers in discovery chemistry and drug development.

Foundational Principles: The Tetrahydropyranyl (THP) Ether

Before utilizing this compound, it is crucial to understand the characteristics of the tetrahydropyranyl (THP) group that makes it a cornerstone of hydroxyl protection.[1] The THP group is an acetal, formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[2][3]

Key Attributes of the THP Protecting Group:

  • Ease of Introduction: Readily formed under mild acidic conditions.[4]

  • Robust Stability: THP ethers are exceptionally stable under a wide array of non-acidic conditions, including exposure to strong bases (e.g., hydrolysis of esters), organometallic reagents (Grignard, organolithiums), metal hydrides, and many oxidizing/reducing agents.[4][5][6]

  • Facile Cleavage: The group is easily removed under mild acidic hydrolysis, regenerating the parent alcohol.[7][8]

  • Cost-Effectiveness: The low cost of its precursor, 3,4-dihydro-2H-pyran, makes it an economical choice.[9]

A primary consideration when using the THP group is the introduction of a new stereocenter at the anomeric carbon, which can lead to a mixture of diastereomers if the alcohol is chiral.[5][7] This can sometimes complicate purification and spectral analysis.

Mechanism of Protection and Deprotection

The formation of a THP ether is an acid-catalyzed addition to an enol ether. The acid protonates the dihydropyran, creating a resonance-stabilized oxocarbenium ion which is then attacked by the alcohol nucleophile.[7][10][11]

THP_Protection_Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Protonated_DHP Resonance-Stabilized Oxocarbenium Ion DHP->Protonated_DHP Protonation ROH Alcohol (R-OH) Oxonium_Intermediate Oxonium Intermediate ROH->Oxonium_Intermediate Nucleophilic Attack H_plus H⁺ H_plus->Protonated_DHP Protonation Protonated_DHP->Oxonium_Intermediate Nucleophilic Attack THP_Ether THP Ether (R-O-THP) Oxonium_Intermediate->THP_Ether Deprotonation H_plus_regen H⁺ Oxonium_Intermediate->H_plus_regen Deprotonation

Caption: Acid-catalyzed formation of a THP ether.

Deprotection is the microscopic reverse: acid-catalyzed hydrolysis. Protonation of the ether oxygen is followed by cleavage to release the alcohol and the same stabilized carbocation, which is then quenched by water.[7][8]

THP_Deprotection_Mechanism THP_Ether THP Ether (R-O-THP) Protonated_Ether Protonated Ether THP_Ether->Protonated_Ether Protonation H_plus H⁺ H_plus->Protonated_Ether Protonation H2O H₂O Hemiacetal 5-Hydroxypentanal (via Hemiacetal) H2O->Hemiacetal Quenching Carbocation Oxocarbenium Ion Protonated_Ether->Carbocation Cleavage ROH Alcohol (R-OH) Protonated_Ether->ROH Cleavage Carbocation->Hemiacetal Quenching

Caption: Acid-catalyzed hydrolysis (deprotection) of a THP ether.

This compound: The Reagent in Focus

This reagent (CAS 17739-45-6) is a bifunctional molecule that combines a reactive alkyl bromide with a THP-protected hydroxyl group.[12][13] It is not used to protect an existing alcohol, but rather to introduce a protected hydroxyethyl group (-CH₂CH₂O-THP) onto a nucleophilic substrate.[14] This two-carbon extension is a common structural motif in pharmaceuticals and other biologically active molecules.

Physical and Chemical Properties:

Property Value Source
CAS Number 17739-45-6 [12][15]
Molecular Formula C₇H₁₃BrO₂ [12][13]
Molecular Weight 209.08 g/mol [13]
Appearance Colorless to pale yellow liquid [16][17]
Boiling Point 62-64 °C / 0.4 mmHg [15][17]
Density 1.384 g/mL at 25 °C [15][17]

| Stabilizer | Typically contains ~1% K₂CO₃ |[15][16] |

The primary utility of this reagent is in Sₙ2 reactions, where a nucleophile displaces the bromide. This allows for the formation of C-O, C-N, C-S, and C-C bonds, effectively tethering the protected hydroxyethyl unit to a variety of molecular scaffolds.

Synthetic_Workflow Overall Synthetic Strategy Start Nucleophile (e.g., R-OH, R-NH₂, R-SH) Alkylation Alkylation Step (Sₙ2 Reaction) Start->Alkylation Intermediate Protected Intermediate (Nu-CH₂CH₂-OTHP) Alkylation->Intermediate Deprotection Deprotection Step (Acidic Hydrolysis) Intermediate->Deprotection Final Final Product (Nu-CH₂CH₂-OH) Deprotection->Final Reagent Br-CH₂CH₂-OTHP Reagent->Alkylation Acid H⁺ / H₂O Acid->Deprotection

Caption: General workflow for using the reagent.

Experimental Protocols

Protocol 1: Synthesis of this compound

This reagent can be readily synthesized in the laboratory from commercially available starting materials.[17] The following protocol is adapted from literature procedures.[12]

  • Materials:

    • 2-Bromoethanol (1.0 equiv)

    • 3,4-Dihydro-2H-pyran (DHP) (1.05 equiv)

    • Pyridinium p-toluenesulfonate (PPTS) (0.03 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 2-bromoethanol (e.g., 15 g, 0.12 mol) in DCM (150 mL) in a round-bottom flask equipped with a magnetic stirrer, add PPTS (e.g., 891 mg, 3.6 mmol).[12]

    • Cool the mixture to 0 °C using an ice bath.

    • Add dihydropyran (e.g., 10.6 g, 0.126 mol) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.[12]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

    • Quench the reaction by adding 50 mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

    • Separate the layers and wash the organic phase with brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

    • The product is often of sufficient purity for subsequent steps, but can be purified by vacuum distillation if necessary.

Protocol 2: O-Alkylation of a Phenol

This protocol details a representative Williamson ether synthesis using a phenol as the nucleophile.

  • Materials:

    • Phenol substrate (1.0 equiv)

    • This compound (1.2 equiv)

    • Potassium carbonate (K₂CO₃), finely powdered (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

    • Ethyl acetate (EtOAc)

    • Water

  • Procedure:

    • To a solution of the phenol (e.g., 10 mmol) in anhydrous DMF (50 mL), add K₂CO₃ (e.g., 2.76 g, 20 mmol).

    • Add this compound (e.g., 2.51 g, 12 mmol) to the suspension.

    • Heat the reaction mixture to 60-70 °C and stir overnight (12-18 hours).

    • Monitor the reaction by TLC for the disappearance of the starting phenol.

    • Upon completion, cool the reaction to room temperature and pour it into 200 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 3: Deprotection of the THP Ether

This protocol describes the final step to unmask the primary alcohol using a common acidic catalyst.

  • Materials:

    • THP-protected intermediate (1.0 equiv)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve the THP-protected compound (e.g., 5 mmol) in methanol (50 mL).

    • Add p-TsOH·H₂O (e.g., 95 mg, 0.5 mmol) to the solution.[7]

    • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

    • Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of the more polar alcohol product.

    • Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution until the mixture is neutral or slightly basic.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the resulting aqueous residue with DCM or EtOAc (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol.

    • Purify by flash column chromatography if necessary.

Catalyst Selection for Deprotection: A Comparative Overview

The choice of acid catalyst for THP ether cleavage is critical and depends on the substrate's sensitivity to acid. A variety of catalysts have been reported, offering a range of acidities and conditions.

Catalyst SystemTypical ConditionsNotesSource(s)
Acetic Acid (AcOH) AcOH/THF/H₂O (e.g., 4:2:1)Mild; useful for acid-sensitive substrates.[5][7]
p-TsOH · H₂O Catalytic amount in MeOH or EtOH, RTStandard, effective, and inexpensive.[7]
PPTS Catalytic amount in EtOH, often requires heatMilder than p-TsOH (pH ~3), good for sensitive compounds.[7]
SnCl₂ · 2H₂O Catalytic amount, MeOH, microwave irradiationVery fast reaction times (minutes).[18]
Bismuth(III) triflate Catalytic amount, solvent-free or in CH₃CNCan be used for both protection and deprotection.[4]
NaHSO₄-SiO₂ Catalytic amount, CH₂Cl₂Heterogeneous catalyst, easily filtered off.[19]
Pyridinium Chloride Catalytic amount, solvent-free, grindingGreen chemistry approach; ionic liquid catalyst.[20]

Conclusion

This compound is a highly valuable and versatile reagent for the introduction of a 2-hydroxyethyl group in a protected form. Its utility stems from the robust stability of the THP ether under basic and nucleophilic conditions, combined with the reactivity of the primary bromide. The straightforward, two-step sequence of alkylation followed by mild acidic deprotection provides a reliable and efficient pathway for the synthesis of complex molecules. The protocols and data presented herein offer a comprehensive guide for researchers to effectively incorporate this powerful building block into their synthetic strategies.

References

Application Notes & Protocols: Strategic Use of 2-(2-Bromoethoxy)tetrahydro-2H-pyran in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Tool for Complex Syntheses

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success.[1] Protecting groups prevent unwanted side reactions, allowing chemists to perform transformations on other parts of a complex molecule with high selectivity.[2] The tetrahydropyranyl (THP) group is a classic and widely used protecting group for alcohols, valued for its low cost, ease of installation, and robust stability under basic, organometallic, and reductive conditions.[3][4]

This document moves beyond the simple protection of a static hydroxyl group to explore the application of 2-(2-Bromoethoxy)tetrahydro-2H-pyran (BrETHP) . This reagent is not a protecting group in the traditional sense; rather, it is a bifunctional alkylating agent. It serves as a synthetic linchpin, designed to introduce a THP-protected 2-hydroxyethyl moiety onto a wide range of nucleophiles.[5][6] This two-carbon linker is a common structural motif in pharmaceuticals and biologically active molecules. The inherent reactivity of the C-Br bond allows for facile installation, while the acid-labile THP ether provides a reliable method for liberating the primary alcohol at a later, strategic point in the synthesis.[5][7]

This guide provides an in-depth analysis of the chemistry of BrETHP, including its synthesis, mechanistic underpinnings, and detailed protocols for its application and subsequent deprotection.

Reagent Profile: this compound (BrETHP)

A thorough understanding of the reagent's properties is critical for its effective and safe use in the laboratory.

PropertyValueSource(s)
CAS Number 17739-45-6[8][9][10]
Molecular Formula C₇H₁₃BrO₂[9][10]
Molecular Weight 209.08 g/mol [10]
Appearance Colorless to pale yellow liquid[9][11]
Boiling Point 62-64 °C @ 0.4 mmHg[8]
Density 1.384 g/mL at 25 °C[8]
Refractive Index n20/D 1.482[8]
Synonyms 2-Bromoethyl tetrahydropyranyl ether, 2-(2-Bromoethoxy)oxane[10][12]
Storage Keep in a dark place, sealed in dry conditions. Often stabilized with ~1% K₂CO₃.[6][11]

The Strategic Workflow: Alkylation Followed by Deprotection

The synthetic utility of BrETHP is realized in a two-stage process. First, a nucleophile (Nu⁻) displaces the bromide in a standard Sₙ2 reaction. This installs the protected hydroxyethyl linker. Second, upon completion of other synthetic steps, the THP group is removed under mild acidic conditions to reveal the terminal primary alcohol.

G cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Deprotection Nu Nucleophile (Nu-H) Alkylation Alkylation Reaction (e.g., K₂CO₃, DMF) Nu->Alkylation BrETHP BrETHP Br-CH₂CH₂-OTHP BrETHP->Alkylation Product_P Protected Product Nu-CH₂CH₂-OTHP Alkylation->Product_P Deprotection Acid-Catalyzed Deprotection (e.g., p-TsOH, MeOH) Product_P->Deprotection Product_F Final Product Nu-CH₂CH₂-OH Deprotection->Product_F

Caption: General workflow for using BrETHP.

Experimental Protocols

Protocol 1: Synthesis of this compound (BrETHP)

The reagent is readily prepared from inexpensive starting materials. The mechanism involves the acid-catalyzed activation of 3,4-dihydro-2H-pyran (DHP), which generates a resonance-stabilized oxocarbenium ion. This electrophile is then trapped by the hydroxyl group of 2-bromoethanol to form the THP ether.[6][7]

G DHP 3,4-Dihydro-2H-pyran (DHP) Intermediate1 Protonated DHP DHP->Intermediate1 + H⁺ H_plus H⁺ (from p-TsOH) Intermediate2 Oxocarbenium Ion (Resonance Stabilized) Intermediate1->Intermediate2 Ring Opening Intermediate3 Oxonium Intermediate Intermediate2->Intermediate3 + 2-Bromoethanol Nucleophilic Attack Bromoethanol 2-Bromoethanol Bromoethanol->Intermediate3 Product BrETHP Intermediate3->Product - H⁺ Catalyst_Regen H⁺ (Regenerated) Intermediate3->Catalyst_Regen Deprotonation

Caption: Mechanism for the synthesis of BrETHP.

Materials & Equipment:

  • 2-Bromoethanol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Rotary evaporator

  • Silica gel for column chromatography (optional, reaction is often clean)

Procedure: [8][9]

  • To a round-bottom flask charged with a magnetic stir bar, add 2-bromoethanol (1.0 eq) and dissolve in anhydrous dichloromethane (approx. 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid catalyst, p-TsOH (0.05 eq) or PPTS (0.05 eq), to the solution. Causality Note: p-TsOH is a strong acid catalyst ensuring rapid reaction. PPTS is a milder, buffered acid source, ideal for substrates sensitive to strong acid.

  • Add 3,4-dihydro-2H-pyran (1.1 eq) dropwise via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly. Causality Note: The reaction is exothermic; slow addition is crucial for control, especially on a larger scale.[5]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor reaction completion by TLC (stain with KMnO₄).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil is often of sufficient purity (>95%) for subsequent steps. If necessary, purify by silica gel column chromatography using a hexane/ethyl acetate gradient. A typical yield is 85-95%.[8]

Protocol 2: Alkylation of a Phenolic Nucleophile

This protocol demonstrates the use of BrETHP to alkylate 4-methoxyphenol, a representative electron-rich nucleophile.

Materials & Equipment:

  • 4-Methoxyphenol

  • This compound (BrETHP)

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Causality Note: K₂CO₃ is a mild inorganic base sufficient to deprotonate the phenol. It is easily removed by filtration, simplifying work-up compared to stronger, soluble bases like NaH.

  • Add anhydrous DMF to dissolve the solids (approx. 0.4 M).

  • Add BrETHP (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and wash three times with water to remove DMF, followed by one wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired O-alkylated product.

Protocol 3: Deprotection of the THP Ether

This final step liberates the primary alcohol. The mechanism is a classic acid-catalyzed acetal hydrolysis.

G THP_Ether Protected Alcohol (Nu-CH₂CH₂-OTHP) Oxonium1 Protonated Ether THP_Ether->Oxonium1 + H⁺ H_plus H⁺ Intermediate Oxocarbenium Ion Oxonium1->Intermediate Final_Product Deprotected Alcohol (Nu-CH₂CH₂-OH) Oxonium1->Final_Product Elimination Byproduct THP Methyl Acetal Intermediate->Byproduct + Methanol, -H⁺ Methanol Methanol (Solvent) Methanol->Byproduct

Caption: Mechanism for acid-catalyzed deprotection of a THP ether.

Materials & Equipment:

  • THP-protected intermediate from Protocol 2

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer

Procedure: [7]

  • Dissolve the THP-protected compound (1.0 eq) in methanol (approx. 0.2 M) in a round-bottom flask.

  • Add a catalytic amount of p-TsOH (0.1 eq). Causality Note: Using an alcohol like methanol as the solvent serves as a nucleophilic scavenger for the liberated oxocarbenium ion, driving the equilibrium towards the deprotected product.

  • Stir the reaction at room temperature for 1-3 hours. Monitor by TLC until the starting material is fully consumed.

  • Quench the reaction by adding saturated NaHCO₃ solution until the mixture is basic.

  • Remove the methanol under reduced pressure.

  • Partition the remaining residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate to yield the final deprotected alcohol, which can be further purified if necessary.

Advantages and Limitations

Advantages:

  • Cost-Effective: The reagent is synthesized from readily available and inexpensive starting materials (2-bromoethanol and DHP).[3]

  • Orthogonal Stability: The THP ether is stable to a wide range of conditions (basic, nucleophilic, reductive, oxidative), allowing for extensive chemical manipulations before the final deprotection step.[7][13][14]

  • Mild Deprotection: The removal is typically achieved under mild acidic conditions that are compatible with many other functional groups.[7]

Limitations:

  • Diastereomer Formation: The THP group contains a chiral center. When BrETHP reacts with a chiral nucleophile, a mixture of diastereomers is formed. This can complicate purification and spectral analysis (e.g., NMR).[4][7][13]

  • Acid Lability: The THP group is not suitable for synthetic routes that require strongly acidic conditions.

  • Reagent Handling: 2-bromoethanol is toxic and corrosive, and the synthesis of BrETHP can be exothermic, requiring careful temperature control during scale-up.[5]

References

Application Notes and Protocols: Selective Hydroxyl Group Protection Using 2-(2-Bromoethoxy)tetrahydro-2H-pyran as a Hydroxyethylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Hydroxyl groups, with their inherent nucleophilicity and acidity, often require temporary masking to prevent unwanted side reactions.[1][2] This document provides a comprehensive guide to the use of 2-(2-Bromoethoxy)tetrahydro-2H-pyran (BETHP), a bifunctional reagent that serves as an efficient precursor for the introduction of a protected hydroxyethyl moiety (-CH₂CH₂OH) onto a substrate. We will explore the underlying chemistry, provide detailed, field-tested protocols for its application, and discuss best practices for its use in research and development settings. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reliable methods for selective alcohol modification.

The Chemistry of this compound (BETHP)

Reagent Overview

This compound (BETHP) is a versatile organic building block valued for its dual functionality.[3][4] Structurally, it is 2-bromoethanol with its hydroxyl group protected as a tetrahydropyranyl (THP) ether.[4][5] This design provides a stable, yet readily cleavable, masked hydroxyl group, while the bromo- functional group serves as a reactive handle for alkylation reactions.

Property Value
CAS Number 17739-45-6[3][6][7]
Molecular Formula C₇H₁₃BrO₂[6][7][8]
Molecular Weight 209.08 g/mol [6][7][8]
Appearance Clear, colorless to pale yellow liquid[4][8]
Boiling Point 62-64 °C @ 0.4 mmHg[4]
Density ~1.384 g/mL at 25 °C[4][7]

The core utility of BETHP lies in its ability to execute a two-stage transformation: an initial nucleophilic substitution to attach the -(CH₂)₂-OTHP group, followed by a simple acidic workup to unveil the terminal primary alcohol.[5]

Synthesis and Availability

BETHP is commercially available from numerous chemical suppliers, typically with a purity of ≥95%.[3][6][7] For context, its synthesis is straightforward, involving the acid-catalyzed reaction of 2-bromoethanol with 3,4-dihydro-2H-pyran (DHP).[5][8] This reaction is notably exothermic and requires careful temperature control during the addition of reagents.[5] Common catalysts include pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH).[8]

Mechanism of Action: A Two-Step Process

The application of BETHP for hydroxyethylation is a sequential process involving two distinct chemical reactions: Alkylation and Deprotection .

  • Alkylation: The substrate containing a hydroxyl group (R-OH) is first deprotonated with a suitable base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide (R-O⁻). This alkoxide then acts as a nucleophile, attacking the carbon atom bearing the bromine in BETHP via a classic Sₙ2 mechanism. This step forms a new carbon-oxygen bond, yielding the THP-protected hydroxyethyl ether.

  • Deprotection: The THP ether is an acetal, which is stable under basic and neutral conditions but is readily cleaved under acidic conditions.[9][10] Treatment with a catalytic amount of acid in a protic solvent (like methanol or water) hydrolyzes the acetal, releasing the free hydroxyl group and regenerating the tetrahydropyranol byproduct.[9][11]

The overall transformation is visualized in the diagram below.

G cluster_protection Protection Stage cluster_deprotection Deprotection Stage start Substrate Alcohol + Anhydrous Solvent deprotonate Cool to 0°C Add NaH start->deprotonate alkylate Add BETHP @ 0°C Warm to RT, Stir 12-24h deprotonate->alkylate monitor1 Monitor by TLC alkylate->monitor1 quench1 Quench with NH₄Cl monitor1->quench1 Reaction Complete extract1 Aqueous Workup & Extraction quench1->extract1 purify1 Column Chromatography extract1->purify1 intermediate Isolated Protected Intermediate R-O-(CH₂)₂-OTHP purify1->intermediate start_deprotect Protected Intermediate in MeOH intermediate->start_deprotect add_catalyst Add p-TsOH (cat.) Stir at RT, 1-4h start_deprotect->add_catalyst monitor2 Monitor by TLC add_catalyst->monitor2 quench2 Quench with NaHCO₃ monitor2->quench2 Reaction Complete extract2 Aqueous Workup & Extraction quench2->extract2 purify2 Purify if Necessary extract2->purify2 final_product Final Product R-O-(CH₂)₂-OH purify2->final_product

References

Application Notes and Protocols: The Formation of THP Ethers Using 2-(2-Bromoethoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The protection of hydroxyl groups is a critical maneuver in the complex landscape of multi-step organic synthesis. The tetrahydropyranyl (THP) ether, formed from 3,4-dihydro-2H-pyran (DHP), is a widely employed protecting group due to its ease of installation, stability across a broad range of non-acidic reaction conditions, and facile cleavage under mild acidic treatment.[1][2] This document provides a comprehensive guide to the acid-catalyzed reaction mechanism for forming THP ethers, with a specific focus on the synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran. Detailed experimental protocols, mechanistic insights, and troubleshooting strategies are presented for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of THP Ethers

In the synthesis of intricate organic molecules, particularly active pharmaceutical ingredients (APIs), the hydroxyl group's reactivity necessitates a robust protection strategy to avert undesired side reactions.[1] The formation of a tetrahydropyranyl (THP) ether is a well-established and economical method for shielding alcohols.[1][3] The resulting acetal is stable to strong bases, organometallic reagents, hydrides, and various reducing and oxidizing agents.[2][4]

The reagent this compound serves as a valuable building block, incorporating a protected hydroxyl group and a reactive bromide. This bifunctionality allows for its use in subsequent nucleophilic substitution reactions to construct more complex molecular architectures.[5][6]

The Reaction Mechanism: An Acid-Catalyzed Pathway

The formation of a THP ether from an alcohol and 3,4-dihydro-2H-pyran (DHP) is an acid-catalyzed process.[2][3] The synthesis of this compound from 2-bromoethanol and DHP follows this established mechanistic route.

The key steps are as follows:

  • Protonation of Dihydropyran: The reaction is initiated by the protonation of the double bond in DHP by an acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS).[2][7] This generates a resonance-stabilized oxocarbenium ion, which is a key electrophilic intermediate.[2][8]

  • Nucleophilic Attack: The hydroxyl group of the alcohol (in this case, 2-bromoethanol) acts as a nucleophile and attacks the electrophilic carbon (C2) of the oxocarbenium ion.[2][7] This step forms a new carbon-oxygen bond and results in a protonated THP ether intermediate.

  • Deprotonation: A weak base, such as the conjugate base of the acid catalyst or another alcohol molecule, removes the proton from the newly formed oxonium ion. This regenerates the acid catalyst and yields the neutral THP ether product.[2]

It is important to note that the reaction of DHP with an alcohol creates a new stereocenter at the anomeric carbon of the THP ring.[4] This can lead to the formation of a mixture of diastereomers if the alcohol is chiral.[4]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the reaction mechanism and the general experimental workflow.

Reaction Mechanism Diagram

THP Ether Formation Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation DHP 3,4-Dihydro-2H-pyran (DHP) H_plus H+ Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H+ Alcohol 2-Bromoethanol Oxocarbenium_dummy Oxocarbenium Ion Protonated_Ether Protonated THP Ether Alcohol->Protonated_Ether Protonated_Ether_dummy Protonated THP Ether THP_Ether This compound Protonated_Ether->THP_Ether - H+ H_plus_out H+

Caption: Acid-catalyzed mechanism of THP ether formation.

Experimental Workflow Diagram

Experimental Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup: Combine 2-bromoethanol, DHP, and acid catalyst in an anhydrous solvent. Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring: Track progress using TLC. Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup: Quench with mild base, extract with organic solvent. Reaction_Monitoring->Workup Purification Purification: Dry organic layer, concentrate, and purify by column chromatography. Workup->Purification Characterization Characterization: Confirm product identity and purity (NMR, IR, MS). Purification->Characterization End End: Pure Product Characterization->End

Caption: General experimental workflow for THP ether synthesis.

Detailed Experimental Protocols

The following protocols provide a standardized procedure for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Bromoethanol≥95%Sigma-AldrichCorrosive and toxic. Handle with care.
3,4-Dihydro-2H-pyran (DHP)97%Acros OrganicsFlammable. Store under nitrogen.
Pyridinium p-toluenesulfonate (PPTS)98%Alfa AesarMild acid catalyst.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificUse in a well-ventilated fume hood.
Saturated Sodium Bicarbonate (aq)Reagent GradeVWRFor quenching the reaction.
Anhydrous Sodium SulfateReagent GradeEMD MilliporeFor drying the organic layer.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Ethyl AcetateHPLC GradeJ.T.BakerEluent for chromatography.
HexanesHPLC GradeJ.T.BakerEluent for chromatography.
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromoethanol (1.0 equiv) and anhydrous dichloromethane.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (1.2–1.5 equiv) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.01–0.05 equiv) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the initial DCM).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

A similar procedure using Amberlyst-15 ion exchange resin as the acid catalyst has also been reported.[9]

Deprotection of THP Ethers

The removal of the THP protecting group is typically achieved under mild acidic conditions.[3] Common methods include treatment with acetic acid in a mixture of tetrahydrofuran and water, or using pyridinium p-toluenesulfonate (PPTS) in ethanol.[3] Another effective method involves using a combination of lithium chloride and water in DMSO at 90 °C, which provides a mild and efficient aqueous deprotection that avoids the use of acids.[10][11]

Deprotection Protocol (Acidic)
  • Reaction Setup: Dissolve the THP ether (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Acid Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude alcohol by column chromatography if necessary.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient catalyst- Inactive catalyst- Low reaction temperature- Impure reagents- Add more catalyst- Use fresh catalyst- Allow the reaction to warm to room temperature or gently heat- Ensure reagents are pure and anhydrous
Formation of Byproducts - Excess acid catalyst- Prolonged reaction time- Reaction temperature too high- Use a milder catalyst (e.g., PPTS)- Monitor the reaction closely and quench upon completion- Maintain the recommended reaction temperature
Difficult Purification - Diastereomers are difficult to separate- Co-eluting impurities- Optimize chromatography conditions (e.g., different solvent system, gradient elution)- Consider alternative purification methods (e.g., distillation)

Conclusion

The use of this compound as a protected form of 2-bromoethanol is a valuable strategy in organic synthesis. The straightforward, acid-catalyzed formation of the THP ether, coupled with its stability and ease of removal, makes it an attractive choice for protecting hydroxyl groups in complex synthetic pathways. The protocols and mechanistic insights provided in this document are intended to equip researchers with the necessary knowledge to successfully implement this protection strategy in their synthetic endeavors.

References

Application Notes and Protocols for the Deprotection of 2-(2-Bromoethoxy)tetrahydropyran Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 2-(2-Bromoethoxy)tetrahydropyran (BrETHP) Protecting Group

In the landscape of multi-step organic synthesis, the protection of hydroxyl groups is a foundational strategy. The 2-(2-Bromoethoxy)tetrahydropyran (BrETHP) group is a specialized protecting group for alcohols, valued for its straightforward installation and, most critically, its predictable and selective removal under mild acidic conditions. Structurally, it is a tetrahydropyranyl (THP) ether bearing a bromoethoxy substituent. This functional handle makes it a useful building block for introducing a protected hydroxyethyl moiety in advanced intermediates, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.[1]

The key to the utility of the BrETHP group, like all THP ethers, lies in its acetal nature. This chemical feature renders it stable to a wide array of non-acidic reagents, including organometallics, hydrides, and basic conditions, while allowing for facile cleavage under acidic catalysis.[2][3] The presence of the alkyl bromide in the BrETHP group necessitates a carefully considered deprotection strategy to avoid unwanted side reactions. This guide provides a detailed examination of the underlying mechanisms and field-proven protocols for the efficient and clean removal of the BrETHP protecting group, ensuring the integrity of the target molecule.

Pillar 1: The Causality Behind Acetal Cleavage - Mechanism of Deprotection

The deprotection of a BrETHP ether is a classic example of an acid-catalyzed hydrolysis of an acetal. The reaction proceeds through a distinct, stepwise mechanism that relies on the activation of the ether oxygen by a proton or Lewis acid, leading to the formation of a resonance-stabilized carbocation intermediate. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The process can be broken down into three key stages:

  • Protonation/Lewis Acid Coordination: The reaction is initiated by the protonation of the endocyclic oxygen atom of the tetrahydropyran ring by a Brønsted acid (like p-TsOH or HCl) or coordination to a Lewis acid.[2] This step activates the C-O bond, converting the ether into a good leaving group.

  • Formation of a Resonance-Stabilized Oxocarbenium Ion: The activated C-O bond cleaves, releasing the protected alcohol (R-OH). This results in the formation of a highly stable, resonance-stabilized oxocarbenium ion. The stability of this intermediate is a key driving force for the reaction, allowing the deprotection to occur under mild conditions.[2]

  • Nucleophilic Trapping: A nucleophile, typically the solvent (e.g., water or an alcohol like methanol or ethanol), attacks the carbocation.[2] Subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the deprotected alcohol and a hemiacetal or acetal byproduct derived from the THP ring.

This mechanistic pathway underscores the importance of acidic conditions for the cleavage and explains the stability of THP ethers under neutral or basic conditions.

Deprotection_Mechanism sub BrETHP-OR (Substrate) protonated Protonated Intermediate sub->protonated + H⁺ H_plus H⁺ protonated->sub - H⁺ oxocarbenium Oxocarbenium Ion + R-OH protonated->oxocarbenium Cleavage final_product Deprotected Alcohol (R-OH) + THP-OH / THP-OMe oxocarbenium->final_product + Solvent - H⁺ solvent H₂O / MeOH (Solvent) caption Fig. 1: Acid-catalyzed deprotection mechanism of BrETHP ethers.

Caption: Acid-catalyzed deprotection of BrETHP ethers.

Pillar 2: Validated Experimental Protocols

The selection of a deprotection protocol for a BrETHP-protected alcohol must balance reaction efficiency with the preservation of other functional groups, especially the alkyl bromide. The following protocols are presented in order of increasing acidity/reactivity, allowing for a tailored approach to a specific substrate.

Protocol 1: Mild Acetic Acid Hydrolysis

This method is among the gentlest available and is often the first choice for substrates sensitive to stronger acids. The use of a buffered acidic solution minimizes the risk of acid-catalyzed side reactions.

Behind the Steps: The aqueous acetic acid provides a mild source of protons to catalyze the acetal cleavage. Tetrahydrofuran (THF) is used as a co-solvent to ensure the solubility of the typically nonpolar protected substrate in the aqueous medium. The reaction is generally run at room temperature to enhance selectivity.

Step-by-Step Methodology:

  • Dissolve the 2-(2-Bromoethoxy)tetrahydropyran protected compound (1.0 equiv) in a 3:1:1 mixture of acetic acid, THF, and water.

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Pyridinium p-Toluenesulfonate (PPTS) in Alcohol

PPTS is a mildly acidic salt that provides a controlled release of protons, making it ideal for acid-sensitive substrates.[4] Performing the reaction in an alcohol solvent (transacetalization) is often cleaner and faster than aqueous hydrolysis.

Behind the Steps: PPTS serves as a gentle acid catalyst. The use of an alcohol like ethanol or methanol as the solvent acts as the nucleophile to trap the oxocarbenium ion, which can lead to faster reaction times compared to water. This method avoids strongly aqueous acidic conditions.

Step-by-Step Methodology:

  • Dissolve the BrETHP-protected substrate (1.0 equiv) in absolute ethanol or methanol.

  • Add pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 equiv) to the solution.

  • Stir the mixture at room temperature or warm gently to 40-50 °C to accelerate the reaction if necessary.

  • Monitor the deprotection by TLC.

  • Once the starting material is consumed, quench the reaction with a small amount of solid NaHCO₃ or a few drops of triethylamine (Et₃N).

  • Remove the solvent in vacuo.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via flash chromatography.

Protocol 3: Lewis Acid Catalysis

For more robust substrates or when acidic protons are problematic, Lewis acids offer an alternative pathway for acetal cleavage.[1][5]

Behind the Steps: Lewis acids, such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂), coordinate to the acetal oxygen, activating the C-O bond for cleavage without the need for Brønsted acids.[5] This can be advantageous for molecules containing other acid-labile groups that are less susceptible to Lewis acid-mediated degradation. It is important to note that many Lewis acids can hydrolyze in the presence of adventitious water to generate protic acids, which may be the true catalytic species.[1]

Step-by-Step Methodology:

  • Dissolve the BrETHP-protected compound (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid (e.g., a 1 M solution of ZnCl₂ in diethyl ether, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt (for aluminum or zinc-based Lewis acids).

  • Extract the product with DCM, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the resulting alcohol by flash chromatography.

Pillar 3: Data Presentation and Workflow Visualization

Comparative Summary of Deprotection Protocols
Method Reagents Solvent Temperature Typical Time Advantages Considerations
Mild Acid Hydrolysis Acetic Acid / H₂OTHFRoom Temp.4-12 hVery mild; good for sensitive substrates.Can be slow; requires aqueous workup.
PPTS Catalysis PPTS (catalytic)Ethanol or MethanolRT to 50 °C2-8 hMildly acidic; non-aqueous option.[4]May require gentle heating for sterically hindered substrates.
Lewis Acid Catalysis ZnCl₂, BF₃·OEt₂DCM, Acetonitrile0 °C to RT1-4 hFast; avoids protic acids.[5]Requires anhydrous conditions; Lewis acid may coordinate to other functional groups.

General Experimental Workflow

Workflow start Dissolve BrETHP-OR in appropriate solvent reagent Add Deprotection Reagent (e.g., PPTS, Acetic Acid, or Lewis Acid) start->reagent reaction Stir at specified temperature Monitor by TLC/LC-MS reagent->reaction quench Quench Reaction (e.g., NaHCO₃, Et₃N) reaction->quench workup Aqueous Workup & Extraction quench->workup purify Dry, Concentrate & Purify via Chromatography workup->purify product Isolated Deprotected Alcohol (R-OH) purify->product caption Fig. 2: General workflow for BrETHP deprotection.

Caption: General workflow for BrETHP deprotection.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through rigorous in-process monitoring. The use of TLC or LC-MS at regular intervals is not merely a suggestion but a critical component of the methodology. This allows the researcher to:

  • Confirm Reactivity: Observe the consumption of the starting material.

  • Identify Byproducts: Detect the formation of any unexpected side products, which may indicate that the chosen conditions are too harsh for the substrate.

  • Optimize Reaction Time: Prevent over-exposure of the product to the reaction conditions by quenching the reaction immediately upon completion.

By carefully selecting the initial deprotection conditions based on the substrate's known sensitivities and monitoring the reaction's progress, the researcher can confidently achieve the desired transformation with high fidelity. For a novel or particularly complex substrate, it is always advisable to first run the reaction on a small scale to establish the optimal conditions before committing a large quantity of material.

References

Application Notes & Protocols: The Strategic Use of 2-(2-Bromoethoxy)tetrahydro-2H-pyran in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of natural product synthesis, the choice of reagents for introducing specific functionalities and protecting groups is paramount to the success of a synthetic campaign. 2-(2-Bromoethoxy)tetrahydro-2H-pyran has emerged as a highly valuable bifunctional reagent, enabling the introduction of a protected 2-hydroxyethyl moiety onto a wide range of nucleophilic substrates. Its utility lies in the robust nature of the tetrahydropyranyl (THP) ether, which provides stable protection throughout multi-step syntheses, coupled with the reactivity of the bromoethyl group for forming key carbon-heteroatom bonds. This guide provides an in-depth analysis of its applications, detailed experimental protocols, and strategic considerations for its use in the synthesis of complex natural products.

Introduction: A Bifunctional Reagent for Complex Syntheses

This compound is a chemical reagent characterized by two key functional groups: a reactive bromoethyl moiety and a tetrahydropyran (THP) protected alcohol. This dual-functionality allows it to act as a synthetic equivalent of a 2-hydroxyethyl cation, but with the hydroxyl group masked to prevent unwanted side reactions.

The THP group is a classic choice for alcohol protection due to its stability across a broad range of reaction conditions, including those involving organometallics, hydrides, and non-aqueous acidic and basic environments. It is readily cleaved under mild acidic conditions, often with high selectivity. This predictable reactivity makes this compound a reliable and strategic tool in the synthetic chemist's arsenal.

Core Application: Introduction of the 2-(Tetrahydro-2H-pyran-2-yloxy)ethoxy Side Chain

The primary application of this reagent is the alkylation of nucleophiles—such as phenols, amines, and thiols—to introduce the –CH2CH2O-THP side chain. This strategy is frequently employed in medicinal chemistry and natural product synthesis to modify core scaffolds, enhance solubility, or to install a handle for further functionalization after deprotection.

A notable example of its application is in the synthesis of analogs of natural products that serve as kinase inhibitors. For instance, in the development of potent inhibitors for cyclin-dependent kinases (CDKs), this reagent has been used to append the 2-(tetrahydropyran-2-yloxy)ethoxy group onto purine and pyrimidine scaffolds. This modification has been shown to be crucial for optimizing the pharmacological properties of the synthesized compounds.

Mechanism of Action

The fundamental reaction is a standard Williamson ether synthesis or a related SN2-type substitution. A basic catalyst deprotonates the nucleophilic substrate (e.g., a phenol), generating an anion that subsequently attacks the electrophilic carbon atom of the bromoethyl group, displacing the bromide ion.

Reaction_Mechanism cluster_0 Alkylation Step (S_N2) cluster_1 Deprotection Step (Acid Hydrolysis) Nucleophile R-XH (e.g., Phenol, Amine) Anion R-X⁻ Nucleophile->Anion + Base - HB⁺ Base Base (e.g., K2CO3, NaH) Product R-X-CH2CH2O-THP {Protected Product} Anion->Product + Reagent Reagent Br-CH2CH2O-THP {this compound} Byproduct1 Br⁻ Product->Byproduct1 - Br⁻ Protected_Product R-X-CH2CH2O-THP Final_Product R-X-CH2CH2OH {Final Alcohol} Protected_Product->Final_Product + H⁺ / H₂O Acid Acidic Conditions (e.g., PPTS, HCl, AcOH) Byproduct2 THP-derived byproducts Final_Product->Byproduct2

Caption: General reaction scheme for alkylation and deprotection.

Detailed Experimental Protocols

The following protocols are generalized from common procedures and should be adapted and optimized for specific substrates.

Protocol 1: Alkylation of a Phenolic Substrate

This protocol details the O-alkylation of a phenol using this compound.

Materials:

  • Phenolic substrate (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenolic substrate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve/suspend the reactants (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add this compound (1.2 eq) to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Causality and Insights:

  • Base Choice: K₂CO₃ is a moderately strong base, sufficient for deprotonating phenols without causing unwanted side reactions. For less acidic nucleophiles like aliphatic alcohols, a stronger base such as sodium hydride (NaH) may be required.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Excess Reagents: A slight excess of the bromo-reagent and a larger excess of the base are used to drive the reaction to completion.

Protocol 2: Deprotection of the THP Ether

This protocol describes the acidic cleavage of the THP ether to reveal the primary alcohol.

Materials:

  • THP-protected substrate (1.0 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.2 eq)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: Dissolve the THP-protected substrate (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of PPTS (0.1 eq) to the solution.

  • Reaction Monitoring: Heat the mixture to 40-55 °C and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude alcohol is often pure enough for the next step, but can be purified by column chromatography if necessary.

Causality and Insights:

  • Acid Catalyst: PPTS is a mild and effective catalyst for THP deprotection.[1] Stronger acids like HCl or trifluoroacetic acid (TFA) can also be used but may not be compatible with other acid-sensitive functional groups in the molecule. The choice of acid is critical for chemoselectivity.[1][2][3]

  • Solvent: Protic solvents like methanol or ethanol act as nucleophiles to trap the oxocarbenium ion intermediate formed during the cleavage, facilitating the reaction.

Caption: Experimental workflow from substrate to final product.

Strategic Application in Natural Product Synthesis: Case Study of Phaeosphaeride Analogues

The synthesis of analogues of natural products is a cornerstone of drug discovery, allowing for the exploration of structure-activity relationships (SAR). In the synthesis of structurally modified analogues of Phaeosphaeride A, a natural product with potential anticancer properties, the introduction of specific side chains is critical for modulating bioactivity.

While not a total synthesis of the natural product itself, the logic applies directly. A synthetic route towards phaeosphaeride analogues often involves building a core heterocyclic scaffold, such as a furopyranone.[4] To probe the SAR, researchers often introduce various side chains onto this core. This compound is an ideal reagent for introducing a flexible, hydrophilic 2-hydroxyethyl chain after deprotection.

Synthetic Rationale:

  • Scaffold Synthesis: A complex heterocyclic core is first assembled through a multi-step sequence.

  • Functionalization: A nucleophilic handle (e.g., a phenol or an amine) on this scaffold is then alkylated using the protocol described above. The THP-protected ethoxy group is installed.

  • Late-Stage Deprotection: In the final steps of the synthesis, the THP group is removed to yield the target analogue bearing a free primary alcohol. This hydroxyl group can serve as a key hydrogen bond donor/acceptor, potentially improving interaction with a biological target.

The stability of the THP ether is crucial in such syntheses, as it must withstand various reaction conditions used to build and modify the core scaffold before its intended removal.

Summary of Advantages and Considerations

FeatureAdvantagesConsiderations & Limitations
Protection High Stability: THP ethers are resistant to strongly basic conditions, organometallics, and many reducing/oxidizing agents.Acid Sensitivity: Cleaved under acidic conditions, which may not be compatible with other acid-labile groups (e.g., t-butyl esters, silyl ethers).
Stereochemistry Commercially available and easy to handle.Introduces a new stereocenter, potentially leading to diastereomeric mixtures which can complicate purification and characterization.
Reactivity The primary bromide is a good electrophile for SN2 reactions with a wide range of nucleophiles.Sterically hindered nucleophiles may react sluggishly, requiring harsher conditions.
Deprotection Mild deprotection conditions (e.g., PPTS in alcohol) are well-established and often high-yielding.[1][5]Alternative neutral or oxidative deprotection methods exist but may be less common or require specific reagents.[2]

Conclusion

This compound is a versatile and reliable reagent for the strategic introduction of a protected hydroxyethyl group in the synthesis of complex molecules, including natural products and their analogues. Its predictable reactivity and the robust nature of the THP protecting group allow for its seamless integration into multi-step synthetic sequences. The well-defined protocols for both its coupling and cleavage provide chemists with a high degree of control over the chemical transformations. By understanding the causality behind the experimental choices and the inherent advantages and limitations of this reagent, researchers can effectively leverage its power to achieve their synthetic goals in the pursuit of novel therapeutics and the exploration of chemical biology.

References

Application Notes and Protocols for 2-(2-Bromoethoxy)tetrahydro-2H-pyran in Modern Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-(2-Bromoethoxy)tetrahydro-2H-pyran in carbohydrate chemistry. This bifunctional reagent serves as both a robust protecting group for hydroxyl moieties and a versatile linker for the synthesis of complex glycans and glycoconjugates. We will explore its underlying chemical principles, provide detailed, field-tested protocols for its implementation, and offer expert insights into optimizing its use in multi-step synthetic campaigns.

Introduction: The Strategic Advantage of a Bifunctional Reagent

In the intricate field of carbohydrate synthesis, the precise manipulation of multiple hydroxyl groups is paramount. Success hinges on a robust strategy of protection and deprotection.[1][2] this compound emerges as a valuable tool due to its unique bifunctional nature. It incorporates two key chemical features into a single molecule:

  • An Acid-Labile Protecting Group: The tetrahydropyranyl (THP) ether moiety is a well-established protecting group for alcohols.[3][4] It is readily introduced under mild acidic conditions and is stable to a wide range of reagents, including bases, nucleophiles, and hydrides, yet can be selectively removed with mild acid.[5][6]

  • A Reactive Alkyl Halide: The bromoethyl group provides a reactive handle for nucleophilic substitution, enabling covalent linkage to other molecules or solid supports.

This combination allows for elegant, multi-step synthetic designs where a hydroxyl group can be masked and, in a later step, the same molecule can be used to form a stable ether linkage, making it a cornerstone reagent for building complex carbohydrate architectures.

Physicochemical Properties

A thorough understanding of a reagent's properties is critical for its effective use and process scale-up.[7]

PropertyValueReference
CAS Number 17739-45-6[8][9][10]
Molecular Formula C₇H₁₃BrO₂[8][10][11]
Molecular Weight 209.08 g/mol [8][11]
Boiling Point 62-64 °C at 0.4 mmHg[8][9]
Density 1.384 g/mL at 25 °C[8][9]
Refractive Index n20/D 1.482[8][9]
Appearance Colorless to pale yellow liquid[9]
Storage Store at 2-8°C, keep dry

Core Application I: Hydroxyl Group Protection

The primary function of the THP moiety within this reagent is to protect hydroxyl groups on a carbohydrate scaffold. The formation of the THP acetal renders the alcohol inert to conditions that would otherwise cause unwanted side reactions, such as oxidation, acylation, or glycosylation at that position.

Mechanism and Rationale

The protection reaction proceeds via the acid-catalyzed addition of an alcohol to the vinyl ether functionality of 3,4-dihydropyran (DHP), the parent structure of the THP group.[7] In the case of this compound, the THP acetal is pre-formed. The reaction to protect a carbohydrate's hydroxyl group involves a transacetalization or, more commonly, the reagent is first synthesized and then used in subsequent steps. The key advantage is the THP ether's stability profile: it is robust under basic, nucleophilic, and reductive conditions but cleaves easily under mild aqueous acid.[2][6] This orthogonality is fundamental to complex multi-step syntheses.[3]

Workflow for Protection and Deprotection

G cluster_protection Protection Phase cluster_synthesis Intermediate Synthetic Steps cluster_deprotection Deprotection Phase Carb_OH Carbohydrate-OH Catalyst Acid Catalyst (e.g., PPTS) Carb_OH->Catalyst 1. Add Reagent Reagent This compound Reagent->Catalyst Protected_Carb Carbohydrate-O-THP-(CH₂)₂-Br Catalyst->Protected_Carb 2. Anhydrous DCM, RT Reaction Perform Reactions (e.g., Glycosylation, Acylation) Conditions: Basic, Nucleophilic Protected_Carb->Reaction Modified_Product Modified Protected Carbohydrate Reaction->Modified_Product Final_Product Deprotected Carbohydrate Modified_Product->Final_Product Deprotection_Reagent Mild Acid (e.g., AcOH/H₂O) Deprotection_Reagent->Final_Product 3. Recover free -OH

Caption: Workflow for hydroxyl protection and deprotection.

Protocol 1: Protection of a Primary Hydroxyl Group

This protocol describes a general procedure for the selective protection of a primary hydroxyl group (e.g., the 6-OH of a pyranose) using a pre-synthesized THP-ether reagent analogous to the title compound's protective function.

Materials:

  • Partially protected carbohydrate (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)

  • This compound (1.5 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carbohydrate substrate (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add this compound (1.5 eq) to the solution.

  • Add PPTS (0.1 eq) to the reaction mixture. Causality Insight: PPTS is a mild, organic-soluble acid catalyst that minimizes the risk of cleaving other acid-sensitive protecting groups, such as benzyl ethers, under forcing conditions.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected carbohydrate.

Protocol 2: Deprotection of the THP Ether

Materials:

  • THP-protected carbohydrate

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the THP-protected carbohydrate in a 3:1:1 mixture of THF:AcOH:H₂O.

  • Stir the reaction at room temperature or warm gently to 40 °C. Monitor the deprotection by TLC. The reaction is typically complete within 2-6 hours.

  • Once complete, concentrate the mixture under reduced pressure to remove the bulk of the solvents.

  • Co-evaporate with toluene several times to remove residual acetic acid.

  • Purify the resulting alcohol by silica gel column chromatography if necessary. Trustworthiness Check: The easy removal under these mild acidic conditions, which leave most other protecting groups like esters and benzyl ethers intact, is a hallmark of the THP group's utility.[12]

Core Application II: A Bifunctional Linker Arm

The true elegance of this compound lies in its dual functionality. After protecting a carbohydrate hydroxyl, the terminal bromo group serves as a potent electrophile for SN2 reactions. This allows the entire carbohydrate moiety to be tethered to nucleophiles such as amines, thiols, or carboxylates present on other molecules, surfaces, or solid-phase supports.

Synthetic Strategy and Workflow

The general strategy involves two key stages: first, installation of the linker onto the carbohydrate via the THP ether protection mechanism described previously. Second, conjugation of the resulting bromo-terminated glycan to a target nucleophile.

G cluster_install Step 1: Linker Installation cluster_conjugate Step 2: Conjugation cluster_final Optional Final Deprotection Carb_OH Carbohydrate-OH Linker_Install Carb-O-THP-(CH₂)₂-Br Carb_OH->Linker_Install PPTS, DCM Reagent This compound Nucleophile Target Nucleophile (e.g., R-NH₂, R-SH) Linker_Install->Nucleophile Conjugate Carb-O-THP-(CH₂)₂-Nu-R Nucleophile->Conjugate Base, DMF (SN2 Reaction) Deprotection Mild Acid Conjugate->Deprotection Final_Glycoconjugate Glycoconjugate (with global deprotection) Deprotection->Final_Glycoconjugate

Caption: Workflow for using the reagent as a bifunctional linker.

Protocol 3: Conjugation to an Amine-Functionalized Surface

This protocol outlines the immobilization of a carbohydrate onto a solid support, a key step in fabricating glycan arrays for studying protein-carbohydrate interactions.[13][14]

Materials:

  • Bromo-terminated carbohydrate linker (prepared as in Protocol 1)

  • Amine-functionalized glass slide or resin

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Sodium iodide (NaI) (catalytic amount)

Procedure:

  • Place the amine-functionalized solid support in a suitable reaction vessel.

  • Prepare a solution of the bromo-terminated carbohydrate (1.5 eq relative to estimated surface amine density) in anhydrous DMF.

  • Add DIPEA (2.0 eq) and a catalytic amount of NaI to the carbohydrate solution. Causality Insight: DIPEA is a non-nucleophilic base that neutralizes the HBr formed during the reaction. NaI facilitates the reaction via the Finkelstein reaction, transiently forming the more reactive iodo-intermediate.

  • Add the carbohydrate solution to the solid support.

  • Agitate the reaction mixture at 50-60 °C for 16-24 hours.

  • After the reaction, wash the solid support extensively with DMF, methanol, and DCM to remove unreacted reagents.

  • Dry the support under a high vacuum. The surface is now functionalized with the desired carbohydrate.

Troubleshooting and Expert Insights

IssuePossible Cause(s)Recommended Solution(s)
Low yield during protection (Protocol 1) Wet reagents/solvent; Inactive catalyst; Steric hindrance at the hydroxyl group.Ensure all reagents and solvents are anhydrous. Use freshly opened catalyst. For hindered alcohols, consider longer reaction times, gentle heating, or a stronger acid catalyst like CSA (camphorsulfonic acid), but monitor for side reactions.
Accidental deprotection of other groups Acid catalyst is too strong or reaction time is too long.Use a milder catalyst like PPTS. Monitor the reaction closely by TLC and quench immediately upon consumption of the starting material.
Low yield during conjugation (Protocol 3) Incomplete activation; Poor nucleophile; Steric hindrance.Add catalytic NaI to generate the more reactive iodo-linker in situ. Ensure the base is non-nucleophilic (e.g., DIPEA, 2,6-lutidine). Increase temperature and reaction time.
THP group cleavage during conjugation Presence of adventitious acid.Ensure the amine salt is fully neutralized or use a slight excess of non-nucleophilic base. Use high-purity, anhydrous solvents.

Conclusion

This compound is a highly effective and versatile reagent in carbohydrate chemistry. Its well-defined bifunctional character provides a reliable method for first protecting a hydroxyl group under a robust, acid-labile THP ether, and then utilizing the terminal bromide as a handle for covalent modification. The straightforward protocols for its application and removal, combined with its orthogonal stability, make it an indispensable tool for the synthesis of complex glycans, glycoconjugates, and glycomaterials intended for advanced research and therapeutic development.

References

Application Notes & Protocols: Leveraging 2-(2-Bromoethoxy)tetrahydro-2H-pyran as a Versatile Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linker for Staged Bioconjugation

In the landscape of bioconjugation chemistry, which seeks to covalently connect biomolecules to other molecules, linkers are the essential bridges that dictate the stability, functionality, and application of the final conjugate.[1] 2-(2-Bromoethoxy)tetrahydro-2H-pyran is a valuable bifunctional building block for researchers in drug development and chemical biology.[2][3] Its structure uniquely combines two key chemical features:

  • An Alkyl Halide: The bromoethoxy group serves as a reactive electrophile, readily forming stable covalent bonds with nucleophilic functional groups commonly found on biomolecules, such as the thiol of a cysteine or the amine of a lysine.[1]

  • A Protected Hydroxyl Group: The hydroxyl group is masked as a tetrahydropyranyl (THP) ether. This acetal is stable under basic and nucleophilic conditions but can be selectively cleaved under mild acidic conditions to reveal the hydroxyl group for subsequent reactions.[4][5]

This dual nature allows for a "staged" or sequential conjugation strategy. A biomolecule can first be tethered via the bromoethoxy handle. The resulting conjugate, now bearing a latent hydroxyl group, can be purified and characterized before the second stage: the deprotection and subsequent functionalization of the hydroxyl group. This controlled, stepwise approach is critical for constructing complex and well-defined bioconjugates, such as antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), or surface-immobilized proteins.[6]

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
CAS Number 17739-45-6[2][7]
Molecular Formula C₇H₁₃BrO₂[2][7]
Molecular Weight 209.08 g/mol [7]
Appearance Clear, colorless to pale yellow liquid[2]
Boiling Point 62-64 °C @ 0.4 mm Hg[2][3]
Density 1.384 g/mL at 25 °C[2][3]
Storage 2-8°C, Keep in dark place, Sealed in dry[2]

The Chemistry: Mechanism of Conjugation and Deprotection

Understanding the underlying chemical principles is paramount for successful application. The utility of this linker hinges on two distinct, orthogonal reactions: thioether formation and acid-catalyzed deprotection.

Step 1: Conjugation via Nucleophilic Substitution

The primary conjugation reaction involves the alkylation of a nucleophile on a biomolecule. While several nucleophiles can be targeted, the soft thiol side chain of a cysteine residue is an ideal partner for the bromoethyl group, forming a highly stable thioether bond.

The reaction proceeds via a classic Sɴ2 mechanism. For optimal reactivity, the reaction is typically performed at a pH between 7.5 and 8.5. In this range, the thiol group (-SH, pKa ~8.3) is partially deprotonated to the more nucleophilic thiolate anion (-S⁻), which efficiently attacks the primary carbon bearing the bromine atom, displacing the bromide ion.

Figure 1: Conjugation of the linker to a thiol-containing biomolecule.

Step 2: Deprotection via Acid-Catalyzed Hydrolysis

The THP group is an acetal, which is stable to bases but readily cleaved by acid.[4] This step unmasks the hydroxyl group, making it available for further modification. The mechanism involves protonation of the pyran oxygen atom, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion intermediate and the free alcohol. The intermediate is then captured by water.

Mild acidic conditions, such as aqueous acetic acid or pyridinium p-toluenesulfonate (PPTS), are typically sufficient for efficient cleavage without damaging sensitive biomolecules.[4][8] For more robust substrates, dilute trifluoroacetic acid (TFA) can be used.[8]

References

Application Notes & Protocols: Synthesis of PEGylated Compounds Using 2-(2-Bromoethoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic PEGylation with a Bifunctional Linker

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in modern drug development and biotechnology.[1][2] This process can dramatically improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their hydrodynamic size, enhancing solubility, reducing immunogenicity, and prolonging circulation half-life.[1][3][4] While numerous PEGylating reagents exist, 2-(2-Bromoethoxy)tetrahydro-2H-pyran stands out as a versatile, bifunctional linker. Its structure features a reactive bromoethyl group for initial conjugation and a tetrahydropyranyl (THP) ether, which serves as a stable, acid-labile protecting group for a terminal hydroxyl function.[5]

This unique architecture enables a two-stage synthetic strategy. First, the bromo-end facilitates covalent attachment to a target molecule via nucleophilic substitution. Second, the THP group can be selectively removed under mild acidic conditions to unveil a terminal hydroxyl group.[6][7] This liberated hydroxyl can serve as the final functional group of the short PEG linker or as a reactive handle for subsequent modifications, such as the attachment of targeting ligands or the extension of the PEG chain. This guide provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and expert insights for leveraging this reagent in your research.

The Chemical Rationale: A Two-Step Pathway

The synthetic utility of this compound is rooted in two fundamental and reliable organic reactions: the Williamson ether synthesis for the coupling step and acid-catalyzed acetal hydrolysis for the deprotection step.

  • Step 1: Nucleophilic Conjugation (Williamson Ether Synthesis): The process begins with the deprotonation of a nucleophilic group (e.g., a hydroxyl, thiol, or amine) on the substrate molecule using a suitable base. The resulting anion then attacks the electrophilic carbon of the bromoethyl group in an SN2 reaction, displacing the bromide and forming a stable ether, thioether, or amine linkage. The choice of base and solvent is critical and depends on the pKa of the nucleophile and the overall stability of the substrate.

  • Step 2: THP Deprotection (Acetal Hydrolysis): The THP group is an acetal, which is stable under basic and nucleophilic conditions but is readily cleaved by acid.[6][8] Treatment with a catalytic amount of acid in a protic solvent protonates one of the acetal oxygens, initiating a cascade that leads to the formation of a resonance-stabilized carbocation and the release of the protected alcohol.[6] The reaction is typically clean and proceeds under mild conditions, preserving the integrity of most parent molecules.[5][7]

Workflow and Mechanism Visualization

The following diagrams illustrate the overall experimental workflow and the specific chemical mechanisms involved.

G cluster_0 Phase 1: Conjugation cluster_1 Phase 2: Deprotection A Target Molecule (with -OH, -SH, or -NH2) B Base-mediated Deprotonation A->B C Add 2-(2-Bromoethoxy) -tetrahydro-2H-pyran B->C D THP-Protected PEGylated Conjugate C->D E Acid-catalyzed Hydrolysis D->E F Final Hydroxyl-Terminated PEGylated Compound E->F

Caption: High-level experimental workflow for PEGylation.

G cluster_conjugation Conjugation Step cluster_deprotection Deprotection Step R-XH R-XH R-X_neg R-X⁻ R-XH->R-X_neg Base Reagent Br-CH₂CH₂O-THP R-X_neg->Reagent SN2 Attack Product_Protected R-X-CH₂CH₂O-THP Reagent->Product_Protected Product_Protected_2 R-X-CH₂CH₂O-THP Intermediate Resonance-Stabilized Intermediate Product_Protected_2->Intermediate H⁺ (cat.) Final_Product R-X-CH₂CH₂O-H Intermediate->Final_Product H₂O

Caption: Simplified chemical reaction mechanism.

Experimental Protocols

These protocols provide a starting point for the PEGylation of a generic alcohol substrate. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific target molecules.

Protocol 1: PEGylation of a Primary Alcohol

This protocol details the conjugation of this compound to a molecule containing a primary alcohol using sodium hydride.

Causality Behind Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base ideal for deprotonating alcohols. Its use necessitates an anhydrous solvent to prevent quenching.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reagents and facilitates the SN2 reaction without participating in it.

  • Inert Atmosphere (N₂ or Ar): Prevents NaH from reacting with atmospheric moisture and oxygen.

Materials:

  • Alcohol-containing substrate

  • This compound (1.2 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol substrate (1.0 equivalent) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (1.5 eq.) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Conjugation: Add this compound (1.2 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Let the reaction stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-12 hours).

  • Quenching: Once complete, cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution dropwise.

  • Extraction: Dilute the mixture with water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure THP-protected PEGylated product.

Protocol 2: Deprotection of the THP Group

This protocol describes the removal of the THP protecting group under mild acidic conditions.

Causality Behind Choices:

  • p-Toluenesulfonic acid (p-TsOH): A common, inexpensive, and effective solid acid catalyst for this transformation.[6]

  • Methanol (MeOH): A protic solvent that facilitates the hydrolysis reaction and effectively dissolves the substrate and product. Other alcohols like ethanol can also be used.[6]

  • Saturated NaHCO₃: A mild base used to neutralize the acid catalyst, preventing potential degradation of the product during workup.

Materials:

  • THP-protected PEGylated compound

  • Methanol (MeOH)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the THP-protected compound (1.0 eq.) in methanol (0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Add p-TsOH·H₂O (0.1 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material (typically 1-4 hours).

  • Neutralization: Once the reaction is complete, carefully add saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Solvent Removal: Remove the bulk of the methanol under reduced pressure.

  • Extraction: Dilute the remaining aqueous residue with water and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify the product by flash column chromatography to yield the final hydroxyl-terminated PEGylated compound.

Reaction Parameter Summary

The optimal conditions for your specific substrate may vary. The tables below provide general guidance.

Table 1: Recommended Conditions for PEGylation (Conjugation Step)

Substrate Nucleophile Recommended Base Solvent(s) Typical Temperature Notes
Primary/Secondary Alcohol NaH, KH DMF, THF 0 °C to RT Requires strictly anhydrous conditions.
Phenol K₂CO₃, Cs₂CO₃ DMF, Acetonitrile RT to 60 °C Milder bases are usually sufficient.
Thiol K₂CO₃, Et₃N DMF, EtOH RT Thiols are highly nucleophilic; mild conditions are effective.

| Primary/Secondary Amine | K₂CO₃, DIPEA | DMF, Acetonitrile | RT to 80 °C | N-alkylation can lead to over-alkylation; control stoichiometry carefully. |

Table 2: Common Reagents for THP Deprotection

Acidic Reagent System Solvent(s) Typical Temperature Notes
p-TsOH (cat.) MeOH, EtOH RT Most common and reliable method.[6]
Pyridinium p-toluenesulfonate (PPTS) EtOH RT to 40 °C A milder catalyst, useful for highly acid-sensitive substrates.[6][7]
Acetic Acid / THF / H₂O (4:2:1) THF / H₂O RT to 45 °C Useful buffered system for sensitive substrates.[7]

| 2% Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 0 °C to RT | Effective but stronger; may cleave other acid-labile groups (e.g., Boc).[7] |

Characterization and Quality Control

Confirming the identity and purity of the synthesized compounds is a critical, self-validating step of any protocol.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable. For the THP-protected intermediate, expect characteristic signals for the THP acetal proton around δ 4.6 ppm and diastereotopic methylene protons. Upon deprotection, these signals will disappear, and a new signal for the hydroxyl proton will appear (its chemical shift is concentration-dependent and it disappears upon D₂O exchange).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the intermediate and final products, verifying successful conjugation and deprotection.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final compound and for monitoring reaction progress with greater accuracy than TLC.[11][12]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low PEGylation Yield 1. Incomplete deprotonation of the substrate. 2. Moisture in the reaction. 3. Steric hindrance around the nucleophilic site.1. Use a stronger base or increase equivalents. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Increase reaction temperature and/or time; consider a less hindered PEGylating agent if possible.
Incomplete Deprotection 1. Insufficient acid catalyst or reaction time. 2. Catalyst has degraded.1. Add more catalyst or increase reaction time. A gentle increase in temperature (e.g., to 40 °C) can also help. 2. Use fresh p-TsOH·H₂O.
Substrate Degradation 1. Substrate is unstable to the strong base (NaH). 2. Product is sensitive to acidic deprotection conditions.1. Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃). 2. Use a milder deprotection system like PPTS in ethanol.[7] Monitor the reaction closely to avoid prolonged exposure.
Multiple Products Formed 1. Multiple reactive sites on the substrate. 2. Over-alkylation of amine substrates.1. Use protecting group strategies to block other reactive sites before PEGylation. 2. Use a strict 1:1 stoichiometry of amine to the PEGylating reagent or a large excess of the amine.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • This compound: Alkylating agents like this are potential mutagens. Avoid inhalation, ingestion, and skin contact.

  • Solvents and Reagents: Handle all organic solvents (DMF, THF, Ethyl Acetate) and acids (p-TsOH, TFA) in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Note: Strategic Use of 2-(2-Bromoethoxy)tetrahydro-2H-pyran in Nucleophilic Substitution Reactions for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Reagent for Modern Organic Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for versatile and efficient synthetic methodologies is paramount. 2-(2-Bromoethoxy)tetrahydro-2H-pyran (CAS 17739-45-6) has emerged as a crucial bifunctional building block, enabling the streamlined construction of complex molecular architectures.[1][2] Its structure uniquely combines a reactive bromoethyl moiety, susceptible to nucleophilic attack, with a tetrahydropyranyl (THP) ether, a widely utilized protecting group for hydroxyl functions.[3][4] This dual functionality allows for a range of strategic applications, from the introduction of a protected hydroxyethyl group to the creation of elaborate molecular linkers.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in reactions with various nucleophiles. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices to ensure reproducible and high-yielding transformations.

Physicochemical Properties and Safety Considerations

A thorough understanding of the reagent's properties is fundamental to its safe and effective handling.

PropertyValueSource
CAS Number 17739-45-6[6]
Molecular Formula C₇H₁₃BrO₂[6]
Molecular Weight 209.08 g/mol [6]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 62-64 °C at 0.4 mmHg[7][8]
Density 1.384 g/mL at 25 °C[7][8]
Refractive Index n20/D 1.482[7][8]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF).
Stability Typically stabilized with ~1% K₂CO₃.[8] Combustible liquid.

Safety Precautions: this compound is a combustible liquid and should be handled in a well-ventilated fume hood, away from heat and open flames. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[8] For detailed safety information, consult the Safety Data Sheet (SDS).[9]

The Underlying Chemistry: Mechanism of Nucleophilic Substitution

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the bromine. This primary alkyl bromide readily undergoes Sₙ2 reactions with a wide range of nucleophiles.

The Sₙ2 Pathway: The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the carbon atom bearing the bromine, and simultaneously, the bromide ion departs as a leaving group. The tetrahydropyranyl (THP) group remains intact under typical Sₙ2 conditions, which are often basic or neutral, thus serving as a stable protecting group for the eventual hydroxyl functionality.[4]

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactants Nu:⁻ + Br-CH₂-CH₂-O-THP TS [Nu---CH₂(Br)---CH₂-O-THP]⁻ Reactants->TS Sₙ2 Attack Products Nu-CH₂-CH₂-O-THP + Br⁻ TS->Products Leaving Group Departure

Figure 1: General mechanism for the Sₙ2 reaction of this compound with a nucleophile (Nu:⁻).

Applications in Synthesis: A Gateway to Diverse Molecular Scaffolds

The utility of this compound spans numerous applications in organic synthesis, primarily as a means to introduce a protected two-carbon linker.

  • Pharmaceutical Intermediates: It is a key building block in the synthesis of novel drug candidates, particularly in constructing heterocyclic ring systems which are prevalent in many biologically active molecules.[1]

  • Agrochemical Development: The reagent facilitates the efficient synthesis of complex pesticides and herbicides.[1]

  • Synthesis of Bioactive Molecules: It has been used in the preparation of estrogen ligands bearing carboranes and in the synthesis of inhibitors for human histone deacetylase.[8]

  • Linker Chemistry: The molecule can act as a linker to connect different molecular fragments, a common strategy in the development of probes and bioconjugates.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. The choice of base and solvent is critical and is dictated by the nature of the nucleophile and its solubility.

Protocol 1: Reaction with an Amine Nucleophile (N-Alkylation)

This protocol details the N-alkylation of a primary or secondary amine, a fundamental transformation in the synthesis of many pharmaceutical agents.

Objective: To synthesize an N-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl) derivative of a model amine.

Workflow Diagram:

Amine_Alkylation_Workflow start Start reagents Combine Amine, Base (e.g., K₂CO₃), and Solvent (e.g., DMF) start->reagents add_reagent Add this compound dropwise at room temperature reagents->add_reagent reaction Stir at elevated temperature (e.g., 60-80 °C) Monitor by TLC/LC-MS add_reagent->reaction workup Quench with water Extract with an organic solvent (e.g., EtOAc) reaction->workup Upon completion purify Dry organic layer (Na₂SO₄) Concentrate in vacuo Purify by column chromatography workup->purify characterize Characterize product (¹H NMR, ¹³C NMR, MS) purify->characterize end End characterize->end

Figure 2: Workflow for the N-alkylation of an amine with this compound.

Materials:

  • Amine (e.g., Aniline, 1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv) and anhydrous DMF. Add anhydrous K₂CO₃ (2.0 equiv).

    • Rationale: Anhydrous conditions are crucial to prevent side reactions. K₂CO₃ acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.[10] DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

  • Reagent Addition: Add this compound (1.1 equiv) dropwise to the stirred suspension at room temperature.

    • Rationale: A slight excess of the alkylating agent ensures complete consumption of the starting amine. Dropwise addition helps to control any potential exotherm.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir until the starting amine is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Heating increases the reaction rate. Monitoring the reaction is essential to determine the endpoint and prevent the formation of byproducts.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Rationale: The aqueous work-up removes the DMF and inorganic salts. Washing with brine helps to remove residual water from the organic phase.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with a Thiol Nucleophile (S-Alkylation)

Thiols are excellent nucleophiles and react readily with this compound to form thioethers.[11][12]

Objective: To synthesize a thioether from a model thiol.

Materials:

  • Thiol (e.g., Thiophenol, 1.0 equiv)

  • This compound (1.05 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) or a milder base like Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Thiolate Formation: To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.0 equiv) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 equiv) portion-wise.

    • Rationale: The strong base NaH deprotonates the thiol to form the more nucleophilic thiolate anion.[13] The reaction is exothermic and produces hydrogen gas, requiring careful addition at low temperature.

  • Reagent Addition: Once hydrogen evolution ceases, add this compound (1.05 equiv) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify the crude product by column chromatography.

Deprotection of the THP Group: Regenerating the Hydroxyl Functionality

A key advantage of using this reagent is the ability to easily remove the THP protecting group to unveil the primary alcohol. This is typically achieved under mild acidic conditions.[14][15][16]

Protocol 3: Acid-Catalyzed Deprotection of a THP Ether

Objective: To cleave the THP ether and generate the corresponding 2-hydroxyethyl derivative.

Materials:

  • THP-protected compound (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (PPTS) or Acetic Acid

  • Methanol or a mixture of THF/Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve the THP-protected compound (1.0 equiv) in methanol.

  • Catalyst Addition: Add a catalytic amount of PPTS (0.1 equiv).

    • Rationale: PPTS is a mild acid catalyst that effectively cleaves the acetal linkage of the THP ether without affecting many other functional groups.[17] The reaction is an equilibrium, and using an alcohol like methanol as the solvent helps to drive the reaction to completion by transacetalization.[14]

  • Reaction: Stir the solution at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Remove the bulk of the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting alcohol by column chromatography if necessary.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive nucleophile (e.g., protonated amine).- Insufficiently anhydrous conditions.- Low reaction temperature.- Ensure a suitable base is used in sufficient quantity.- Use flame-dried glassware and anhydrous solvents.- Gradually increase the reaction temperature.
Formation of multiple products - Dialkylation of primary amines.- Side reactions due to harsh conditions.- Use a larger excess of the amine or add the alkylating agent slowly.- Reduce reaction temperature or time.
Difficult purification - Residual high-boiling solvent (e.g., DMF).- Similar polarity of product and starting material.- Ensure complete removal of DMF during aqueous work-up by washing thoroughly with water.- Optimize the mobile phase for column chromatography.
Accidental deprotection of THP group - Presence of acidic impurities.- Use a non-acidic work-up.- Ensure the reaction medium remains basic or neutral.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its bifunctional nature allows for the straightforward introduction of a protected hydroxyethyl moiety onto a wide range of nucleophiles. By understanding the underlying Sₙ2 mechanism and carefully controlling reaction conditions, researchers can effectively leverage this building block to construct complex molecules for applications in drug discovery, agrochemicals, and materials science. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation of this reagent in the laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Bromoethoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(2-Bromoethoxy)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to perform this reaction with high efficiency, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis involves the protection of the hydroxyl group of 2-bromoethanol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. This reaction forms a tetrahydropyranyl (THP) ether, which is stable under many non-acidic conditions.[1][2][3]

Q2: Why is an acid catalyst necessary for this reaction?

The acid catalyst protonates the double bond of DHP, creating a resonance-stabilized oxocarbenium ion.[1][4] This intermediate is highly electrophilic and readily attacked by the hydroxyl group of 2-bromoethanol to form the THP ether.[1][4]

Q3: What are the most common acid catalysts used, and how do they differ?

  • p-Toluenesulfonic acid (p-TsOH): A strong, cost-effective acid catalyst that promotes a rapid reaction. However, its strong acidity can sometimes lead to side reactions or degradation of sensitive substrates.[4][5]

  • Pyridinium p-toluenesulfonate (PPTS): A milder acidic catalyst that is often preferred for acid-sensitive substrates.[4][5] The reaction may be slower compared to when p-TsOH is used.

Q4: My final product is a pale yellow liquid, but some sources describe it as colorless. Is this a cause for concern?

A pale yellow coloration is not uncommon and is often acceptable for subsequent steps. However, a dark brown or black color indicates significant decomposition or impurities and should be addressed through the troubleshooting guide below.[6][7]

Q5: Why is my purified this compound turning black over time?

This instability is often due to trace amounts of residual acid from the reaction or work-up, which can catalyze the decomposition of the THP ether.[7] The presence of light and oxygen can also contribute to degradation. Proper quenching, purification, and storage are crucial to ensure long-term stability.

Q6: What is the purpose of adding potassium carbonate (K₂CO₃) to the commercial product?

Potassium carbonate is added as a stabilizer to neutralize any trace acidity, thereby preventing decomposition during storage.[8][9]

Optimized Experimental Protocol

This protocol has been optimized for high yield and purity on a laboratory scale.

Reagents and Materials
Reagent/MaterialRecommended GradePurityNotes
2-BromoethanolReagent Grade≥95%Should be anhydrous.
3,4-Dihydro-2H-pyran (DHP)Reagent Grade≥97%Should be anhydrous and free of peroxides.
Dichloromethane (DCM)Anhydrous≥99.8%Use a dry, inert solvent.
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)Reagent Grade≥98.5%
Saturated sodium bicarbonate solution--For quenching the reaction.
Anhydrous magnesium sulfate (MgSO₄)Reagent Grade-For drying the organic phase.
Silica gel-60 Å, 230-400 meshFor column chromatography.
Step-by-Step Procedure
  • Preparation: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromoethanol (12.5 g, 100 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous dichloromethane (100 mL) and stir until the 2-bromoethanol is fully dissolved.

  • Addition of DHP: Add 3,4-dihydro-2H-pyran (10.1 g, 120 mmol, 1.2 equiv).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (190 mg, 1 mmol, 0.01 equiv).

  • Reaction: Stir the mixture at room temperature (20-25 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, carefully add saturated sodium bicarbonate solution (50 mL) to quench the acid catalyst. Stir vigorously for 10 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5).

  • Final Product: The purified product should be a colorless to pale yellow oil. Yields are typically in the range of 85-95%.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 2-bromoethanol to a flame-dried flask under N₂ B 2. Add anhydrous DCM A->B C 3. Add DHP B->C D 4. Add p-TsOH catalyst C->D E 5. Stir at room temperature (2-4 hours) D->E F Monitor by TLC E->F G 6. Quench with sat. NaHCO₃ F->G H 7. Separate layers and extract with DCM G->H I 8. Dry organic phase with MgSO₄ H->I J 9. Concentrate in vacuo I->J K 10. Purify by column chromatography J->K L Final Product: This compound K->L Yield: 85-95%

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Possible Cause(s) Solution(s)
Reaction is sluggish or does not start (as monitored by TLC) 1. Wet reagents or solvent: Water will consume the acid catalyst and can hydrolyze the product.[1] 2. Inactive catalyst: The acid catalyst may have degraded over time. 3. Insufficient catalyst: The amount of catalyst may be too low.1. Ensure 2-bromoethanol and DCM are anhydrous. DHP can be dried over anhydrous potassium carbonate and distilled.[10] 2. Use a fresh bottle of p-TsOH or PPTS. 3. Increase the catalyst loading incrementally (e.g., to 0.02 equiv).
Formation of a polymeric precipitate 1. Excessively strong acid or high catalyst loading: This can cause the polymerization of DHP.[11] 2. High reaction temperature: The reaction is exothermic, and a runaway temperature can promote polymerization.1. Use a milder catalyst like PPTS.[4][5] 2. Add the catalyst portion-wise or cool the reaction mixture in an ice bath during catalyst addition.
Low yield after work-up 1. Incomplete reaction: The reaction was stopped prematurely. 2. Product loss during work-up: The THP ether can be partially hydrolyzed back to 2-bromoethanol if the quenching is insufficient and the mixture remains acidic.[5]1. Allow the reaction to stir for a longer duration, monitoring by TLC until the starting material is consumed. 2. Ensure the aqueous layer is basic (pH > 8) after quenching with sodium bicarbonate before proceeding with the extraction.
Product is dark brown or black after purification 1. Residual acid: Trace amounts of acid can cause decomposition, especially during concentration at elevated temperatures.[7] 2. Distillation at high temperature: The product can decompose at elevated temperatures.1. Ensure thorough quenching and consider a final wash of the combined organic layers with brine. 2. If distilling, use a high vacuum to keep the boiling point low (e.g., 62-64 °C at 0.4 mmHg).[12] Consider purification by column chromatography instead of distillation.
Difficult purification by column chromatography 1. Streaking of the product on the TLC plate: This can indicate product decomposition on the silica gel, which is acidic. 2. Co-elution with impurities: A non-polar byproduct can sometimes co-elute with the product.1. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).[13] 2. Adjust the polarity of the eluent to achieve better separation.

Troubleshooting Decision Tree

G Start Problem Encountered Q1 Is the reaction starting? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is there a precipitate? A1_Yes->Q2 C1 Are reagents/solvent dry? Is the catalyst active? A1_No->C1 Check Reagents Sol1 Dry reagents/solvent. Use fresh catalyst. C1->Sol1 A2_Yes A2_Yes Q2->A2_Yes Yes A2_No A2_No Q2->A2_No No C2 Is the catalyst too strong? Is the temperature too high? A2_Yes->C2 Polymerization Likely Q3 Is the yield low? A2_No->Q3 Sol2 Use milder catalyst (PPTS). Cool the reaction. C2->Sol2 A3_Yes A3_Yes Q3->A3_Yes Yes A3_No A3_No Q3->A3_No No C3 Was the reaction complete? Was quenching thorough? A3_Yes->C3 Check Reaction/Work-up Q4 Is the product discolored? A3_No->Q4 Sol3 Extend reaction time. Ensure pH > 8 after quench. C3->Sol3 A4_Yes A4_Yes Q4->A4_Yes Yes C4 Residual acid? High purification temp? A4_Yes->C4 Decomposition Issue Sol4 Ensure complete quenching. Use high vacuum for distillation or use column chromatography. C4->Sol4

Caption: A decision tree for troubleshooting common issues.

Characterization Data

Verifying the identity and purity of the final product is crucial. Below is the expected analytical data for this compound.

  • Appearance: Colorless to pale yellow liquid[6]

  • Molecular Formula: C₇H₁₃BrO₂[6]

  • Molecular Weight: 209.08 g/mol [6]

  • Boiling Point: 62-64 °C at 0.4 mmHg[12]

  • Density: 1.384 g/mL at 25 °C[12]

  • Refractive Index: n20/D 1.482[12]

  • ¹H NMR (CDCl₃): A representative spectrum can be found at the TCI website.[14] Key expected signals include a triplet around 4.6 ppm (the anomeric proton of the THP ring), and multiplets in the regions of 3.4-4.0 ppm (the methylene groups adjacent to the oxygens and the bromine) and 1.5-1.9 ppm (the remaining methylene groups of the THP ring).

  • ¹³C NMR: Spectral data is available on PubChem.[15]

  • GC-MS: Mass spectrometry data can also be found on PubChem.[15]

References

Technical Support Center: Troubleshooting Side Reactions with 2-(2-Bromoethoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(2-Bromoethoxy)tetrahydro-2H-pyran is a valuable bifunctional reagent, widely employed in pharmaceutical and agrochemical research to introduce a protected hydroxyethyl moiety.[1][2] Its structure combines a reactive alkyl bromide for nucleophilic substitution and an acid-labile tetrahydropyranyl (THP) ether for alcohol protection.[3] While versatile, its unique structure presents specific challenges, leading to common side products that can complicate reaction outcomes, reduce yields, and make purification arduous.

This guide provides in-depth, field-proven insights into the most common issues encountered during the use of this reagent. Structured in a question-and-answer format, it addresses the mechanistic origins of side products and offers detailed, validated protocols for their mitigation and prevention.

Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction is producing a significant amount of a lower molecular weight, bromine-free impurity. What is it and how can I prevent it?

Answer: This is a classic and frequent issue. The side product you are observing is almost certainly 2-(vinyloxy)tetrahydro-2H-pyran , the result of an E2 elimination reaction. This occurs when a base, intended to be a nucleophile or an acid scavenger, instead abstracts a proton from the carbon adjacent to the bromo-substituted carbon.

Causality & Mechanism: The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a base removes a proton, the C-C pi bond forms, and the bromide leaving group departs simultaneously.[4] This pathway is competitive with the desired SN2 substitution and is particularly favored by strong, sterically hindered bases and higher temperatures.[5]

Hydrolysis_Mechanism cluster_main Acid-Catalyzed Hydrolysis of THP Ether start THP-O-CH2CH2Br H+ protonated THP+(H)-O-CH2CH2Br start->protonated Protonation intermediate Oxocarbenium Ion + HO-CH2CH2Br protonated->intermediate:f0 Ring Opening final_products 5-Hydroxypentanal + HO-CH2CH2Br intermediate:f0->final_products:f0 Nucleophilic Attack water H2O water->intermediate:f0 Diastereomer_Formation cluster_main Formation of Diastereomers chiral_nuc Chiral Nucleophile (R-NuH) products Product Mixture chiral_nuc->products racemic_thp Racemic THP-Br (R/S mixture) racemic_thp->products diastereomer1 Diastereomer 1 (R,R-Product) products->diastereomer1 Path A diastereomer2 Diastereomer 2 (R,S-Product) products->diastereomer2 Path B

References

Technical Support Center: Stabilizing 2-(2-Bromoethoxy)tetrahydro-2H-pyran in Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Bromoethoxy)tetrahydro-2H-pyran. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent in their synthetic workflows. Here, we address common challenges related to its stability and provide actionable troubleshooting strategies to prevent its decomposition, ensuring higher yields and reproducible results.

Introduction

This compound is a valuable building block, featuring a bromoethyl group for alkylation and a tetrahydropyranyl (THP) ether, a common protecting group for alcohols. The inherent reactivity of both functionalities, however, presents a stability challenge. The THP acetal is highly sensitive to acid, while the bromoethyl moiety is susceptible to nucleophilic attack and elimination under basic conditions. This guide provides a systematic approach to mitigating these decomposition pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is low, and TLC analysis shows multiple unidentified spots. What are the likely decomposition pathways?

Low yields and the appearance of multiple byproducts often indicate the degradation of this compound. The two primary decomposition routes are dictated by the reaction's pH.

  • Acid-Catalyzed Decomposition: The THP ether is an acetal, which is highly labile under acidic conditions.[1][2] Protic or Lewis acids can catalyze the hydrolysis of the THP group, leading to the formation of 5-hydroxypentanal and 2-bromoethanol.

  • Base-Mediated Decomposition: While more stable to base than acid, strong basic conditions can promote an E2 elimination reaction, yielding 2-(vinyloxy)tetrahydro-2H-pyran and bromide ions. Alternatively, if a nucleophile is present, it can displace the bromide, which may be an intended reaction or a competing side reaction.

To diagnose the issue, carefully analyze your reaction conditions against the known labilities of the compound.

DecompositionPathways cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (B:) A_Start This compound A_Prod1 5-Hydroxypentanal A_Start->A_Prod1 Hydrolysis A_Prod2 2-Bromoethanol A_Start->A_Prod2 Hydrolysis B_Start This compound B_Prod1 2-(Vinyloxy)tetrahydro-2H-pyran + HBr B_Start->B_Prod1 E2 Elimination

Caption: Primary decomposition pathways for this compound.

Question 2: How can I prevent the cleavage of the THP group in acid-sensitive reactions?

Protecting the THP group from acidic cleavage is critical for many synthetic transformations. THP ethers are known to be unstable in the presence of even mild acids.[1][3]

Troubleshooting & Prevention Protocol:

  • Use Buffered Systems: If acidic conditions are unavoidable, employ a buffered solution to maintain a precise and stable pH. For reactions requiring mild acidity, pyridinium p-toluenesulfonate (PPTS) is an excellent choice as it provides a pH of approximately 3.[2][3]

  • Employ Scavengers: In reactions that may generate acidic byproducts (e.g., HCl, HBr), add a non-nucleophilic base to neutralize the acid in situ. Common choices include:

    • Proton Sponge (1,8-Bis(dimethylamino)naphthalene)

    • Diisopropylethylamine (DIPEA)

    • 2,6-Lutidine

  • Minimize Water Content: The presence of water can facilitate hydrolysis.[3] Ensure all solvents and reagents are rigorously dried before use, especially in reactions catalyzed by Lewis acids.

  • Control Temperature: Acid-catalyzed cleavage is often accelerated at higher temperatures.[3] Whenever possible, run reactions at or below room temperature (0 °C to 25 °C).

Question 3: I am running a base-catalyzed reaction and observing elimination byproducts. How can I avoid this?

While THP ethers are generally stable under basic conditions, the primary bromide is susceptible to elimination.[3][4]

Troubleshooting & Prevention Protocol:

  • Select the Right Base: Use non-nucleophilic, sterically hindered bases if the goal is deprotonation without substitution or elimination. If a nucleophilic base is required for the desired reaction, its reactivity towards the primary bromide must be considered.

  • Control Temperature: Elimination reactions are entropically favored and thus more prevalent at higher temperatures. Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can significantly suppress the E2 pathway.

  • Substrate Concentration: Keeping the concentration of the base low can sometimes disfavor the bimolecular elimination reaction. Consider slow addition of the base to the reaction mixture.

Condition / ReagentCompatibility with THP EtherRisk of Elimination/SubstitutionMitigation Strategy
Strong Protic Acids (HCl, H₂SO₄) Very Low LowAvoid; use buffered systems if necessary.
Lewis Acids (BF₃·OEt₂, TiCl₄) Low to Moderate LowUse anhydrous conditions; run at low temperatures.
Mild Acids (PPTS, CSA) Moderate LowPreferred for acid-catalyzed reactions; monitor reaction closely.
Strong Bases (NaH, LDA) High High Use at low temperatures; consider less hindered bases if substitution is desired.
Amine Bases (Et₃N, DIPEA) High ModerateDIPEA is less nucleophilic and preferred as a scavenger.
Carbonate Bases (K₂CO₃, Cs₂CO₃) High ModerateOften used in alkylations; temperature control is key.
Question 4: What are the best practices for storing and handling this compound?

Proper storage is crucial to prevent slow decomposition over time.

  • Storage Temperature: Store the compound at 2-8°C in a tightly sealed container.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture ingress and potential hydrolysis.

  • Stabilizers: Some commercial sources supply this reagent stabilized with potassium carbonate (K₂CO₃) to neutralize any acidic impurities that could form during storage.[5] If using an unstabilized version, be aware of its potential for slow degradation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting reactions involving this compound.

TroubleshootingWorkflow start Low Yield / Multiple Spots Observed check_ph Analyze Reaction pH start->check_ph acid_path Acidic or Potentially Acidic Conditions? check_ph->acid_path Yes base_path Basic Conditions? check_ph->base_path No acid_sol Implement Acid Mitigation: - Use PPTS or buffered system - Add non-nucleophilic base scavenger - Ensure anhydrous conditions - Lower reaction temperature acid_path->acid_sol base_sol Implement Base Mitigation: - Use sterically hindered base - Lower reaction temperature - Consider slow addition of base base_path->base_sol end Reaction Optimized acid_sol->end base_sol->end

References

Technical Support Center: Troubleshooting THP Protection with 2-(2-Bromoethoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the use of 2-(2-Bromoethoxy)tetrahydro-2H-pyran in the protection of alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific tetrahydropyranyl (THP) protection reaction. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a chemical reagent used to introduce a tetrahydropyranyl (THP) protecting group onto an alcohol.[1][2] The THP group is an acetal that effectively "masks" the hydroxyl group, rendering it inert to a wide range of reaction conditions, particularly those involving strong bases, organometallics, hydrides, and acylating or alkylating agents.[3][4] The key feature of this specific reagent is the presence of a 2-bromoethoxy tail, which can be used for subsequent chemical modifications after the protection step.

Q2: What is the general mechanism for THP protection of an alcohol?

The protection of an alcohol with a THP group proceeds via an acid-catalyzed addition of the alcohol to the vinyl ether functionality of a dihydropyran (DHP) derivative.[5][6] In the case of this compound, the DHP moiety is already incorporated into the reagent. The mechanism involves the following key steps:

  • Protonation of the DHP ring: An acid catalyst protonates the oxygen atom in the tetrahydropyran ring, activating the molecule.

  • Nucleophilic attack: The alcohol's oxygen atom acts as a nucleophile and attacks the electrophilic carbon adjacent to the ring oxygen.

  • Deprotonation: A base (often the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral THP-protected alcohol and regenerating the acid catalyst.

THP_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol R-OH Oxonium_Ion Oxonium Ion Intermediate Alcohol->Oxonium_Ion Nucleophilic Attack Reagent This compound Activated_Reagent Protonated Reagent Reagent->Activated_Reagent + H+ Catalyst H+ Activated_Reagent->Oxonium_Ion Rearrangement Protected_Alcohol R-O-THP-(CH2)2-Br Oxonium_Ion->Protected_Alcohol - H+ Regenerated_Catalyst H+

Q3: What are the typical reaction conditions for THP protection using this reagent?

A general protocol involves stirring the alcohol with a slight excess of this compound in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a catalytic amount of acid.[2][7] Common acid catalysts include p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid like bismuth triflate.[3][8] The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

Parameter Typical Range/Condition Notes
Stoichiometry 1.1 - 1.5 equivalents of reagentA slight excess ensures complete consumption of the starting alcohol.
Catalyst Loading 0.01 - 0.1 equivalentsHigher loadings can lead to side reactions.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Anhydrous conditions are recommended.
Temperature 0 °C to Room TemperatureExothermic reactions may require initial cooling.
Reaction Time 1 - 12 hoursMonitor by TLC for disappearance of the starting alcohol.

Q4: How is the THP group removed (deprotection)?

Deprotection of the THP ether is achieved under acidic conditions, typically by treating the protected alcohol with a protic acid in a protic solvent.[5][6] Common methods include using acetic acid in a THF/water mixture, or a catalytic amount of a strong acid like HCl or p-TsOH in an alcohol solvent such as methanol or ethanol. The presence of the bromoethoxy group does not typically interfere with standard acidic deprotection methods.

Troubleshooting Guide

Problem 1: Incomplete or Slow Reaction

Symptoms:

  • Persistence of the starting alcohol spot on TLC analysis after several hours.

  • Low yield of the desired protected product.

Potential Causes & Solutions:

  • Insufficient Catalyst: The acid catalyst may be inactive or used in too low a concentration.

    • Solution: Add a fresh portion of the acid catalyst. If using a solid catalyst, ensure it is not hydrated.

  • Steric Hindrance: The alcohol may be sterically hindered, slowing down the nucleophilic attack.

    • Solution: Increase the reaction temperature or consider using a less hindered protecting group if the reaction remains sluggish.

  • Poor Quality Reagent: The this compound may have degraded, especially if it is old or has been improperly stored. The reagent is hygroscopic and can be stabilized with potassium carbonate.[1]

    • Solution: Use a fresh bottle of the reagent or purify the existing stock by distillation.

  • Presence of Water: Water can compete with the alcohol for the activated reagent, leading to hydrolysis and reducing the reaction efficiency.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents.

Incomplete_Reaction_Troubleshooting Start Incomplete Reaction Observed Check_Catalyst Check Catalyst Activity & Amount Start->Check_Catalyst Check_Reagent Check Reagent Quality Check_Catalyst->Check_Reagent OK Add_Catalyst Add Fresh Catalyst Check_Catalyst->Add_Catalyst Inactive/Insufficient Check_Conditions Check Reaction Conditions Check_Reagent->Check_Conditions OK Use_Fresh_Reagent Use Fresh/Purified Reagent Check_Reagent->Use_Fresh_Reagent Poor Quality Optimize_Conditions Increase Temperature or Time Check_Conditions->Optimize_Conditions Sub-optimal Success Reaction Complete Check_Conditions->Success OK Add_Catalyst->Success Use_Fresh_Reagent->Success Optimize_Conditions->Success

Problem 2: Formation of Multiple Products or Side Reactions

Symptoms:

  • Multiple new spots on TLC, in addition to the starting material and desired product.

  • Complex NMR spectrum of the crude product.

Potential Causes & Solutions:

  • Diastereomer Formation: The THP protection introduces a new stereocenter at the anomeric carbon of the tetrahydropyran ring. If the starting alcohol is chiral, a mixture of diastereomers will be formed.[3]

    • Solution: This is an inherent feature of THP protection and not a side reaction. The diastereomers may be separable by chromatography, but often the mixture is carried through to the next step and the protecting group is removed later.

  • Acid-Catalyzed Decomposition: The starting material or the product may be sensitive to the acidic conditions, leading to decomposition.

    • Solution: Use a milder acid catalyst, such as PPTS, which has a lower acidity compared to p-TsOH.[5] Alternatively, run the reaction at a lower temperature.

  • Intramolecular Cyclization: The bromoethoxy tail of the protected product could potentially undergo intramolecular cyclization, although this is less common under standard protection conditions.

    • Solution: Use mild reaction conditions and shorter reaction times. Purify the product promptly after the reaction is complete.

Problem 3: Difficult Purification

Symptoms:

  • Co-elution of the product with starting material or byproducts during column chromatography.

  • Oily, difficult-to-handle product.

Potential Causes & Solutions:

  • Similar Polarity: The protected product may have a similar polarity to the starting alcohol or the reagent, making chromatographic separation challenging.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary. If the starting alcohol has other functional groups, consider a different purification technique, such as crystallization or distillation.

  • Residual Catalyst: The acid catalyst can interfere with purification and subsequent reactions.

    • Solution: Perform a mild basic workup (e.g., wash with saturated sodium bicarbonate solution) to neutralize and remove the acid catalyst before chromatography.

Experimental Protocols

Protocol 1: General Procedure for THP Protection of a Primary Alcohol

  • To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere, add this compound (1.2 eq).

  • Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Standard Deprotection of a THP Ether

  • Dissolve the THP-protected alcohol (1.0 eq) in a mixture of tetrahydrofuran and water (4:1 v/v).

  • Add acetic acid to achieve a final concentration of 10% (v/v).

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Once the deprotection is complete, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting alcohol by column chromatography if necessary.

References

Technical Support Center: Deprotection of 2-(2-Bromoethoxy)tetrahydropyran Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for challenges in the deprotection of 2-(2-bromoethoxy)tetrahydropyran ethers. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their experiments. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of this deprotection reaction.

Introduction: The Core Challenge

The deprotection of 2-(2-bromoethoxy)tetrahydropyran ethers, while seemingly a standard tetrahydropyranyl (THP) ether cleavage, presents a unique and often underestimated challenge: intramolecular cyclization . The proximity of the newly liberated primary alcohol to the electrophilic carbon bearing the bromine atom creates a favorable environment for an intramolecular SN2 reaction, leading to the formation of an undesired 1,4-dioxane byproduct. This guide will provide a comprehensive overview of this core challenge, troubleshooting strategies, and detailed protocols to achieve successful deprotection.

Frequently Asked Questions (FAQs)

Q1: My deprotection of 2-(2-bromoethoxy)tetrahydropyran ether is giving me a significant amount of a byproduct with a different mass spectrum than my expected product. What is likely happening?

A1: The most probable cause is intramolecular cyclization. Upon removal of the THP protecting group, the liberated hydroxyl group can act as a nucleophile and attack the carbon atom bonded to the bromine, displacing the bromide and forming a stable six-membered 1,4-dioxane ring. This side reaction is often accelerated by the reaction conditions used for deprotection, especially elevated temperatures and the presence of base.

Q2: Why is this intramolecular cyclization so prevalent with this specific substrate?

A2: The formation of a six-membered ring, like 1,4-dioxane, is thermodynamically and kinetically favored. The reaction proceeds via an intramolecular Williamson ether synthesis. The proximity of the reacting groups following deprotection significantly increases the effective molarity, making the intramolecular reaction much faster than any potential intermolecular reactions.

Q3: Are there any general precautions I should take to minimize the formation of the 1,4-dioxane byproduct?

A3: Yes. The key is to use mild reaction conditions and to control the nucleophilicity of the deprotected alcohol. This can be achieved by:

  • Using mild acidic catalysts: Strong acids can accelerate both the deprotection and the subsequent cyclization.

  • Maintaining low reaction temperatures: Higher temperatures provide the activation energy for the undesired cyclization.

  • Careful selection of solvents: Protic solvents can solvate the alkoxide, potentially slowing the cyclization, but this needs to be balanced with their role in the deprotection step itself.

  • Controlling the pH during workup: A basic workup can promote the cyclization by deprotonating the alcohol, increasing its nucleophilicity.

Q4: Can I use standard THP deprotection protocols for this substrate?

A4: While standard protocols can be a starting point, they often need to be modified to account for the potential for intramolecular cyclization. For instance, methods that use strong acids like HCl or H2SO4 at room temperature or higher are likely to result in significant byproduct formation. It is crucial to screen milder conditions first.

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Low yield of the desired 2-bromoethanol derivative and a major byproduct peak in LC-MS/GC-MS. Intramolecular cyclization to form 1,4-dioxane.1. Switch to a milder acidic catalyst: Replace strong acids (e.g., HCl, H2SO4) with pyridinium p-toluenesulfonate (PPTS) or acetic acid. 2. Lower the reaction temperature: Perform the reaction at 0 °C or even lower if possible. 3. Use a buffered system: An acetic acid/acetate buffer can help maintain a mildly acidic pH and prevent the accumulation of strong acid.
Incomplete deprotection even after prolonged reaction times with mild acids. The chosen mild acid is not strong enough to efficiently cleave the THP ether under the employed conditions.1. Slightly increase the catalyst loading: Use a higher concentration of the mild acid. 2. Consider a different mild Lewis acid: Catalysts like bismuth triflate or scandium triflate can be effective at lower temperatures. 3. Explore non-acidic methods: For highly sensitive substrates, consider methods like LiCl in aqueous DMSO.
Decomposition of the starting material or product. The substrate is sensitive to the acidic conditions, or the bromine atom is participating in side reactions.1. Screen a variety of mild catalysts: Some Lewis acids may be more compatible with your substrate than others. 2. Ensure inert atmosphere: If your molecule is sensitive to oxidation, perform the reaction under nitrogen or argon. 3. Use of scavengers: In some cases, side reactions can be suppressed by the addition of specific scavengers, though this is highly substrate-dependent.

Experimental Protocols

Protocol 1: Mild Acidic Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

This protocol is often the first choice for substrates prone to acid-catalyzed side reactions.

Step-by-Step Methodology:

  • Dissolve the 2-(2-bromoethoxy)tetrahydropyran ether (1.0 equiv) in ethanol or methanol (0.1–0.2 M).

  • Add pyridinium p-toluenesulfonate (PPTS) (0.1–0.3 equiv).

  • Stir the reaction mixture at room temperature (or 0 °C for highly sensitive substrates).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with a non-polar organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Deprotection using Acetic Acid in a Buffered System

This method provides a controlled, mildly acidic environment.

Step-by-Step Methodology:

  • Dissolve the 2-(2-bromoethoxy)tetrahydropyran ether (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add acetic acid (e.g., 3 equivalents).

  • Stir the reaction at room temperature or gently warm to 40-50 °C if the reaction is sluggish.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography.

Visualizing the Challenge: Reaction Pathways

The following diagram illustrates the desired deprotection pathway versus the competing intramolecular cyclization.

deprotection_pathway cluster_start Starting Material cluster_deprotection Deprotection cluster_intermediate Intermediate cluster_desired Desired Product cluster_side Side Reaction cluster_byproduct Byproduct start 2-(2-Bromoethoxy)tetrahydropyran Ether deprotection Mild Acidic Conditions (e.g., PPTS, EtOH) start->deprotection intermediate Deprotected Alcohol (2-Bromoethanol derivative) deprotection->intermediate desired Isolated 2-Bromoethanol Derivative intermediate->desired Successful Workup side_reaction Intramolecular Cyclization intermediate->side_reaction Uncontrolled Conditions byproduct 1,4-Dioxane Derivative side_reaction->byproduct

Caption: Competing pathways in the deprotection of 2-(2-bromoethoxy)tetrahydropyran ethers.

Logical Workflow for Troubleshooting

This workflow provides a systematic approach to optimizing the deprotection reaction.

troubleshooting_workflow start Start: Deprotection of 2-(2-Bromoethoxy)tetrahydropyran Ether initial_conditions Initial Attempt: PPTS in EtOH at RT (Protocol 1) start->initial_conditions analyze Analyze Reaction Mixture (TLC, LC-MS) initial_conditions->analyze decision Outcome? analyze->decision success Success: High yield of desired product. Proceed with scale-up. decision->success Clean Conversion incomplete Incomplete Reaction: Starting material remains. decision->incomplete Incomplete side_product Side Product Formation: Significant 1,4-dioxane observed. decision->side_product Byproduct optimize_incomplete Optimize: 1. Increase PPTS loading. 2. Gently warm (e.g., 40°C). 3. Try Acetic Acid method (Protocol 2). incomplete->optimize_incomplete optimize_incomplete->analyze optimize_side_product Optimize: 1. Lower temperature to 0°C. 2. Ensure neutral/mildly acidic workup. 3. Screen alternative mild catalysts (e.g., Bi(OTf)3). side_product->optimize_side_product optimize_side_product->analyze

Caption: A decision-making workflow for optimizing the deprotection reaction.

Technical Support Center: Optimizing Alcohol Protection with 2-(2-Bromoethoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the use of 2-(2-Bromoethoxy)tetrahydro-2H-pyran in alcohol protection. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions encountered by researchers in the field. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.

The protection of alcohols as tetrahydropyranyl (THP) ethers is a cornerstone of multi-step organic synthesis, prized for the stability of the resulting ether under a wide range of non-acidic conditions.[1][2] While the traditional method involves the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP), the use of this compound as a THP-transfer agent represents a distinct, though related, chemical transformation known as transacetalization .

This reaction involves the acid-catalyzed exchange of the THP group from 2-bromoethanol to your target alcohol. Understanding this equilibrium-based process is the key to achieving high yields and purity.

Caption: Acid-catalyzed transacetalization mechanism for alcohol protection.

Troubleshooting Guide

This section addresses the most common issues encountered during the protection reaction in a direct question-and-answer format.

Q1: My reaction yield is low, or the reaction stalls before completion. What are the primary causes and solutions?

A1: This is the most frequent challenge and typically points to issues with catalysis or reaction equilibrium.

  • Cause 1: Catalyst Inactivity or Insufficient Amount The reaction is acid-catalyzed.[3] The commercial this compound reagent is often stabilized with a small amount of potassium carbonate (K₂CO₃), a base.[4][5] This stabilizer will neutralize a portion of your acid catalyst.

    • Solution: Increase the catalyst loading. Instead of the typical 1-2 mol%, you may need to use 5-10 mol% of the acid catalyst to first neutralize the stabilizer and then provide the necessary catalytic amount. Alternatively, for highly sensitive substrates, consider a pre-treatment step where the reagent is diluted in an anhydrous solvent (like Dichloromethane) and washed with a small amount of brine to remove the K₂CO₃, followed by drying over Na₂SO₄.

  • Cause 2: Unfavorable Reaction Equilibrium Transacetalization is a reversible, equilibrium-driven process: R-OH + Br-CH₂CH₂-O-THP <=> R-O-THP + HO-CH₂CH₂-Br

    • Solution 1 (Stoichiometry): Drive the equilibrium towards the product by using an excess of one of the starting materials. Since your alcohol (R-OH) is typically the more valuable component, it is often more practical to use an excess of the this compound reagent (e.g., 1.5 to 2.0 equivalents).

    • Solution 2 (Byproduct Removal): While difficult to perform in situ, if the byproduct (2-bromoethanol) has a significantly different boiling point than your solvent and reagents, conducting the reaction with molecular sieves may help sequester it, though this is less common for this specific transformation.

  • Cause 3: Presence of Water Water can compete with your alcohol as a nucleophile, reacting with the oxocarbenium intermediate and leading to lower yields.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If necessary, add activated 4Å molecular sieves to the reaction mixture.[6]

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_Catalyst Is catalyst loading sufficient (5-10 mol%) to overcome K₂CO₃ stabilizer? Start->Check_Catalyst Check_Equilibrium Is an excess of the THP reagent being used (e.g., 1.5-2.0 eq)? Check_Catalyst->Check_Equilibrium Yes Increase_Catalyst Action: Increase catalyst (e.g., p-TsOH) loading. Check_Catalyst->Increase_Catalyst No Check_Water Are anhydrous conditions (dry glassware, solvents, sieves) being used? Check_Equilibrium->Check_Water Yes Increase_Reagent Action: Increase equivalents of THP reagent. Check_Equilibrium->Increase_Reagent No Ensure_Anhydrous Action: Dry all components and add molecular sieves. Check_Water->Ensure_Anhydrous No Success Problem Solved Check_Water->Success Yes Increase_Catalyst->Check_Equilibrium Increase_Reagent->Check_Water Ensure_Anhydrous->Success

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Q2: My product appears to decompose during work-up or purification. How can I prevent this?

A2: THP ethers are acetals and are notoriously sensitive to acid.[7][8] Any residual acid catalyst from the reaction can cause complete deprotection back to the starting alcohol during solvent evaporation or chromatography.

  • Cause 1: Incomplete Quenching Failing to completely neutralize the acid catalyst before concentration is a primary cause of product loss.

    • Solution: During your aqueous work-up, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃) until the aqueous layer is basic. Follow this with a brine wash to remove excess water.

  • Cause 2: Acidic Silica Gel Standard silica gel used for column chromatography is slightly acidic (pH ~4-5) and can act as a solid-supported acid catalyst, cleaving your THP ether directly on the column.

    • Solution 1 (Buffered Eluent): Add ~1% triethylamine (Et₃N) to your chromatography eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will neutralize the acidic sites on the silica, allowing your product to pass through intact.[9]

    • Solution 2 (Neutralized Silica): Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine. Evaporate the solvent to obtain a free-flowing powder. Use this "neutralized" silica to pack your column.

    • Solution 3 (Alternative Media): For extremely sensitive compounds, consider using neutral or basic alumina for chromatography instead of silica gel.

  • Cause 3: Acidic NMR Solvents Deuterated chloroform (CDCl₃) can contain trace amounts of DCl, which is sufficient to cause slow decomposition of the product in the NMR tube over time, complicating analysis.[9]

    • Solution: If you suspect decomposition during analysis, you can pass the CDCl₃ through a small plug of basic alumina immediately before use. Alternatively, use a non-acidic NMR solvent like benzene-d₆ or acetone-d₆.

Frequently Asked Questions (FAQs)

  • What is the best catalyst for this reaction? The choice depends on the sensitivity of your substrate.

    • For robust substrates: p-Toluenesulfonic acid (p-TsOH) is effective, inexpensive, and widely used.[10][11]

    • For acid-sensitive substrates: Pyridinium p-toluenesulfonate (PPTS) is a milder, buffered acid catalyst that can minimize side reactions.[3][6]

    • For simplified work-up: Heterogeneous catalysts like Amberlyst H-15 resin or acid-washed montmorillonite K-10 clay can be used. These are easily removed by simple filtration, which can prevent issues with acidic work-ups.[6][12]

CatalystTypeAcidityWork-up
p-TsOH Protic AcidStrongRequires careful basic quench
PPTS Buffered AcidMildMilder quench needed
Amberlyst H-15 HeterogeneousStrongSimple filtration
Montmorillonite K-10 Heterogeneous (Clay)ModerateSimple filtration
  • Can I use this method to protect phenols or tertiary alcohols?

    • Phenols: Protection of phenols is possible, but the reaction is often slower due to the lower nucleophilicity of the phenolic hydroxyl group. Increased catalyst loading or slightly elevated temperatures may be required.

    • Tertiary Alcohols: Protection of sterically hindered tertiary alcohols is very challenging via this method and is generally not recommended due to unfavorable kinetics and equilibrium. Alternative protecting groups like silyl ethers are better suited.[13][14]

  • What are the recommended reaction conditions?

    • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices.[6]

    • Temperature: The reaction is typically performed at room temperature (20-25 °C). Gentle warming (to ~40 °C) may be used for less reactive alcohols, but this can also increase the rate of side reactions.[6]

    • Reaction Time: Progress should be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.

Optimized Experimental Protocol

This protocol is a general guideline for the protection of a primary alcohol and incorporates the troubleshooting solutions discussed above.

Materials:

  • Target Alcohol (1.0 eq)

  • This compound (1.5 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4Å Molecular Sieves

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Eluent for chromatography (e.g., Hexane/Ethyl Acetate) containing 1% Triethylamine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the target alcohol (1.0 eq) and activated 4Å molecular sieves.

  • Add anhydrous DCM to dissolve the alcohol (concentration typically 0.1-0.5 M).

  • Add this compound (1.5 eq) to the solution via syringe.

  • Add PPTS (0.1 eq) to the mixture in one portion.

  • Stir the reaction at room temperature, monitoring its progress by TLC until the starting alcohol is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography using silica gel and an eluent system containing 1% triethylamine to afford the pure R-O-THP product.

References

Technical Support Center: Scale-Up of Reactions Involving 2-(2-Bromoethoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up of chemical reactions utilizing 2-(2-Bromoethoxy)tetrahydro-2H-pyran. This versatile reagent is primarily employed as a 2-hydroxyethylating agent, where the tetrahydropyranyl (THP) group serves as a robust protecting group for the hydroxyl functionality. The most common application is in the Williamson ether synthesis.[1][2] This guide is structured to address specific issues you may encounter during process development and scale-up, ensuring scientific integrity and providing practical, field-proven insights.

Troubleshooting Guide: Navigating Common Scale-Up Challenges

This section addresses specific, practical problems that can arise during the scale-up of reactions involving this compound, particularly in the context of Williamson ether synthesis.

Q1: My reaction yield has dropped significantly upon scaling from lab (grams) to pilot plant (kilograms). What are the most likely causes?

This is a classic scale-up challenge. A drop in yield often points to issues with mass and heat transfer, or changes in reaction kinetics that are not apparent at the smaller scale.

Possible Cause 1: Inefficient Deprotonation of the Nucleophile On a small scale, it's easier to achieve a homogenous mixture and ensure complete deprotonation of your alcohol or phenol starting material. On a larger scale, inefficient stirring or improper base addition can lead to incomplete alkoxide formation.

  • Solution:

    • Choice of Base: For large-scale operations, while sodium hydride (NaH) is very effective, its use can be hazardous due to hydrogen gas evolution and potential exotherms.[3] Consider using potassium carbonate (K₂CO₃) or potassium hydroxide (KOH). K₂CO₃ is a milder, safer base for large-scale use, though it may require higher temperatures or longer reaction times.[4][5][6] A study comparing NaH and K₂CO₃ found that NaH in DMF gave higher yields (80-96%) compared to K₂CO₃ in acetone (70-89%).[4][7]

    • Addition Strategy: If using NaH, add it portion-wise to the solution of the alcohol at a controlled temperature (e.g., 0 °C) to manage hydrogen evolution and any exotherm. Ensure vigorous stirring to maintain a uniform slurry.

    • Solvent: Use a suitable polar aprotic solvent like DMF or acetonitrile, which effectively dissolves the alkoxide and enhances nucleophilicity.[1][2][8]

Possible Cause 2: Poor Temperature Control Leading to Side Reactions The Williamson ether synthesis is an Sₙ2 reaction, which competes with the E2 elimination pathway.[8] Elimination is favored at higher temperatures, leading to the formation of an alkene byproduct from this compound and reduced yield of the desired ether.[9] Large-scale reactions are more prone to developing hot spots due to a lower surface-area-to-volume ratio, making heat dissipation less efficient.

  • Solution:

    • Controlled Reagent Addition: Add the electrophile, this compound, slowly (dropwise) to the alkoxide solution while carefully monitoring the internal temperature.

    • Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., a jacketed vessel with a chiller) to maintain the target reaction temperature, typically between 50-100 °C.[1][8]

    • Reaction Monitoring: Track the reaction progress using an appropriate analytical technique (TLC, GC, or HPLC) to avoid unnecessarily long reaction times at elevated temperatures.

Possible Cause 3: Inefficient Mixing Inadequate agitation on a large scale can lead to localized areas of high concentration or temperature, promoting side reactions and reducing the overall reaction rate.

  • Solution:

    • Reactor Design: Use a reactor with appropriate baffles and an impeller designed for efficient mixing of slurries (if using bases like K₂CO₃ or NaH).

    • Stirring Speed: Determine the optimal stirring speed during process development to ensure homogeneity without causing excessive splashing or vortexing.

Q2: I am observing a significant amount of an impurity that I suspect is an elimination byproduct. How can I minimize its formation?

The formation of an alkene via an E2 elimination reaction is the most common side reaction in Williamson ether synthesis.[8]

Troubleshooting Workflow for Minimizing Elimination Byproduct

G start High Level of Elimination Byproduct Detected temp Is Reaction Temperature > 80°C? start->temp base Is a Strong, Bulky Base Being Used? temp->base No lower_temp Action: Lower reaction temperature to 50-70°C. Monitor kinetics. temp->lower_temp Yes substrate Is the Nucleophile Sterically Hindered? base->substrate No weaker_base Action: Switch to a less hindered or milder base (e.g., K₂CO₃ instead of t-BuOK). base->weaker_base Yes substrate->lower_temp No ptc Consider Phase-Transfer Catalysis (PTC) to allow for milder conditions. substrate->ptc Yes end Elimination Minimized lower_temp->end weaker_base->end ptc->end

Caption: Decision workflow for troubleshooting elimination byproducts.

  • Detailed Explanation:

    • Temperature is the primary lever: Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases.[9] Lowering the reaction temperature is the most effective first step. A typical range for Williamson ether synthesis is 50-100 °C; aim for the lower end of this range (50-70 °C) and extend the reaction time if necessary.[1][8]

    • Base Selection: While your nucleophile (the deprotonated alcohol) is what it is, the choice of base matters. Very strong and sterically hindered bases (like potassium tert-butoxide) can preferentially act as bases for elimination rather than simply deprotonating the alcohol. If possible, use less hindered bases like NaH or milder bases like K₂CO₃.[4][10]

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally recommended as they solvate the cation of the alkoxide, leaving a more "naked" and nucleophilic anion, which favors the Sₙ2 pathway.[2][3][8]

Q3: My work-up is difficult, and I'm getting emulsions during the aqueous wash. How can I improve phase separation on a large scale?

Emulsions are common in large-scale work-ups, especially when salts are present and the densities of the organic and aqueous phases are similar.

  • Solution:

    • Quenching: After the reaction is complete, cool the mixture to room temperature before quenching. Quench by slowly adding the reaction mixture to cold water, rather than the other way around, to help dissipate any heat from neutralizing excess base.[9]

    • Brine Wash: After the initial water wash, perform a wash with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break emulsions and decreases the solubility of organic components in the aqueous phase.

    • Solvent Choice for Extraction: If the primary reaction solvent is water-miscible (like DMF or acetonitrile), you will need to add a water-immiscible extraction solvent such as ethyl acetate, toluene, or methyl tert-butyl ether (MTBE).

    • Phase-Transfer Catalysis (PTC): One of the significant advantages of using PTC is often a cleaner reaction and simpler work-up, as the catalyst can be removed with the aqueous phase, and the reactions can be run in less polar, water-immiscible solvents like toluene from the start.[11]

Frequently Asked Questions (FAQs)

Reagent & Reaction Conditions

Q4: What is the recommended grade and handling procedure for this compound for scale-up? For scale-up, always use a reputable supplier and obtain a certificate of analysis (CofA) to check for purity (typically >95% by GC) and identity. The reagent is often supplied stabilized with a small amount of potassium carbonate (~1%) to prevent decomposition. It is classified as a combustible liquid, so it should be stored in a cool, well-ventilated place away from ignition sources. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling.[12]

Q5: Which base is best for a large-scale Williamson ether synthesis: NaH, KOH, or K₂CO₃? The "best" base depends on the specific substrate, safety considerations, and operational constraints of your facility.

BaseProsConsScale-Up Recommendation
NaH Highly effective, drives reaction to completion.[4]Flammable solid, reacts violently with water, produces H₂ gas (explosion risk), exotherm can be difficult to control.Use with extreme caution. Requires specialized equipment for safe handling of solids and off-gassing. Best for processes where milder bases are ineffective.
KOH Inexpensive, strong base.Can introduce water, which may affect the reaction. Highly corrosive.A good, cost-effective option, especially when used in a phase-transfer catalysis (PTC) system, which avoids the need for strictly anhydrous conditions.[8]
K₂CO₃ Safer to handle than NaH or KOH, inexpensive, non-hygroscopic.[5]Milder base, may require higher temperatures and/or longer reaction times.[6] Often results in a heterogeneous mixture requiring efficient stirring.An excellent choice for many scale-up applications due to its favorable safety profile. Often used in polar aprotic solvents like DMF or acetone.[4][6]

Q6: What is Phase-Transfer Catalysis (PTC) and when should I consider it for scale-up? Phase-transfer catalysis is a technique used to facilitate a reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[13] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), carries the ionic nucleophile (the alkoxide) from the aqueous phase into the organic phase where it can react with the organic-soluble electrophile (this compound).[14]

  • Consider using PTC when:

    • You want to use inexpensive inorganic bases like NaOH or KOH with water, eliminating the need for hazardous reagents like NaH and expensive anhydrous solvents.[11][14]

    • Your starting alcohol is sensitive to very strong bases or harsh conditions.

    • You want to simplify the process by reducing the number of steps (e.g., pre-formation of the alkoxide is not needed).[15]

Byproducts and Purification

Q7: The THP group on my product seems to be cleaving during the reaction or work-up. Why is this happening? The THP ether is an acetal, which is stable under neutral and basic conditions but is readily cleaved by acid.[1] Accidental exposure to acidic conditions is the most common cause of premature deprotection.

  • Potential Sources of Acid:

    • Starting Materials: Check the quality of your starting alcohol and this compound. The latter can degrade to release HBr over time if not properly stabilized.

    • Work-up: Ensure that any acidic washes (sometimes used to neutralize a basic reaction) are avoided or performed under carefully controlled, cold conditions. The standard work-up for a Williamson synthesis should be basic or neutral.[16]

    • Purification: Silica gel is slightly acidic and can cause cleavage of sensitive THP ethers during column chromatography, especially with prolonged exposure. If this is suspected, you can neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.

Q8: My product is an oil, and column chromatography is not feasible for the multi-kilogram scale. What are my purification options? For large-scale purification of liquid products, the primary methods are distillation and crystallization (if a suitable solid derivative can be made or if the product itself can crystallize at low temperatures).

  • Vacuum Distillation: The product ether will likely have a significantly higher boiling point than the starting materials. Check the boiling point of your target compound and perform a fractional distillation under reduced pressure to separate it from lower-boiling impurities and non-volatile residues. The boiling point of this compound is 62-64 °C at 0.4 mmHg, which can serve as a reference point.[17]

  • Crystallization: While the product itself may be an oil, it's worth screening for conditions under which it might crystallize. This involves dissolving the crude oil in a minimum amount of a hot solvent and slowly cooling to induce crystal formation.[18] Common solvent systems to screen include hexanes, heptane, isopropanol, or mixtures with a co-solvent. Sometimes, inducing crystallization requires scratching the flask or seeding with a small crystal.[18]

  • Aqueous Washes: A thorough work-up with multiple aqueous and brine washes can significantly improve purity by removing water-soluble impurities and salts, sometimes sufficiently so that no further purification is needed.[16]

Scale-Up Protocol: Williamson Ether Synthesis of a THP-Protected Phenol

This protocol describes a general method for the etherification of 4-ethylphenol using this compound on a 1-mole scale, employing potassium carbonate as a safe and effective base.

Reaction Scheme:

Caption: General reaction scheme for ether synthesis.

Materials:

Reagent MW Amount Moles Equivalents
4-Ethylphenol 122.17 122.2 g 1.0 1.0
This compound 209.08 230.0 g 1.1 1.1
Potassium Carbonate (K₂CO₃), anhydrous 138.21 207.3 g 1.5 1.5
N,N-Dimethylformamide (DMF) - 1.2 L - -
Ethyl Acetate - 2.0 L - -

| Saturated NaCl (Brine) | - | 1.0 L | - | - |

Procedure:

  • Reactor Setup: Charge a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with 4-ethylphenol (122.2 g) and anhydrous potassium carbonate (207.3 g).

  • Solvent Addition: Add N,N-Dimethylformamide (1.2 L) to the reactor. Begin stirring to create a slurry.

  • Heating: Heat the reactor contents to 70 °C using the jacket.

  • Reagent Addition: Slowly add this compound (230.0 g) to the slurry over approximately 1 hour via an addition funnel. Monitor the internal temperature to ensure it does not rise uncontrollably.

  • Reaction: Maintain the reaction temperature at 70-75 °C for 4-8 hours. Monitor the reaction progress by TLC or HPLC until the 4-ethylphenol is consumed.

  • Cooling & Quenching: Cool the reaction mixture to 20-25 °C. Slowly pour the reaction mixture into a separate vessel containing 2.5 L of cold water with stirring.

  • Extraction: Transfer the quenched mixture to a suitable separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 1.0 L).

  • Washing: Combine the organic extracts and wash with water (2 x 1.0 L) followed by saturated brine (1 x 1.0 L) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation.

References

compatibility of 2-(2-Bromoethoxy)tetrahydro-2H-pyran with other functional groups

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2-Bromoethoxy)tetrahydro-2H-pyran

Welcome to the technical support guide for this compound (CAS 17739-45-6). This document is designed for researchers, chemists, and drug development professionals who utilize this bifunctional reagent in their synthetic workflows. Here, we provide in-depth answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and validated protocols to ensure the successful application of this versatile building block.

Molecule at a Glance: A Bifunctional Reagent

This compound is a valuable organic building block possessing two distinct reactive sites: a primary alkyl bromide and a tetrahydropyranyl (THP) ether.[1][2] This dual functionality allows for its use as both a protecting group for 2-bromoethanol and as a linker to introduce a protected hydroxyethyl moiety onto a substrate.

  • The THP Ether: This functional group is an acetal, which serves as a robust protecting group for the hydroxyl function. It is characterized by its high stability under basic, nucleophilic, and reductive conditions.[3][4] However, it is highly labile to acid, which allows for its selective removal.[3][5]

  • The Primary Alkyl Bromide: This site is an excellent electrophile, susceptible to nucleophilic substitution, primarily via an SN2 mechanism.[6][7] This allows for the covalent attachment of the molecule to a wide range of nucleophilic substrates.

The strategic utility of this reagent lies in the orthogonal reactivity of these two groups. One can perform chemistry at the bromide site while the hydroxyl group remains protected, and then deprotect the THP ether in a subsequent step under acidic conditions.

Fig 1. Chemical structure and reactive sites of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A1: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C. Some commercial sources supply it with a small amount of potassium carbonate (~1%) as a stabilizer to neutralize any trace acidity that could cause decomposition.

Q2: Under what conditions is the THP ether group stable? A2: The THP ether is exceptionally stable in non-acidic environments. It is compatible with:

  • Strong bases: such as hydroxides, alkoxides (e.g., t-BuOK), and LDA.[8]

  • Organometallic reagents: including Grignard reagents (RMgX) and organolithiums (RLi), provided temperatures are kept low (e.g., below 0°C).[9]

  • Nucleophiles: amines, azides, cyanides, thiols, etc.[10]

  • Hydride reducing agents: such as NaBH₄ and LiAlH₄.[11]

  • Oxidizing agents: that do not generate acidic conditions.

Q3: What conditions will cleave the THP ether? A3: The THP ether is an acetal and is therefore readily cleaved under acidic conditions.[3][12] This can be achieved with various protic or Lewis acids. Common conditions include:

  • Acetic acid in a THF/water mixture.[9]

  • p-Toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent like methanol or ethanol.[3][5]

  • Trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂).[13] Even silica gel used for chromatography can be acidic enough to cause partial or complete deprotection if exposure is prolonged.

Q4: Will the formation of the THP ether create diastereomers? A4: Yes. The reaction of an alcohol with dihydropyran creates a new stereocenter at the anomeric carbon (the carbon bonded to two oxygens). If the starting alcohol is chiral, a mixture of diastereomers will be formed.[4][11] This can lead to complications in purification and characterization, such as complex NMR spectra.[9]

Functional Group Compatibility Guide

The utility of this compound hinges on its compatibility with other functional groups in a molecule. The primary concern is the high sensitivity of the THP ether to acid. The table below summarizes its compatibility.

Functional GroupCompatibilityScientist's Notes & Rationale
Alcohols, PhenolsCompatible The THP ether is stable. These groups are nucleophilic and can react with the bromide.
Amines (Primary, Secondary)Compatible Amines are excellent nucleophiles for the SN2 reaction at the bromide. The THP ether is stable.
ThiolsCompatible Thiols are strong nucleophiles and will readily displace the bromide. The THP ether is stable.
Aldehydes, KetonesCompatible Stable under neutral or basic conditions. Avoid acidic conditions (e.g., acetal formation/hydrolysis) which would cleave the THP ether.
Esters, AmidesCompatible Stable. The THP ether withstands basic hydrolysis conditions (e.g., saponification) used for esters.[9]
Carboxylic AcidsIncompatible The inherent acidity of a carboxylic acid is sufficient to catalyze the cleavage of the THP ether.[9]
Alkyl HalidesCompatible The THP ether is stable.
Alkenes, AlkynesCompatible Stable to most reactions involving these groups (e.g., hydrogenation, hydroboration-oxidation) that do not involve strong acids.
Silyl Ethers (e.g., TBS, TIPS)Compatible with Caution THP ethers are generally more acid-labile than silyl ethers. It is possible to selectively cleave a THP group in the presence of a TBS group, but conditions must be carefully controlled.
Boc, Cbz Protecting GroupsCompatible Stable under the basic or neutral conditions typically used with this reagent. Avoid strong acidic deprotection of Boc groups (e.g., neat TFA), which will also cleave the THP ether.
Lewis Acids (e.g., BF₃·OEt₂, TiCl₄)Incompatible Lewis acids will readily catalyze the cleavage of the THP ether.[11]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My reaction is a complex mixture, and I see a new spot on TLC that looks like 2-bromoethanol.

  • Probable Cause: You have inadvertently cleaved the THP protecting group. This is the most common failure mode.

  • Causality: The THP ether is an acetal and is extremely sensitive to acid. The source of acid could be an acidic reagent, a co-solvent, or even acidic impurities in your starting material or solvent. For example, using a hydrochloride salt of an amine nucleophile (R-NH₂·HCl) without sufficient base to neutralize it will create an acidic environment and cleave the THP ether.

  • Solutions:

    • Ensure Basic or Neutral pH: If using an amine salt, add at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the salt and scavenge the HBr produced during the SN2 reaction.

    • Purify Reagents: Ensure all solvents and reagents are anhydrous and free of acidic impurities. Pass solvents through a plug of basic alumina if necessary.

    • Use Buffered Chromatography: When purifying the product, consider adding a small amount of triethylamine (~0.5-1%) to the eluent to neutralize the silica gel and prevent on-column deprotection.

Problem 2: My SN2 reaction with a nucleophile is very slow or has a low yield.

  • Probable Cause: The reaction is suffering from steric hindrance or the nucleophile is not strong enough.

  • Causality: The SN2 reaction rate is highly dependent on the steric bulk around the electrophilic carbon and the strength of the nucleophile.[14][15] While the bromide is on a primary carbon, bulky nucleophiles may struggle to approach the reaction center.

  • Solutions:

    • Increase Temperature: Gently heating the reaction (e.g., to 40-60°C) can increase the rate, but monitor carefully for THP ether cleavage.

    • Use a More Polar Aprotic Solvent: Solvents like DMF or DMSO can accelerate SN2 reactions compared to THF or CH₂Cl₂.

    • Add a Catalyst: For weaker nucleophiles, adding a catalytic amount of sodium iodide (NaI) can sometimes accelerate the reaction via the Finkelstein reaction, transiently forming the more reactive iodo-intermediate.

troubleshooting start Experiment Start: Reaction of R-NuH with Br-CH2CH2-OTHP problem1 Problem: Complex Mixture, 2-Bromoethanol Detected start->problem1 Unexpected Outcome problem2 Problem: Slow Reaction or Low Yield start->problem2 Unexpected Outcome cause1 Probable Cause: Acidic Conditions problem1->cause1 leads to solution1a Solution: Add non-nucleophilic base (e.g., Et3N, DIPEA) cause1->solution1a corrected by solution1b Solution: Use purified, neutral solvents and reagents cause1->solution1b corrected by solution1c Solution: Buffer silica gel chromatography cause1->solution1c corrected by cause2 Probable Cause: Poor Nucleophile or Steric Hindrance problem2->cause2 leads to solution2a Solution: Increase reaction temperature cause2->solution2a corrected by solution2b Solution: Use polar aprotic solvent (DMF, DMSO) cause2->solution2b corrected by solution2c Solution: Add catalytic NaI cause2->solution2c corrected by

Fig 2. Troubleshooting workflow for common experimental issues.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the protection of 2-bromoethanol.

  • Reagents: 2-bromoethanol, 3,4-dihydro-2H-pyran (DHP), pyridinium p-toluenesulfonate (PPTS), dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a solution of 2-bromoethanol (1.0 eq) in anhydrous CH₂Cl₂ (approx. 0.5 M), add PPTS (0.05 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Add DHP (1.1 eq) dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the layers and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography or distillation.[1][16]

Protocol 2: SN2 Reaction with a Phenol Nucleophile

This protocol demonstrates the use of the reagent to link to a substrate.

  • Reagents: Substrate (e.g., 4-hydroxybenzaldehyde), this compound, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (approx. 0.2 M), add K₂CO₃ (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add this compound (1.2 eq) to the mixture.

    • Heat the reaction to 60°C and stir for 12-18 hours, monitoring by TLC.

    • Cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous mixture with ethyl acetate (EtOAc).

    • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel chromatography.

Protocol 3: Deprotection of the THP Ether

This protocol regenerates the hydroxyl group.

  • Reagents: THP-protected substrate, p-toluenesulfonic acid monohydrate (TsOH·H₂O), methanol (MeOH).

  • Procedure:

    • Dissolve the THP-protected substrate in methanol (approx. 0.1 M).

    • Add a catalytic amount of TsOH·H₂O (0.1 eq).

    • Stir the reaction at room temperature for 1-3 hours. Monitor closely by TLC for the disappearance of the starting material.

    • Once complete, neutralize the acid by adding a few drops of triethylamine or a saturated NaHCO₃ solution.

    • Concentrate the mixture under reduced pressure.

    • Purify the resulting alcohol by silica gel chromatography.[3][17]

workflow start Start: Substrate R-OH step1 Step 1: Protection + DHP, cat. Acid (Protocol 1) intermediate1 Intermediate: R-O-THP step2 Step 2: SN2 Reaction + R'-Nu, Base (Protocol 2) intermediate2 Intermediate: Nu-R'-CH2CH2-O-THP step3 Step 3: Deprotection + cat. Acid, MeOH (Protocol 3) product Final Product: Nu-R'-CH2CH2-OH reagent Reagent: Br-CH2CH2-OTHP step_sn2 Step A: SN2 Reaction Base (e.g., K2CO3) (Protocol 2) reagent->step_sn2 substrate Substrate: R-NuH substrate->step_sn2 intermediate_thp Intermediate: R-Nu-CH2CH2-OTHP step_sn2->intermediate_thp step_deprotect Step B: Deprotection cat. Acid (e.g., TsOH) (Protocol 3) intermediate_thp->step_deprotect final_product Final Product: R-Nu-CH2CH2-OH step_deprotect->final_product

Fig 3. A typical two-step synthetic workflow using this compound.

References

Technical Support Center: Purification of 2-(2-Bromoethoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Bromoethoxy)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with this versatile reagent. By understanding the nature of potential impurities and the principles behind purification, you can ensure the quality and consistency of your experimental outcomes.

Introduction: The Challenge of Purity

This compound is synthesized via the acid-catalyzed reaction of 2-bromoethanol with 3,4-dihydro-2H-pyran (DHP). While the synthesis is straightforward, the commercial product can contain several impurities arising from starting materials, side reactions, and degradation. The tetrahydropyranyl (THP) ether linkage is notoriously sensitive to acid, which can lead to a cascade of unwanted chemical events, often manifesting as discoloration and the presence of unknown signals in analytical spectra. This guide provides a structured, question-and-answer approach to identifying and eliminating these impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My commercial this compound is yellow, brown, or even black. What causes this discoloration and is it still usable?

A1: The discoloration is a primary indicator of degradation. The pure compound is a colorless to pale yellow oil.[1] Darker colors suggest the presence of polymeric or conjugated impurities.

  • Causality: The root cause is typically the presence of trace acidic impurities. These can be residual acid catalyst (e.g., p-toluenesulfonic acid) from the synthesis or hydrogen bromide (HBr) that has been liberated through a decomposition pathway. This acidic environment catalyzes two main side reactions:

    • Polymerization of Dihydropyran: Any unreacted 3,4-dihydro-2H-pyran (DHP) is highly susceptible to acid-catalyzed polymerization, forming a brown, tar-like substance.[2][3]

    • Degradation of the Product: The THP ether itself can be cleaved by acid, leading to a complex mixture of degradation products.[4]

  • Usability: The usability of discolored material depends entirely on your application. For reactions sensitive to unknown nucleophiles, electrophiles, or radical initiators, using discolored material is highly discouraged as it can lead to unpredictable side reactions and low yields. For less sensitive applications, it may be possible to purify the material before use.

Q2: I see extra peaks in the 1H NMR spectrum of my this compound. How can I identify the common impurities?

A2: Identifying impurities by 1H NMR is a critical first step in troubleshooting. Below is a table of expected chemical shifts for the product and common impurities in CDCl₃.

Compound/ImpurityChemical Shift (ppm) and MultiplicityKey Identifying Features
This compound (Product) ~4.6 (t, 1H), 3.8-4.0 (m, 2H), 3.4-3.6 (m, 4H), 1.4-1.9 (m, 6H)The characteristic triplet around 4.6 ppm is the anomeric proton of the THP ring.
2-Bromoethanol (Starting Material) ~3.8 (t, 2H), ~3.4 (t, 2H), broad singlet for -OH (variable)Two clean triplets. The -OH peak can be confirmed by a D₂O shake, which will cause it to disappear.[5][6]
3,4-Dihydro-2H-pyran (DHP) (Starting Material) ~6.4 (d, 1H), ~4.7 (t, 1H), ~3.9 (t, 2H), ~2.0 (m, 2H)The vinylic proton at ~6.4 ppm is a clear indicator of DHP.
Poly(dihydropyran) Broad, unresolved peaks in the aliphatic region (1.0-4.0 ppm).Lack of sharp, well-defined signals.
  • Expert Insight: The presence of both 2-bromoethanol and DHP suggests an incomplete synthesis reaction. The presence of only DHP and its polymer points towards degradation of the product where DHP is a byproduct.

Purification Protocols

If you have determined that your material requires purification, the following protocols provide detailed, step-by-step instructions.

Protocol 1: Purification by Vacuum Distillation

This is the most effective method for removing non-volatile impurities such as polymeric material and salts.

Diagram of the Distillation Workflow

cluster_0 Preparation cluster_1 Distillation cluster_2 Final Product A Impure Product B Add K₂CO₃ (optional) A->B Neutralize acid C Setup for Vacuum Distillation B->C D Heat under Vacuum (e.g., 62-64 °C / 0.4 mmHg) C->D E Collect Colorless Distillate D->E F Pure Product E->F G Add Stabilizer (K₂CO₃) F->G For long-term storage H Store under N₂ at 2-8 °C G->H A Acidic Impurities (H⁺ from catalyst or HBr) C Degradation (Cleavage/Polymerization) A->C Catalyzes E Neutralization Reaction A->E Reacts with B This compound (Product) B->C Substrate for C->B Consumes D K₂CO₃ (Stabilizer) D->E Provides E->B Prevents degradation of

References

Validation & Comparative

A Comparative Guide to Tetrahydropyranyl Protecting Group Reagents: 2-(2-Bromoethoxy)tetrahydro-2H-pyran as a Strategic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. The tetrahydropyranyl (THP) group is a stalwart protector of hydroxyl functionalities, prized for its ease of installation, stability across a wide range of non-acidic conditions, and straightforward removal.[1] This guide provides an in-depth comparison of the classical reagent for THP protection, 3,4-Dihydropyran (DHP), with a functionalized alternative, 2-(2-Bromoethoxy)tetrahydro-2H-pyran. We will explore the strategic advantages of employing the latter as a pre-functionalized building block, supported by experimental protocols and data.

The Tetrahydropyranyl (THP) Protecting Group: An Overview

The THP group forms a stable acetal with alcohols, rendering them inert to a variety of reagents, including strong bases, organometallics, and hydrides.[2] The most common method for the introduction of the THP group is the acid-catalyzed reaction of an alcohol with 3,4-Dihydropyran (DHP).[3]

The mechanism of THP protection with DHP proceeds via protonation of the double bond in DHP to form a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking this electrophilic species. Subsequent deprotonation yields the THP ether and regenerates the acid catalyst.[4]

THP Protection Mechanism DHP 3,4-Dihydropyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H+ H_plus H+ Protonated_Ether Protonated THP Ether Oxocarbenium->Protonated_Ether + R-OH Alcohol R-OH THP_Ether THP Ether Protonated_Ether->THP_Ether - H+

Caption: Mechanism of THP Protection of Alcohols.

A significant drawback of using DHP with chiral alcohols is the formation of a new stereocenter at the anomeric carbon, leading to a mixture of diastereomers.[5]

3,4-Dihydropyran (DHP): The Classical Reagent

DHP is a colorless liquid and the most widely used reagent for the introduction of the THP protecting group.[6] Its reactivity has been extensively studied, and a plethora of catalysts have been developed to effect the tetrahydropyranylation of alcohols under various conditions.

Performance and Experimental Data

The efficiency of THP protection using DHP is highly dependent on the chosen catalyst and reaction conditions. A wide array of acids, from simple p-toluenesulfonic acid (p-TsOH) to Lewis acids and heterogeneous catalysts, have been successfully employed.[7][8] Below is a table summarizing the performance of DHP with a representative primary alcohol, benzyl alcohol, under different catalytic systems.

CatalystSolventTemperature (°C)TimeYield (%)Reference
p-TsOHDichloromethaneRoom Temp.2 h~95%[4] (general protocol)
Zirconium tetrachlorideDichloromethaneRoom Temp.5 min98%[9]
Iron(III) tosylateMethanolRoom Temp.15 min95%[10]
NH4HSO4@SiO22-MethyltetrahydrofuranRoom Temp.4 h>95% (conversion)[11]
Keggin H3PW12O40AcetoneRoom Temp.5 min78%[12]

Note: The data presented is for illustrative purposes and may not have been generated under identical concentrations. Please refer to the original literature for precise experimental details.

Experimental Protocol: THP Protection of Benzyl Alcohol using p-TsOH

This protocol provides a general method for the protection of a primary alcohol using a catalytic amount of p-toluenesulfonic acid.[4]

Materials:

  • Benzyl alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of benzyl alcohol in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the THP-protected benzyl alcohol.

This compound: A Strategic Alternative

This compound is not typically used to protect a pre-existing alcohol in a target molecule. Instead, it is a valuable building block that introduces a THP-protected 2-hydroxyethyl moiety.[13] This reagent is synthesized by the reaction of 2-bromoethanol with DHP.[14]

The Strategic Advantage

The primary advantage of using this compound lies in its bifunctional nature. The bromo group serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of a protected hydroxyethyl chain onto a substrate. This one-step approach can be more efficient than a two-step sequence of first protecting a diol and then functionalizing the remaining hydroxyl group.

Synthetic Strategy Comparison cluster_0 Two-Step Approach cluster_1 One-Step Approach TwoStep_Start HO-R-OH TwoStep_Protect THPO-R-OH TwoStep_Start->TwoStep_Protect DHP, H+ TwoStep_Functionalize THPO-R-O-R' TwoStep_Protect->TwoStep_Functionalize R'-X OneStep_Start R-OH OneStep_Functionalize R-O-CH2CH2-OTHP OneStep_Start->OneStep_Functionalize Reagent Br-CH2CH2-OTHP Reagent->OneStep_Functionalize

Caption: Comparison of synthetic strategies.

This strategy is particularly useful in the synthesis of complex molecules where a hydroxyethyl side chain is required. For instance, it has been used in the preparation of estrogen ligands and inhibitors of human histone deacetylase.

Performance and Experimental Data

The utility of this compound is demonstrated by its application in various synthetic transformations. The bromo group can be displaced by a variety of nucleophiles, including alcohols, phenols, and carbanions.

NucleophileProductApplicationReference
Indole nitrogenN-(2-THP-oxyethyl)indoleSynthesis of Indole Derivatives
PhenoxideAryl-(2-THP-oxyethyl)etherSynthesis of Estrogen Ligands
CarboxylateEster of 2-THP-oxyethanolPolymer Functionalization[1]
Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of the reagent itself from 2-bromoethanol and DHP.

Materials:

  • 2-Bromoethanol (1.0 equiv)

  • 3,4-Dihydropyran (DHP) (1.0 equiv)

  • p-Toluenesulfonic acid (catalytic amount)

  • Dichloromethane

Procedure:

  • To a solution of 2-bromoethanol and 3,4-dihydro-2H-pyran in dichloromethane, add p-toluenesulfonic acid in portions.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the mixture and purify by silica gel column chromatography to afford this compound. A reported yield for this reaction is 89%.[15]

Other Halogenated THP Reagents

A chloro analog, 2-(2-Chloroethoxy)tetrahydro-2H-pyran, is also commercially available and functions similarly to the bromo derivative as a building block for introducing a protected hydroxyethyl group. The principles of its reactivity and application are directly comparable to the bromo analog, with potential differences in reaction rates due to the differing leaving group ability of bromide versus chloride.

Deprotection of THP Ethers

A key advantage of the THP group is its facile removal under acidic conditions.[16] The deprotection mechanism is the reverse of the protection reaction, initiated by protonation of the ether oxygen followed by elimination of the alcohol and formation of the oxocarbenium ion, which is then quenched by water or an alcohol solvent.[4]

THP Deprotection Mechanism THP_Ether THP Ether Protonated_Ether Protonated THP Ether THP_Ether->Protonated_Ether + H+ H_plus H+ Oxocarbenium Resonance-Stabilized Oxocarbenium Ion Protonated_Ether->Oxocarbenium - R-OH Quenched 5-Hydroxypentanal Oxocarbenium->Quenched + H2O Alcohol R-OH

Caption: Mechanism of Acid-Catalyzed Deprotection of THP Ethers.

Common reagents for THP deprotection include:

  • Acetic acid in a THF/water mixture

  • p-Toluenesulfonic acid in methanol

  • Pyridinium p-toluenesulfonate (PPTS) in ethanol

The presence of the bromoethoxy group in the protected alcohol does not significantly alter the standard deprotection protocols, as the cleavage occurs at the acetal linkage.

Conclusion

Both 3,4-Dihydropyran and this compound are valuable reagents in organic synthesis, each with a distinct strategic application. DHP remains the workhorse for the direct protection of alcohols, offering a cost-effective and robust method for masking hydroxyl groups. A wide variety of catalysts can be employed to optimize this transformation for different substrates.

In contrast, this compound is best viewed as a specialized building block. Its utility lies in the efficient, one-step introduction of a THP-protected hydroxyethyl moiety. This approach can offer significant advantages in terms of step economy and overall yield in the synthesis of complex molecules where such a functional group is required. The choice between these reagents is therefore not a matter of direct substitution but of strategic planning in the design of a synthetic route.

References

A Strategic Advancement in Hydroxyl Protection: Unveiling the Superiority of 2-(2-Bromoethoxy)tetrahydro-2H-pyran over Dihydropyran

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. For decades, 3,4-dihydro-2H-pyran (DHP) has been a workhorse for the protection of hydroxyl groups, forming the corresponding tetrahydropyranyl (THP) ether. However, its application is marred by inherent drawbacks, notably the formation of diastereomeric mixtures and a reliance on harsh acidic conditions for deprotection. This guide introduces a superior alternative, 2-(2-Bromoethoxy)tetrahydro-2H-pyran, and elucidates its advantages through mechanistic insights and comparative data, providing researchers with a more versatile and selective tool for complex molecule synthesis.

The Inherent Limitations of Dihydropyran (DHP)

The protection of an alcohol with DHP proceeds via an acid-catalyzed addition to the enol ether, forming a THP acetal. While effective in shielding the alcohol from a range of non-acidic reagents, this long-standing method presents two significant challenges for the synthetic chemist.[1][2]

Firstly, the reaction of DHP with a chiral alcohol introduces a new stereocenter at the anomeric carbon of the pyran ring.[3] This results in a mixture of diastereomers, which can complicate purification and characterization, and potentially impact the stereochemical outcome of subsequent reactions.

Secondly, the deprotection of THP ethers is almost exclusively achieved through acidic hydrolysis.[4] While various acid catalysts can be employed, the requisite conditions are often incompatible with other acid-sensitive functional groups within a complex molecule, such as silyl ethers, acetals, or certain esters. This lack of orthogonality can necessitate convoluted synthetic routes or lead to undesired side reactions and diminished yields.

This compound: A Paradigm of Orthogonal Protection

This compound emerges as a highly strategic alternative, circumventing the primary disadvantages of DHP. This reagent, prepared from 2-bromoethanol and DHP, also forms a stable acetal, but the incorporated 2-bromoethyl moiety provides a unique handle for a mild and highly selective deprotection pathway.[5]

The key advantage lies in the ability to achieve deprotection under neutral, reductive conditions. The presence of the bromine atom allows for a facile reductive cleavage of the C-Br bond, initiating a cascade that liberates the parent alcohol. This is typically achieved with activated zinc dust in a protic solvent like methanol or ethanol. This mechanism is orthogonal to the acid-catalyzed hydrolysis required for traditional THP ethers, allowing for the selective deprotection of the hydroxyl group in the presence of acid-labile functionalities.

Furthermore, since this compound is itself a racemic mixture and reacts to form an acetal, it does not introduce an additional stereocenter in the same manner as DHP's reaction with a chiral alcohol, thus simplifying the reaction mixture.

Comparative Analysis: Performance and Selectivity

The practical advantages of this compound are most evident when comparing the deprotection conditions and their compatibility with other common protecting groups.

FeatureDihydropyran (DHP)This compound
Protection Conditions Acid catalyst (e.g., p-TsOH, PPTS) in an aprotic solvent.Similar to DHP, typically using an acid catalyst.
Deprotection Mechanism Acid-catalyzed hydrolysis.Reductive cleavage.
Deprotection Reagents Aqueous acid (e.g., HCl, TFA, AcOH), Lewis acids.[1]Activated Zinc dust, in MeOH or EtOH.
Deprotection Conditions Acidic (pH < 4).Neutral.
Orthogonality Not compatible with acid-sensitive groups (e.g., TBS, Boc).Compatible with acid-sensitive and base-sensitive groups.
Stereochemistry Forms a new stereocenter, leading to diastereomers.[3]Avoids the formation of new diastereomeric mixtures.
Byproducts 5-hydroxypentanal (can be problematic).Ethene, Zinc salts, and tetrahydropyranol (volatile/easily removed).

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using Dihydropyran

Objective: To protect benzyl alcohol with DHP to form a THP ether.

Materials:

  • Benzyl alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of benzyl alcohol in anhydrous DCM, add DHP.

  • Add a catalytic amount of PPTS to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude THP ether can be purified by column chromatography if necessary.

Protocol 2: Protection of a Primary Alcohol using this compound

Objective: To protect benzyl alcohol with this compound.

Materials:

  • Benzyl alcohol (1.0 equiv)

  • This compound (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve benzyl alcohol and this compound in anhydrous DCM.

  • Add a catalytic amount of p-TsOH·H₂O to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude protected alcohol, which can be purified by flash chromatography.

Protocol 3: Reductive Deprotection of the 2-(2-Bromoethoxy)tetrahydropyran Ether

Objective: To deprotect the alcohol from Protocol 2 using reductive cleavage.

Materials:

  • Protected benzyl alcohol from Protocol 2 (1.0 equiv)

  • Activated Zinc dust (10 equiv)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

Procedure:

  • Activate zinc dust by stirring with 2% HCl, followed by washing with water, ethanol, acetone, and ether, and drying under vacuum.

  • Suspend the protected alcohol in methanol.

  • Add the activated zinc dust to the suspension.

  • Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between diethyl ether and saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected benzyl alcohol.

  • Purify by column chromatography if necessary.

Visualizing the Strategic Advantage

The following diagrams illustrate the key differences in the deprotection pathways, highlighting the orthogonality of the this compound protecting group.

G cluster_0 DHP Protection/Deprotection cluster_1 This compound Workflow DHP_Start R-OH + DHP DHP_Protect Acid Catalyst (p-TsOH) Forms Diastereomers DHP_Start->DHP_Protect DHP_Protected R-O-THP DHP_Protect->DHP_Protected DHP_Deprotect Aqueous Acid (e.g., HCl) Harsh Conditions DHP_Protected->DHP_Deprotect DHP_End R-OH DHP_Deprotect->DHP_End Bromo_Start R-OH + Br-EtO-THP Bromo_Protect Acid Catalyst (No new stereocenter issue) Bromo_Start->Bromo_Protect Bromo_Protected R-O-CH(O-)CH2CH2Br Bromo_Protect->Bromo_Protected Bromo_Deprotect Activated Zinc (Zn*) Neutral, Reductive Cleavage Bromo_Protected->Bromo_Deprotect Bromo_End R-OH Bromo_Deprotect->Bromo_End

Caption: Comparative workflow of DHP vs. This compound protection.

G cluster_DHP DHP Deprotection cluster_Bromo 2-(2-Bromoethoxy)tetrahydropyran Deprotection ComplexMol Complex Molecule (with Acid-Sensitive Group, e.g., -OTBS) DHP_Protected R(OTBS)-O-THP ComplexMol->DHP_Protected Bromo_Protected R(OTBS)-O-CH(O-)CH2CH2Br ComplexMol->Bromo_Protected DHP_Acid Aqueous Acid DHP_Protected->DHP_Acid Attempted Deprotection DHP_Result Undesired Mixture: R(OH)-OH + R(OTBS)-OH (Loss of TBS group) DHP_Acid->DHP_Result Bromo_Zinc Activated Zinc Bromo_Protected->Bromo_Zinc Orthogonal Deprotection Bromo_Result Selective Deprotection: R(OTBS)-OH (TBS group intact) Bromo_Zinc->Bromo_Result

Caption: Orthogonality comparison in a molecule with an acid-sensitive group.

Conclusion

For the modern synthetic chemist, this compound represents a significant methodological improvement over dihydropyran for the protection of alcohols. Its key advantages—deprotection under neutral, reductive conditions and the avoidance of diastereomer formation—grant a higher degree of control and flexibility in the synthesis of complex, polyfunctional molecules. The orthogonality offered by its unique deprotection mechanism allows for more elegant and efficient synthetic strategies, preserving sensitive functionalities and ultimately leading to higher overall yields. Researchers, scientists, and drug development professionals are encouraged to consider this advanced protecting group to overcome the limitations of traditional methods and streamline their synthetic endeavors.

References

HPLC and GC-MS methods for analyzing 2-(2-Bromoethoxy)tetrahydro-2H-pyran reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPLC and GC-MS Methods for Analyzing 2-(2-Bromoethoxy)tetrahydro-2H-pyran Reactions

Introduction: The Analytical Challenge of a Key Synthetic Intermediate

This compound is a valuable organic building block frequently used in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3] Its primary function is to introduce a protected hydroxyethyl group onto a target molecule via nucleophilic substitution reactions.[1][4] The tetrahydropyranyl (THP) ether serves as a robust protecting group for the alcohol, which can be easily removed under acidic conditions to reveal the hydroxyl functionality.[4][5]

Given its role in multi-step syntheses, the ability to accurately monitor reactions involving this compound is critical. Key analytical objectives include:

  • Tracking the consumption of starting materials.

  • Monitoring the formation of the desired product.

  • Identifying and quantifying potential side products or impurities.

  • Determining reaction completion and calculating yield.

Two of the most powerful and widely adopted analytical techniques for these tasks are High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods is not arbitrary; it depends on the specific chemical properties of the reactants and products, the complexity of the reaction mixture, and the analytical goals. This guide will explore the causality behind experimental choices for each technique and provide the data necessary to make an informed decision.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone of separation science, ideal for analyzing a wide array of compounds, including those that are non-volatile or thermally sensitive. This makes it an excellent first choice for many organic reaction mixtures where the thermal stability of all components may not be known.

Causality of Method Selection: Why HPLC?

The primary advantage of HPLC in this context is its broad applicability. Reactions involving this compound can produce products with varying polarities and molecular weights that may not be suitable for gas chromatography without derivatization. Furthermore, the THP protecting group is known to be sensitive to acid, and while HPLC mobile phases can be acidic, the conditions are typically mild and at ambient temperature, minimizing the risk of on-column degradation that could occur at elevated GC temperatures.[5]

When coupled with a mass spectrometer, LC-MS becomes an exceptionally powerful tool, offering high sensitivity and selectivity, which is crucial for analyzing complex reaction matrices.[6]

Detailed Experimental Protocol: HPLC-UV/MS

This protocol outlines a general-purpose method for monitoring a typical reaction, such as the alkylation of a phenol with this compound.

  • Sample Preparation:

    • Accurately pipette 10 µL of the crude reaction mixture into a 1.5 mL autosampler vial.

    • Dilute with 990 µL of a 50:50 (v/v) mixture of acetonitrile and water. The goal is to ensure all components are fully dissolved and the concentration is within the linear range of the detector.

    • Cap the vial and vortex for 10 seconds to ensure homogeneity.

  • Instrumentation & Conditions:

    • Chromatography System: A standard HPLC or UHPLC system.

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a robust starting point for separating moderately polar organic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape and promotes ionization for MS detection.[7]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-8 min: Ramp linearly from 5% to 95% B

      • 8-9 min: Hold at 95% B

      • 9-9.1 min: Return to 5% B

      • 9.1-12 min: Re-equilibrate at 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.

    • Injection Volume: 2 µL.

  • Detection:

    • UV-Vis Detector: Monitor at wavelengths relevant to starting materials or products if they contain a chromophore. For many aliphatic compounds, UV detection may be insensitive.

    • Mass Spectrometer (ESI):

      • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

      • Scan Range: 100 - 1000 m/z. This range will cover the molecular weights of the starting material (MW: 209.08 g/mol ) and most expected products.[3]

      • Data Acquisition: Full scan mode to identify all components, with possible targeted MS/MS for structural confirmation.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers unparalleled chromatographic resolution for volatile compounds and provides detailed structural information through standardized electron ionization (EI) mass spectra, which are searchable against extensive libraries.

Causality of Method Selection: Why GC-MS?

The suitability of GC-MS hinges on the volatility and thermal stability of the analytes.[8] this compound itself is sufficiently volatile, with a boiling point of 62-64 °C at 0.4 mmHg, making it amenable to GC analysis.[2] This method is particularly powerful when the reactants and products are all volatile and thermally robust. The high separation efficiency of capillary GC columns can resolve closely related isomers or byproducts that might co-elute in HPLC.

A critical consideration for GC-MS is the potential need for derivatization .[9] If a reactant or product contains polar functional groups like alcohols (-OH), amines (-NH), or carboxylic acids (-COOH), their volatility is reduced. Derivatization replaces active hydrogens with non-polar groups (e.g., a trimethylsilyl group), increasing volatility and improving peak shape.[10][11]

Detailed Experimental Protocol: GC-MS

This protocol is designed for analyzing the same representative reaction (alkylation of a phenol) after a simple work-up.

  • Sample Preparation:

    • Take an aliquot of the organic layer from the reaction work-up.

    • Dilute 10 µL of this solution with 990 µL of a volatile solvent like ethyl acetate or dichloromethane in a GC vial.

    • If derivatization is needed (e.g., for an unreacted starting alcohol): Evaporate the solvent from a known amount of sample under a stream of nitrogen. Add 100 µL of pyridine and 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 70°C for 30 minutes, then dilute for injection.[11]

  • Instrumentation & Conditions:

    • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A low-to-mid polarity column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

    • Injector: Split/Splitless inlet at 250 °C. A split ratio of 20:1 is a good starting point to avoid column overloading.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL.

  • Detection (Mass Spectrometer):

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level creates reproducible fragmentation patterns for library matching.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: 40 - 550 m/z. This range excludes low-mass air/water background and covers the expected fragment ions.

Section 3: Head-to-Head Comparison: HPLC vs. GC-MS

The decision to use HPLC or GC-MS should be driven by the specific analytical problem. The following table provides a direct comparison of the two techniques for analyzing reactions of this compound.

FeatureHPLC / LC-MSGC-MS
Analyte Volatility Not required. Ideal for non-volatile, high molecular weight, or polar compounds.Mandatory. Analytes must be volatile and thermally stable at elevated temperatures.
Thermal Stability Analysis is typically performed at or near room temperature, preserving thermally labile molecules.High temperatures in the injector and oven can cause degradation of sensitive compounds.
Derivatization Generally not required. Mobile phase chemistry is adjusted to suit the analyte.Often necessary for polar or non-volatile compounds to increase volatility and improve peak shape.[9][10]
Sample Preparation Simple "dilute and shoot" approach is often sufficient for crude reaction mixtures.May require solvent exchange or derivatization, adding time and complexity.
Resolution Good, but generally lower than capillary GC. UHPLC offers significant improvements.Excellent. Capillary columns provide very high separation efficiency.
Sensitivity LC-MS offers excellent sensitivity, often in the picogram to femtogram range.Very high sensitivity, particularly for compounds that ionize well under EI.
Structural Information ESI (soft ionization) typically yields the molecular ion, requiring MS/MS for fragmentation.EI (hard ionization) provides extensive, reproducible fragmentation patterns useful for library searching.
Matrix Effects Susceptible to ion suppression in ESI-MS, where co-eluting compounds can interfere with analyte ionization.Less prone to ion suppression, but complex matrices can contaminate the inlet and column.
Ideal Application Analyzing crude, complex reaction mixtures directly; analyzing polar or non-volatile products; quantifying thermally sensitive compounds.Analyzing reactions where all components are known to be volatile; impurity profiling; separating isomers.

Visualization: Decision-Making Workflow

To assist in selecting the appropriate technique, the following workflow diagram illustrates the key decision points.

Analytical_Method_Selection cluster_input Start cluster_decision Decision Points cluster_output Recommended Technique Start Reaction Mixture to Analyze Q1 Are all key analytes volatile & thermally stable? Start->Q1 Q2 Is derivatization an acceptable step? Q1->Q2  No / Unknown GCMS GC-MS is a strong candidate Q1->GCMS  Yes Q3 Is analysis of the crude, complex mixture required? Q2->Q3  No Q2->GCMS  Yes Q3->GCMS  No (Simple mixture) HPLC HPLC / LC-MS is the preferred method Q3->HPLC  Yes

Caption: Workflow for selecting between HPLC/LC-MS and GC-MS.

Conclusion

Both HPLC/LC-MS and GC-MS are indispensable tools for the analysis of reactions involving this compound. There is no single "best" method; the optimal choice is dictated by the specific chemical properties of the molecules in the reaction mixture.

  • Choose HPLC/LC-MS for its versatility, especially when dealing with unknown mixtures, polar products, or thermally sensitive compounds. Its ability to directly analyze complex crude samples makes it ideal for rapid, real-time reaction monitoring.

  • Choose GC-MS for its superior resolving power and standardized mass spectra when all components are confirmed to be volatile and thermally stable. It excels at separating isomers and providing confident identification of known compounds through library matching.

By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate analytical strategy, leading to more efficient process development, higher purity products, and a deeper understanding of the underlying reaction chemistry.

References

A Comparative Guide to Alcohol Protecting Groups: A Focus on THP Ethers and Strategic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups for alcohols is a cornerstone of success.[1] The hydroxyl group, with its inherent nucleophilicity and acidity, often requires temporary masking to prevent undesirable side reactions and enable the desired chemical transformations.[2][3] This guide provides a comprehensive comparative analysis of common alcohol protecting groups, with a particular focus on the utility and application of tetrahydropyranyl (THP) ethers. We will delve into the stability profiles, reaction mechanisms, and detailed experimental protocols for THP ethers and their strategic alternatives, including silyl ethers, benzyl ethers, and esters. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, empowering them to make informed decisions in the design and execution of complex synthetic routes.

The Imperative of Orthogonal Protection Strategies

Modern organic synthesis rarely relies on a single protecting group. The concept of orthogonal protection is paramount, referring to the use of multiple protecting groups that can be selectively removed under distinct reaction conditions without affecting one another.[4] This strategy allows for the sequential unmasking of different hydroxyl groups within a polyfunctional molecule, enabling precise and controlled chemical modifications. A well-designed protecting group strategy is often the key to a successful total synthesis.[5]

Comparative Analysis of Common Alcohol Protecting Groups

The selection of an appropriate protecting group is a multifactorial decision, balancing stability, ease of formation and cleavage, cost, and the potential for introducing new stereocenters. The following table provides a comparative overview of the stability of several widely used alcohol protecting groups under various reaction conditions.

Protecting GroupStrong AcidWeak AcidStrong BaseWeak BaseNucleophilesReductive (H₂/Pd-C)OxidativeFluoride Ions
THP LabileLabileStableStableStableStableStableStable
TBDMS LabileStableStableStableStableStableStableLabile
TIPS More StableStableStableStableStableStableStableLabile
Benzyl (Bn) StableStableStableStableStableLabileStableStable
Acetate (Ac) StableStableLabileLabileLabileStableStableStable
Pivaloate (Piv) StableStableMore StableStableMore StableStableStableStable

This table provides a general overview. Specific substrate and reaction conditions can influence stability.[6][7]

In-Depth Focus: Tetrahydropyranyl (THP) Ethers

THP ethers are a classic and cost-effective choice for alcohol protection. They are readily formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[8][9]

Mechanism of THP Ether Formation and Cleavage

The formation of a THP ether proceeds via the protonation of the double bond in DHP, generating a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the THP ether.[8] The cleavage of THP ethers is the reverse process, initiated by protonation of the ether oxygen under acidic conditions, leading to the regeneration of the alcohol.[9]

THP_Formation_Cleavage cluster_formation Protection (Formation) cluster_cleavage Deprotection (Cleavage) Alcohol R-OH Nucleophilic_Attack Nucleophilic Attack by R-OH Alcohol->Nucleophilic_Attack DHP Dihydropyran (DHP) Protonation Protonation (H⁺ catalyst) DHP->Protonation Carbocation Resonance-Stabilized Carbocation Protonation->Carbocation Carbocation->Nucleophilic_Attack THP_Ether_Protonated Protonated THP Ether Nucleophilic_Attack->THP_Ether_Protonated Deprotonation Deprotonation THP_Ether_Protonated->Deprotonation THP_Ether R-O-THP Deprotonation->THP_Ether THP_Ether_C R-O-THP Protonation_C Protonation (H⁺) THP_Ether_C->Protonation_C Oxonium_Ion Oxonium Ion Protonation_C->Oxonium_Ion Cleavage_Step Cleavage Oxonium_Ion->Cleavage_Step Alcohol_C R-OH Cleavage_Step->Alcohol_C Carbocation_C Resonance-Stabilized Carbocation Cleavage_Step->Carbocation_C

Caption: Mechanism of THP ether formation and cleavage.

A notable drawback of THP protection is the introduction of a new stereocenter at the anomeric carbon, which can lead to a mixture of diastereomers if the alcohol is chiral.[10]

Strategic Alternatives to THP Ethers

While THP ethers are valuable, their lability to acid necessitates the consideration of alternative protecting groups for syntheses involving acidic steps.

Silyl Ethers (TBDMS, TIPS)

Silyl ethers, such as tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS) ethers, are among the most widely used protecting groups for alcohols.[2] Their stability is highly tunable based on the steric bulk of the substituents on the silicon atom.[6]

Key Features:

  • Formation: Typically formed by reacting the alcohol with the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole in DMF.[11]

  • Stability: Generally stable to a wide range of non-acidic and non-fluoride containing reagents.[2] The steric bulk of TBDMS and TIPS groups provides significant stability towards hydrolysis compared to the smaller trimethylsilyl (TMS) group.[6]

  • Cleavage: Selectively cleaved by fluoride ion sources, most commonly tetrabutylammonium fluoride (TBAF).[12][13] This unique cleavage condition provides excellent orthogonality with many other protecting groups.[4]

Benzyl Ethers (Bn)

Benzyl ethers are robust protecting groups known for their stability under both acidic and basic conditions.[12]

Key Features:

  • Formation: Commonly prepared via a Williamson ether synthesis, where the alcohol is deprotonated with a strong base (e.g., NaH) followed by reaction with benzyl bromide or chloride.[14]

  • Stability: Stable to a wide range of acidic, basic, and nucleophilic conditions.[12]

  • Cleavage: Uniquely cleaved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a mild and neutral deprotection method.[15][16] This provides orthogonality to acid- and base-labile protecting groups.

Ester Protecting Groups (Acetate, Pivaloate)

Esters, such as acetates and pivaloates, are another class of alcohol protecting groups.[1]

Key Features:

  • Formation: Readily formed by reacting the alcohol with an acid chloride or anhydride in the presence of a base like pyridine or triethylamine.[17]

  • Stability: Stable to acidic and reductive conditions.

  • Cleavage: Typically removed by hydrolysis under basic conditions (saponification).[18][19] The steric hindrance of the pivaloate group makes it more resistant to hydrolysis than the acetate group.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of alcohols using THP, TBDMS, Benzyl, and Acetate protecting groups.

Protocol 1: Tetrahydropyranylation of a Primary Alcohol

Objective: To protect a primary alcohol as a THP ether.

Materials:

  • Primary alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous DCM, add PPTS (0.1 equiv).

  • Add DHP (1.5 equiv) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.[8]

Protocol 2: Deprotection of a THP Ether

Objective: To cleave a THP ether to regenerate the alcohol.

Materials:

  • THP-protected alcohol

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the THP-protected alcohol in a mixture of THF and water (e.g., 3:1 v/v).

  • Add a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature and monitor by TLC. The deprotection is usually complete within a few hours.

  • Once the reaction is complete, neutralize the acid with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography if necessary.[20]

Protocol 3: Protection of a Primary Alcohol as a TBDMS Ether

Objective: To protect a primary alcohol as a tert-butyldimethylsilyl ether.

Materials:

  • Primary alcohol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF, add TBDMS-Cl (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 12-16 hours).

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Protocol 4: Deprotection of a TBDMS Ether with TBAF

Objective: To cleave a TBDMS ether using tetrabutylammonium fluoride.

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF.

  • Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The deprotection is usually complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.[21]

Note on Basicity: TBAF is basic and may cause decomposition of base-sensitive substrates. In such cases, buffering the reaction mixture with a mild acid like acetic acid is recommended.[22]

Protocol 5: Benzylation of a Primary Alcohol

Objective: To protect a primary alcohol as a benzyl ether.

Materials:

  • Primary alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of the primary alcohol (1.0 equiv) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add BnBr (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[14]

Protocol 6: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether under neutral, reductive conditions.

Materials:

  • Benzyl-protected alcohol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon

Procedure:

  • Dissolve the benzyl-protected alcohol in MeOH or EtOH.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[7]

Protocol 7: Acetylation of a Primary Alcohol

Objective: To protect a primary alcohol as an acetate ester.

Materials:

  • Primary alcohol

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary alcohol (1.0 equiv) in a mixture of DCM and pyridine at 0 °C.

  • Add acetic anhydride (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench the excess pyridine.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.[18]

Protocol 8: Saponification of an Acetate Ester

Objective: To cleave an acetate ester to regenerate the alcohol.

Materials:

  • Acetate-protected alcohol

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the acetate-protected alcohol in methanol.

  • Add a solution of K₂CO₃ (2.0 equiv) in water.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography if necessary.[18]

A Guide to Selecting the Appropriate Protecting Group

The choice of an alcohol protecting group is highly dependent on the overall synthetic strategy. The following decision-making workflow can aid in this selection process.

Protecting_Group_Selection Start Identify the alcohol to be protected and the planned synthetic steps Acid_Sensitive Are subsequent steps acid-sensitive? Start->Acid_Sensitive Base_Sensitive Are subsequent steps base-sensitive? Acid_Sensitive->Base_Sensitive No Use_THP Consider THP or other acid-labile groups (e.g., TMS) Acid_Sensitive->Use_THP Yes Reductive_Cleavage Are subsequent steps incompatible with reductive cleavage (H₂/Pd-C)? Base_Sensitive->Reductive_Cleavage No Use_Ester Consider Acetate (Ac), Pivaloate (Piv), or other esters Base_Sensitive->Use_Ester Yes Fluoride_Sensitive Are subsequent steps incompatible with fluoride ions? Reductive_Cleavage->Fluoride_Sensitive No Use_Bn Consider Benzyl (Bn) or other ethers Reductive_Cleavage->Use_Bn Yes Fluoride_Sensitive->Use_Bn Yes Use_Silyl Consider TBDMS, TIPS, or other silyl ethers Fluoride_Sensitive->Use_Silyl No

Caption: Decision-making workflow for selecting an alcohol protecting group.

Conclusion

The strategic use of alcohol protecting groups is indispensable in modern organic synthesis. THP ethers, with their low cost and ease of formation, remain a viable option, particularly when subsequent reactions are performed under basic or neutral conditions. However, their acid lability necessitates a thorough understanding of alternative protecting groups such as silyl ethers, benzyl ethers, and esters, each with its unique stability profile and orthogonal deprotection strategy. By carefully considering the reaction conditions of the entire synthetic sequence, researchers can select the most appropriate protecting group, thereby enhancing the efficiency and success of their synthetic endeavors.

References

A Comparative Guide to the Spectroscopic Evidence for the Formation of 2-(2-Bromoethoxy)tetrahydropyran Ethers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving target molecules with high yield and purity. The tetrahydropyranyl (THP) ether, a resilient and versatile protecting group for alcohols, stands as a cornerstone in the synthetic chemist's toolkit. This guide provides an in-depth analysis of the spectroscopic evidence confirming the formation of a key derivative, 2-(2-Bromoethoxy)tetrahydropyran, and offers a comparative perspective against other common alcohol protecting groups.

The Strategic Imperative for Alcohol Protection

The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, presents a significant synthetic challenge due to its reactivity as both a nucleophile and a weak acid. Unwanted side reactions mediated by unprotected alcohols can derail a synthetic sequence. Consequently, the temporary masking of this functionality is often a critical strategic consideration. The ideal protecting group should be readily introduced, stable to a range of reaction conditions, and cleanly removed under mild conditions that do not affect other functional groups within the molecule.

Synthesis of 2-(2-Bromoethoxy)tetrahydropyran: A Mechanistic Overview

The formation of 2-(2-Bromoethoxy)tetrahydropyran is a classic example of an acid-catalyzed addition of an alcohol to a vinyl ether, specifically 3,4-dihydro-2H-pyran (DHP). The reaction proceeds through a well-established mechanism, as illustrated below.

Reaction_Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Carbocation Resonance-stabilized carbocation DHP->Carbocation Protonation H_plus H⁺ (acid catalyst) Oxonium_ion Protonated ether Bromoethanol 2-Bromoethanol Bromoethanol->Carbocation Nucleophilic attack Product 2-(2-Bromoethoxy)tetrahydropyran Oxonium_ion->Product Deprotonation Catalyst_regen H⁺ (regenerated)

Caption: Acid-catalyzed formation of 2-(2-Bromoethoxy)tetrahydropyran.

The choice of acid catalyst is crucial; while strong mineral acids can be used, milder catalysts such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS) are often preferred to minimize side reactions, particularly with acid-sensitive substrates.[1] The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) at or below room temperature to ensure controlled reaction kinetics.[2]

Spectroscopic Fingerprints of Formation

Unequivocal confirmation of the formation of 2-(2-Bromoethoxy)tetrahydropyran relies on a synergistic interpretation of various spectroscopic techniques.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environment within the molecule. The successful formation of the THP ether is readily identified by the appearance of a characteristic signal for the anomeric proton (the C-H group of the newly formed acetal).

Proton Assignment Approximate Chemical Shift (δ, ppm) Multiplicity Key Features
Anomeric Proton (O-CH-O)4.6Triplet (t)Diagnostic for THP ether formation.
-O-CH₂- (exocyclic)3.5 - 4.0Multiplet (m)Diastereotopic protons due to the chiral center.
-CH₂-Br3.4Triplet (t)Downfield shift due to the electronegative bromine atom.
THP Ring Protons (-O-CH₂-)3.5 - 3.9Multiplet (m)Complex multiplets from the tetrahydropyran ring.
THP Ring Protons (-CH₂-)1.5 - 1.9Multiplet (m)Upfield signals of the methylene groups of the THP ring.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments. The formation of the acetal linkage results in a significant downfield shift for the anomeric carbon.

Carbon Assignment Approximate Chemical Shift (δ, ppm)
Anomeric Carbon (O-C H-O)98 - 102
-O-C H₂- (exocyclic)65 - 70
C H₂-Br30 - 35
THP Ring Carbons (-O-C H₂-)62 - 68
THP Ring Carbons (-C H₂-)19 - 31

Note: Specific chemical shifts can vary slightly based on the solvent and spectrometer frequency. The presence of these characteristic signals in the ¹³C NMR spectrum provides strong evidence for the formation of the target molecule.[3][4]

Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. The formation of the THP ether is characterized by the appearance of strong C-O stretching vibrations and the absence of the broad O-H stretch of the starting alcohol.

Functional Group Characteristic Absorption (cm⁻¹) Appearance/Disappearance
C-O Stretch (Ether)1050 - 1150 (strong)Appearance of strong bands in this region.
C-Br Stretch500 - 600 (medium to strong)Presence of this band from the starting material.
O-H Stretch (Alcohol)3200 - 3600 (broad)Disappearance of this broad signal.
Mass Spectrometry: Fragmentation and Molecular Weight Confirmation

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. The mass spectrum of 2-(2-Bromoethoxy)tetrahydropyran is expected to show a molecular ion peak (or peaks, due to the isotopic abundance of bromine) and characteristic fragment ions.[3][5]

A key fragmentation pathway for THP ethers is the cleavage of the exocyclic C-O bond, leading to the formation of a stable tetrahydropyranyl cation at m/z 85.[6] The presence of bromine (with its characteristic M and M+2 isotope pattern) in other fragments further confirms the structure.

A Comparative Analysis of Alcohol Protecting Groups

The choice of an alcohol protecting group is a critical decision in the design of a synthetic route. The following table provides a comparative overview of 2-(2-Bromoethoxy)tetrahydropyran (as a representative THP ether) and other commonly used protecting groups.

Protecting Group Formation Conditions Stability Deprotection Conditions Key Advantages Limitations
THP Ether Acid-catalyzed (e.g., TsOH, PPTS) in aprotic solvent.[1]Stable to strong bases, organometallics, hydrides, and many oxidizing and reducing agents.[7]Mildly acidic conditions (e.g., AcOH in THF/H₂O, PPTS in EtOH).[8]Robust, easy to introduce, and generally inexpensive.Acid-labile; creates a new stereocenter.
Silyl Ethers (e.g., TBDMS) Silyl chloride (e.g., TBDMSCl) with a base (e.g., imidazole) in an aprotic solvent.Stable to a wide range of non-acidic conditions.[9]Fluoride ion sources (e.g., TBAF) or acidic conditions.[9]High selectivity for primary alcohols; tunable stability based on silyl group.Can be labile to acid; cost of silylating agents.
Benzyl Ethers (Bn) Williamson ether synthesis (strong base like NaH and benzyl bromide).Very stable to both acidic and basic conditions.[7]Catalytic hydrogenolysis (H₂, Pd/C).[10]Highly robust; orthogonal to many other protecting groups.Deprotection conditions can reduce other functional groups (e.g., alkenes).
Esters (e.g., Acetate) Acylating agent (e.g., acetyl chloride, acetic anhydride) with a base (e.g., pyridine).Stable to acidic conditions and many oxidizing/reducing agents.Basic hydrolysis (saponification) or acidic hydrolysis.Readily available reagents; stable to many conditions.Labile to nucleophiles and strong bases.

digraph "Protecting_Group_Workflow" {
graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Alcohol (R-OH)"]; Protection [label="Protection", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protected_Alcohol [label="Protected Alcohol (R-OPG)"]; Reaction [label="Reaction on other\nfunctional groups"]; Deprotection [label="Deprotection", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Deprotected Alcohol (R-OH)"];

Start -> Protection; Protection -> Protected_Alcohol; Protected_Alcohol -> Reaction; Reaction -> Deprotection; Deprotection -> Final_Product; }

Caption: General workflow for the use of alcohol protecting groups.

Experimental Protocols

Synthesis of 2-(2-Bromoethoxy)tetrahydropyran
  • To a solution of 2-bromoethanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere, add 3,4-dihydro-2H-pyran (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford the crude product, which can be purified by flash column chromatography on silica gel.[2]

Deprotection of 2-(2-Bromoethoxy)tetrahydropyran
  • Dissolve the 2-(2-Bromoethoxy)tetrahydropyran (1.0 eq) in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., 3:1:1 v/v/v).

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the deprotected 2-bromoethanol.[11]

Conclusion: An Informed Choice for Synthetic Success

The formation of 2-(2-Bromoethoxy)tetrahydropyran is a reliable and well-characterized transformation, readily confirmed by a suite of spectroscopic techniques. The THP ether protecting group offers a robust and economical option for the protection of alcohols, with a distinct stability profile that allows for its strategic use in complex synthetic endeavors. By understanding the spectroscopic evidence for its formation and the comparative advantages and limitations of other protecting groups, researchers can make informed decisions to navigate the intricate pathways of modern organic synthesis with greater confidence and efficiency.

References

A Comparative Guide to 2-(2-Bromoethoxy)tetrahydro-2H-pyran in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

<_content>

An In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic use of protecting groups and bifunctional linkers is paramount to the successful construction of complex molecules. 2-(2-Bromoethoxy)tetrahydro-2H-pyran emerges as a valuable reagent, offering a unique combination of alcohol protection and a reactive handle for further molecular elaboration. This guide provides a comprehensive comparison of this reagent against common alternatives, supported by experimental insights and protocols to inform your synthetic strategy.

Core Application: The Dual-Nature Protection of Alcohols

The primary function of this compound is the introduction of a tetrahydropyranyl (THP) ether, a well-established protecting group for alcohols.[1] THP ethers are acetals, known for their stability under a wide range of conditions including strongly basic media, organometallic reagents, and hydrides.[2][3] Unlike the traditional method which uses 3,4-dihydro-2H-pyran (DHP) and an acid catalyst, this compound is synthesized from 2-bromoethanol and DHP.[4][5] This pre-functionalized reagent offers the advantage of installing a THP group that carries a latent electrophilic site—the bromoethyl chain.

The key benefit lies in its bifunctional nature. Once the alcohol is protected, the terminal bromide is available for nucleophilic substitution, allowing the protected substrate to be linked to other molecules or surfaces. This makes it a valuable tool in the synthesis of pharmaceutical intermediates, agrochemicals, and complex heterocyclic systems.[6][7]

Mechanism of THP Ether Formation

The protection reaction proceeds via an acid-catalyzed addition of an alcohol to the vinyl ether moiety of DHP. The acid protonates the alkene, generating a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the THP ether.[3][8] A drawback of this process is the creation of a new stereocenter, which can lead to diastereomeric mixtures if the original alcohol is chiral.[2]

Caption: General mechanism for THP ether formation.

The Bifunctional Advantage: A Bridge to Complexity

While standard alcohol protection is a primary use, the true synthetic power of this compound lies in its role as a bifunctional linker.[9] This capability is crucial in fields like drug delivery, diagnostics, and materials science, where tethering molecules together is a common requirement.[10][11]

After protecting a hydroxyl group, the terminal bromide on the ethoxy chain serves as an excellent electrophile for SN2 reactions.[12] This allows for the covalent attachment of a wide array of nucleophiles, such as amines, thiols, or carboxylates, effectively linking the original molecule to another entity.

Illustrative Workflow: Protection Followed by Linkage

Bifunctional_Linker_Workflow Molecule_A Molecule A with -OH group Protected_A A-O-THP-CH2CH2-Br (Protected & Activated) Molecule_A->Protected_A Protection Reagent This compound (Acid Catalyst) Conjugate A-O-THP-CH2CH2-Nu-B (Final Conjugate) Protected_A->Conjugate SN2 Reaction Molecule_B Molecule B with Nucleophile (Nu:) Final_Product A-OH ... Linker ... Nu-B (Deprotected Conjugate) Conjugate->Final_Product Deprotection Deprotection Acidic Hydrolysis

Caption: Workflow using the reagent as a bifunctional linker.

This two-step sequence is highly valuable. For instance, in the development of Antibody-Drug Conjugates (ADCs), a linker can be used to attach a potent cytotoxic drug to an antibody. The properties of the linker itself—its length, flexibility, and stability—are critical for the efficacy of the final conjugate.[10] this compound provides a simple, aliphatic linker backbone suitable for such applications.[9]

Comparative Analysis with Alternative Protecting Groups

The choice of a protecting group is a critical decision in multi-step synthesis. The ideal group should be easy to install and remove in high yield, and stable to the reaction conditions planned for subsequent steps. Here, we compare the THP ether functionality provided by our topic reagent with other common alcohol protecting groups.

Protecting GroupReagent(s)StabilityDeprotection ConditionsKey Advantages & Disadvantages
THP Ether DHP or 2-(2-Br...) / Acid Cat.Stable: Bases, Nucleophiles, Reductants, Organometallics.[2][13] Unstable: Strong Acids.Mild acidic hydrolysis (e.g., PTSA in MeOH, AcOH/THF/H₂O).[3][13]Pro: Very robust to many common reagents. Con: Creates a new stereocenter; sensitive to acid.[2]
Silyl Ethers (TMS, TBDMS, TIPS) R₃SiCl / Base (e.g., Imidazole)Stable: Bases, Organometallics, most non-acidic conditions. Unstable: Acids, Fluoride ions.[1]Fluoride source (e.g., TBAF) or acidic conditions.[1]Pro: Tunable stability based on alkyl groups; no new stereocenter. Con: Can be labile to acid.
Benzyl Ether (Bn) BnBr / Base (e.g., NaH)Stable: Strong Bases, Acids, Nucleophiles.[13] Unstable: Hydrogenolysis conditions.Catalytic hydrogenolysis (H₂, Pd/C).Pro: Very robust to a wide range of conditions. Con: Deprotection requires specialized equipment (hydrogenator) and is incompatible with reducible groups (alkenes, alkynes).
Methoxymethyl Ether (MOM) MOMCl / Base (e.g., DIPEA)Similar to THP, but slightly more stable to acid.[13]Acidic hydrolysis (stronger conditions than THP).[13]Pro: Acetal stability without creating a new stereocenter. Con: MOMCl is a carcinogen, alternative reagents are preferred.[13]

Expert Insight: The choice between these groups is often dictated by "orthogonality"—the ability to deprotect one group selectively in the presence of others. A THP ether can be removed with mild acid while leaving a silyl ether or benzyl ether intact. Conversely, a silyl ether can be cleaved with fluoride without affecting a THP or benzyl ether. This compound fits within the THP class, offering its unique bifunctional capability as a primary differentiator.

Experimental Protocols

To ensure reproducibility and success, the following detailed protocols are provided for the protection and deprotection of a model primary alcohol.

Protocol 1: Protection of Benzyl Alcohol

This procedure details the formation of the THP ether on benzyl alcohol using the traditional DHP method, which is analogous to using the title reagent.

Materials:

  • Benzyl alcohol (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottomed flask charged with benzyl alcohol and DCM, add PPTS.[3]

  • Cool the mixture to 0 °C in an ice bath.

  • Add DHP dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash chromatography if necessary.

Causality: PPTS is used as a mild acid catalyst to minimize acid-sensitive side reactions, making it suitable for delicate substrates.[3][14] The reaction is started at 0 °C to control the initial exothermic reaction.

Protocol 2: Deprotection of THP-Protected Benzyl Alcohol

This procedure outlines the acidic hydrolysis to cleave the THP ether and regenerate the alcohol.

Materials:

  • THP-protected benzyl alcohol (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.2 eq)

  • Methanol or Isopropanol[3]

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the THP-protected alcohol in methanol.

  • Add PTSA to the solution at room temperature.[3]

  • Stir the reaction for 2-4 hours, monitoring by TLC for the disappearance of the starting material and the appearance of the alcohol.

  • Once complete, dilute the reaction mixture with water and extract with DCM or ethyl acetate.[3]

  • Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize the acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash chromatography if needed.

Causality: The acetal linkage of the THP ether is labile under acidic conditions. The protic solvent (methanol/water) participates in the hydrolysis mechanism to regenerate the free hydroxyl group.[8][15]

Conclusion and Future Outlook

This compound is a highly valuable reagent in synthetic chemistry, serving as both a robust protecting group for alcohols and a versatile bifunctional linker.[6][9] Its primary advantage over the standard DHP/acid system is the pre-installed bromoethyl handle, which streamlines the synthesis of complex conjugates by eliminating a separate functionalization step. While it shares the same core stability and lability profile as other THP ethers, its dual functionality makes it a strategic choice in the synthesis of novel drug candidates, probes, and functionalized materials. As the demand for precisely engineered molecular architectures continues to grow, the application of such intelligent, multi-purpose reagents is set to expand, enabling more efficient and innovative synthetic pathways.

References

A Senior Application Scientist's Guide to 2-(2-Bromoethoxy)tetrahydro-2H-pyran in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of a Versatile Reagent for Introducing the THP-Protected Ethoxy Moiety

In the landscape of modern organic synthesis, the strategic introduction of functionalized linkers and protecting groups is paramount to the efficient construction of complex molecules. Among the repertoire of reagents available to the discerning chemist, 2-(2-Bromoethoxy)tetrahydro-2H-pyran emerges as a workhorse for the incorporation of a protected hydroxyethyl group. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of its applications, a critical comparison with alternative methodologies, and detailed experimental insights to inform your synthetic strategy.

The Strategic Advantage of this compound

At its core, this compound is a bifunctional reagent that offers a masked hydroxyl group in the form of a tetrahydropyranyl (THP) ether, tethered to a reactive ethyl bromide. This dual-purpose structure allows for its use as an efficient alkylating agent for a variety of nucleophiles, including phenols, amines, and thiols. The key advantage lies in the subsequent mild acidic deprotection of the THP ether to unveil the primary alcohol, a common functional handle for further molecular elaboration.

The THP group is favored for its ease of installation, general stability to a wide range of non-acidic reagents (including organometallics, hydrides, and basic conditions), and straightforward removal.[1] This makes this compound a valuable tool in multi-step syntheses where the preservation of a hydroxyl group is critical while other transformations are carried out.[2][3]

Case Study: O-Alkylation of Phenols

A frequent application of this compound is the O-alkylation of phenols to introduce a 2-hydroxyethoxy side chain, a common motif in pharmacologically active molecules.

Experimental Protocol: Alkylation of 4-Hydroxypyridine

A representative procedure involves the reaction of a phenolic substrate with this compound in the presence of a suitable base.

Diagram of the experimental workflow:

reagents 4-Hydroxypyridine This compound K2CO3, DMF reaction Stir at 80 °C, 12 h reagents->reaction 1. Combine workup Aqueous Workup (Water, EtOAc extraction) reaction->workup 2. Quench & Extract purification Silica Gel Chromatography workup->purification 3. Purify product 2-(2-(Pyridin-4-yloxy)ethoxy)tetrahydro-2H-pyran purification->product 4. Isolate

Caption: Workflow for the O-alkylation of 4-hydroxypyridine.

Step-by-Step Methodology:

  • To a solution of 4-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃, 2.0 eq) is added.

  • The suspension is stirred at room temperature for 15 minutes.

  • This compound (1.2 eq) is added dropwise to the mixture.

  • The reaction is heated to 80 °C and stirred for 12 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired O-alkylated product.

Comparison with Alternative Methods

The direct alkylation with this compound offers a more streamlined approach compared to a two-step sequence involving the protection of 2-bromoethanol followed by alkylation.

MethodReagent(s)Number of StepsTypical YieldsKey Considerations
Direct Alkylation This compound1 (alkylation) + 1 (deprotection)70-90% (alkylation)Commercially available reagent; avoids extra protection/deprotection steps for the linker itself.
Two-Step Approach 1. Dihydropyran, p-TsOH (for protection of 2-bromoethanol) 2. Alkylation with the protected bromoethanol2 (protection, alkylation) + 1 (deprotection)80-95% (protection), 70-90% (alkylation)Requires synthesis of the alkylating agent; may be more atom-economical if 2-bromoethanol is readily available and large quantities are needed.
Silyl Ether Alternative 1. (2-Bromoethoxy)(tert-butyl)dimethylsilane1 (alkylation) + 1 (deprotection)75-95% (alkylation)Silyl ethers are also widely used; deprotection typically requires fluoride sources (e.g., TBAF), offering orthogonal deprotection strategies to acid-labile groups.

The choice between these methods often depends on the overall synthetic route, the presence of other functional groups, and cost-effectiveness for the desired scale. The direct use of this compound is often favored for its convenience and efficiency in laboratory-scale synthesis.

Application in the Synthesis of Linkers for Bifunctional Molecules

A rapidly evolving area where precise control of linker length and functionality is crucial is in the development of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs). While longer chain analogues like 2-(6-bromohexyloxy)tetrahydro-2H-pyran are explicitly mentioned as PROTAC linkers, the underlying synthetic principles are directly applicable to this compound for the construction of shorter linkers.

The synthesis of a PROTAC involves connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase via a chemical linker. The hydroxyethyl moiety introduced by this compound can serve as a key building block in constructing these linkers.

Conceptual Synthetic Pathway for a PROTAC Linker Fragment:

start E3 Ligase Ligand-NH2 alkylation N-Alkylation start->alkylation reagent This compound reagent->alkylation deprotection Acidic Deprotection (e.g., p-TsOH, MeOH) alkylation->deprotection intermediate E3 Ligase Ligand-NH-CH2CH2-OH deprotection->intermediate activation Activation of Hydroxyl (e.g., to Ms, Ns, or conversion to acid) intermediate->activation coupling Coupling with Target Protein Ligand activation->coupling protac Final PROTAC Molecule coupling->protac

Caption: Conceptual workflow for incorporating the ethoxy linker into a PROTAC.

This strategy allows for the sequential assembly of the PROTAC, with the THP-protected hydroxyl group providing a latent reactive site that can be unmasked at the appropriate stage for coupling with the second ligand.

Deprotection of the Tetrahydropyranyl (THP) Group

The removal of the THP protecting group is a critical step to reveal the hydroxyl functionality. This is typically achieved under mild acidic conditions.

Experimental Protocol: Deprotection of a THP Ether

Step-by-Step Methodology:

  • The THP-protected compound (1.0 eq) is dissolved in methanol.

  • A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS), is added to the solution.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a mild base, such as triethylamine or a saturated solution of sodium bicarbonate.

  • The solvent is removed under reduced pressure, and the residue is subjected to an aqueous workup and extraction.

  • The crude product is purified by column chromatography or recrystallization to yield the free alcohol.

The choice of acid catalyst and solvent can be tailored to the substrate's sensitivity to acidic conditions. For highly acid-sensitive molecules, milder catalysts like PPTS are preferred.

Conclusion: A Versatile and Reliable Synthetic Tool

This compound stands as a highly effective and convenient reagent for the introduction of a THP-protected 2-hydroxyethyl moiety. Its utility in the O-alkylation of phenols and its potential as a building block for more complex structures like PROTAC linkers underscore its importance in contemporary organic synthesis. While alternative methods exist, the directness and efficiency of using this commercially available reagent make it an attractive choice for a wide range of synthetic applications. As with any synthetic tool, a thorough understanding of its reactivity, stability, and the nuances of its deprotection are key to its successful implementation in the synthesis of novel and valuable molecules.

References

assessing the stability of the THP ether from 2-(2-Bromoethoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of the THP Ether of 2-(2-Bromoethoxy)tetrahydro-2H-pyran

Introduction: The Role of Protecting Groups in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing them from interfering with transformations elsewhere in the molecule.[1][2][3] An ideal protecting group should be easy to install, stable under a specific set of reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule.[3]

Among the arsenal of protecting groups for alcohols, the tetrahydropyranyl (THP) ether stands out for its utility and historical significance.[4] Formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP), the resulting THP ether is a type of acetal.[2][5] This guide provides a comprehensive assessment of the stability of the THP ether in a specific, functionally diverse molecule, this compound. We will delve into its chemical resilience, compare its performance against common alternatives with supporting data, and provide detailed experimental protocols for its manipulation.

Chemical Profile and Stability of this compound

The target molecule, this compound, features a primary alcohol (2-bromoethanol) protected as a THP ether.[6][7][8] The stability of this compound is fundamentally dictated by the chemical nature of the acetal linkage within the THP group.

Core Stability Characteristics:

  • Acid Lability: The defining characteristic of a THP ether is its sensitivity to acidic conditions.[5][9][10] The cleavage mechanism is initiated by the protonation of the ether oxygen, followed by the departure of the alcohol to form a resonance-stabilized oxocarbenium ion.[9][11] This intermediate is then quenched by water or an alcohol solvent to regenerate the parent alcohol. Even mild acids like acetic acid or pyridinium p-toluenesulfonate (PPTS) can efficiently catalyze this deprotection.[4][5] The presence of the bromo-substituent on the ethoxy chain is electronically distant from the acetal and does not significantly influence its acid-catalyzed hydrolysis.

  • Base and Nucleophile Stability: THP ethers are exceptionally stable under strongly basic and nucleophilic conditions.[4][10][12] This makes them compatible with a wide array of reagents, including organometallics (Grignard, organolithium reagents), metal hydrides (LiAlH₄, NaBH₄), enolates, and strong bases like sodium hydride (NaH) or potassium hydroxide (KOH).[4][13][14] This stability is due to the general inertness of the ether linkages to basic reagents.

  • Reductive and Oxidative Stability: The THP group is generally stable to many common reducing and oxidizing agents, although some specific reagents can induce cleavage.[13][14] It is notably stable to catalytic hydrogenation (e.g., H₂/Pd-C), provided the catalyst is free of acidic residues.[2][13] However, some commercial Pd/C catalysts can contain residual acid, which may inadvertently cleave the THP group during hydrogenation.[15]

One significant drawback of the THP group is that its formation introduces a new stereocenter at the anomeric carbon, which can lead to a mixture of diastereomers if the original alcohol is chiral, complicating purification and NMR analysis.[4][10][12]

Comparative Analysis with Alternative Alcohol Protecting Groups

The choice of a protecting group is dictated by the specific reaction sequence planned. A direct comparison highlights the strategic advantages and disadvantages of the THP ether. The concept of orthogonal protection , where one group can be removed selectively without affecting others, is a cornerstone of complex synthesis.[1][16][17]

Protecting GroupStructureStability to Strong AcidStability to Base/NucleophilesCleavage ConditionsOrthogonality Notes
Tetrahydropyranyl (THP) Ether R-O-THPLabile Stable Mild Acid (e.g., AcOH, TsOH, PPTS)[4][5][9]Orthogonal to base-labile (e.g., esters) and hydrogenolysis-labile (e.g., Benzyl) groups.
t-Butyldimethylsilyl (TBS) Ether R-O-TBSMore Stable than THPStable Fluoride sources (e.g., TBAF); Strong AcidOrthogonal to THP and Benzyl groups. Cleaved under distinct, non-acidic/basic conditions.[13]
Benzyl (Bn) Ether R-O-BnStable Stable Catalytic Hydrogenolysis (H₂, Pd/C)[2][13]Orthogonal to acid-labile (THP, TBS) and base-labile groups. Not suitable if double/triple bonds are to be reduced.
Methoxymethyl (MOM) Ether R-O-MOMLabile (Slightly more stable than THP)Stable Acidic conditions[13]Similar profile to THP, offering limited orthogonality.
Methyl Ether R-O-MeVery Stable Very Stable Harsh conditions (e.g., BBr₃, TMSI)[18]Generally used for permanent protection due to the harsh cleavage required.

This comparison shows that the THP group is ideal for synthetic routes that involve basic or nucleophilic steps but require a final, mild acidic deprotection.

Experimental Protocols for Stability Assessment

The following protocols provide a framework for empirically verifying the stability of this compound.

Protocol 1: Assessing Acidic Lability (Deprotection)

This protocol validates the cleavage of the THP ether under mild acidic conditions to yield 2-bromoethanol.

Methodology:

  • Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol).[5]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes, eluting with a hexane/ethyl acetate mixture. The starting material will have a higher Rf than the more polar product, 2-bromoethanol.

  • Upon completion (disappearance of starting material, typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2-bromoethanol.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation A Dissolve THP Ether in Methanol B Add catalytic p-TsOH A->B C Stir at Room Temp B->C D Monitor by TLC C->D E Quench with NaHCO3 D->E Upon Completion F Extract with EtOAc E->F G Dry & Concentrate F->G H Isolate 2-Bromoethanol G->H G Molecule Multi-protected Molecule (R-OTBS, R'-OBn, R''-OTHP) Step1 Add TBAF Molecule->Step1 Product1 Deprotected TBS Group (R-OH, R'-OBn, R''-OTHP) Step1->Product1 Selective Cleavage 1 Step2 H2, Pd/C Product1->Step2 Product2 Deprotected Bn Group (R-OH, R'-OH, R''-OTHP) Step2->Product2 Selective Cleavage 2 Step3 Mild Acid (H+) Product2->Step3 Product3 Fully Deprotected (R-OH, R'-OH, R''-OH) Step3->Product3 Selective Cleavage 3

References

A Researcher's Guide to 2-(2-Bromoethoxy)tetrahydro-2H-pyran: A Cost-Benefit Analysis for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis, drug development, and materials science, the selection of appropriate reagents is a critical decision that balances reactivity, stability, cost, and ease of use. This guide provides an in-depth cost-benefit analysis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran, a versatile bifunctional molecule, comparing its utility against common alternative strategies for alcohol protection and functionalization. Through a synthesis of technical data, field-proven insights, and detailed experimental protocols, this document aims to equip scientists with the necessary information to make informed decisions for their specific research needs.

Unveiling the Dual Functionality of this compound

This compound (CAS 17739-45-6) is a valuable reagent that combines two key functionalities within a single molecule: a tetrahydropyranyl (THP) ether and a bromoethyl group. This unique structure allows for a two-pronged utility in synthetic chemistry.[1] The THP ether serves as a robust protecting group for the hydroxyl moiety, while the bromoethyl group provides a reactive handle for nucleophilic substitution, enabling the introduction of a protected hydroxyethyl chain onto a variety of substrates.

This reagent is particularly useful in the synthesis of complex molecules where a hydroxyethyl group needs to be installed. The THP protection is readily removed under mild acidic conditions to reveal the free alcohol.[2] Its applications span the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the synthesis of novel drug candidates and crop protection agents.

The Core of the Matter: The Tetrahydropyranyl (THP) Protecting Group

The primary role of the this compound is to deliver a THP-protected hydroxyethyl group. The THP ether is a widely used protecting group for alcohols due to its ease of formation, general stability to a broad range of non-acidic reagents, and straightforward cleavage.[3][4]

Mechanism of THP Protection and Deprotection

The formation of a THP ether is an acid-catalyzed reaction involving the addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). The generally accepted mechanism involves the protonation of the double bond in DHP to form a resonance-stabilized carbocation, which is then attacked by the nucleophilic alcohol. Subsequent deprotonation yields the THP ether.[5]

Diagram: Mechanism of THP Ether Formation

THP_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product DHP DHP Carbocation Resonance-stabilized carbocation DHP->Carbocation Protonation ROH R-OH H_plus H+ (catalyst) Oxonium Oxonium ion Carbocation->Oxonium Nucleophilic attack by R-OH THP_ether THP ether Oxonium->THP_ether Deprotonation

Caption: Acid-catalyzed formation of a THP ether.

Deprotection is typically achieved by treatment with a mild acid in the presence of a protic solvent like water or an alcohol, reversing the formation reaction.[5][6]

Cost-Benefit Analysis: this compound vs. Silyl Ethers

In many synthetic scenarios, the primary alternative to using a pre-functionalized reagent like this compound is a two-step approach: first protecting the alcohol with a silyl ether, followed by functionalization of another part of the molecule, and finally deprotection. The most common silyl ethers include tert-Butyldimethylsilyl (TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS) ethers.[7]

Cost Comparison

A direct cost comparison reveals that silyl chlorides, the precursors to silyl ethers, are generally less expensive on a per-gram basis than this compound. However, a comprehensive cost analysis must also consider the number of synthetic steps, purification costs, and potential for yield loss at each step.

ReagentTypical Price (per 25g)Molar Mass ( g/mol )Cost per Mole
This compound~$50 - $100209.08~$1045 - $2090
tert-Butyldimethylsilyl chloride (TBSCl)~$20 - $65[8][9]150.72~$265 - $862
Triisopropylsilyl chloride (TIPSCl)~$30 - $102[10][11]192.80~$467 - $1587
tert-Butyldiphenylsilyl chloride (TBDPSCl)~$19 - $34[12][13]274.84~$138 - $247

Note: Prices are approximate and can vary significantly between suppliers and purity grades.

While the initial reagent cost for the silyl ether route may be lower, the overall cost of a multi-step synthesis can be higher due to increased solvent usage, purification materials, and labor.

Performance and Experimental Considerations

The choice between this compound and a silyl ether protecting group strategy hinges on several performance-related factors:

  • Stability: THP ethers are stable to strongly basic conditions, organometallics, hydrides, and many oxidizing and reducing agents.[4][14] Silyl ethers also offer good stability, with the order of stability generally being TBS < TIPS < TBDPS.[15] The choice of silyl ether allows for fine-tuning of stability, which can be advantageous in complex syntheses.

  • Chemoselectivity: The ability to selectively protect one hydroxyl group in the presence of others is crucial. While both THP and silyl ethers can be employed with a degree of selectivity, the steric bulk of silylating agents often provides a higher degree of chemoselectivity for less hindered alcohols.[16]

  • Orthogonal Deprotection: In molecules with multiple protected hydroxyl groups, the ability to remove one protecting group without affecting others (orthogonal deprotection) is highly desirable. Silyl ethers of varying stability can be selectively removed under different conditions.[15][17] THP ethers are cleaved under acidic conditions, which are generally orthogonal to the fluoride-mediated cleavage of silyl ethers.[18] This allows for strategic deprotection schemes in complex syntheses.

  • Diastereomer Formation: A significant drawback of the THP group is the creation of a new stereocenter upon reaction with a chiral alcohol, leading to a mixture of diastereomers.[4] This can complicate purification and characterization. Silyl ethers do not introduce a new chiral center.

Experimental Protocols

To provide a practical context for this analysis, the following are representative experimental protocols for the synthesis of this compound and the protection/deprotection of alcohols using both THP and silyl ether strategies.

Synthesis of this compound

This protocol is adapted from a scaled-up synthesis and provides a reliable method for preparing the title compound.[2]

Materials:

  • 2-Bromoethanol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Triethylamine (TEA)

  • Nitrogen atmosphere

  • Reaction vessel with mechanical stirrer, thermometer, and reflux condenser

Procedure:

  • Charge a 3000 mL 4-necked glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser with 300.0 g of 95% 2-bromoethanol under a nitrogen atmosphere.

  • Cool the mixture to 0 °C.

  • Add 226.7 g of 3,4-dihydropyran dropwise over approximately 240 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction completion by Gas Chromatography (GC).

  • Quench the reaction by adding triethylamine (TEA) until the pH reaches 7.

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 2-Bromoethanol + DHP Cooling Cool to 0 °C Reactants->Cooling Addition Slow addition of DHP Cooling->Addition Reaction Stir at room temperature Addition->Reaction Monitoring Monitor by GC Reaction->Monitoring Quench Quench with TEA Monitoring->Quench Product This compound Quench->Product

Caption: Workflow for the synthesis of the title compound.

Protection of an Alcohol with a TBS Group

This is a standard protocol for the protection of a primary alcohol using tert-butyldimethylsilyl chloride.

Materials:

  • Primary alcohol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the primary alcohol (1.0 eq.) and imidazole (2.2 eq.) in anhydrous DMF.

  • Add TBSCl (1.1 eq.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection of a THP Ether using Pyridinium p-Toluenesulfonate (PPTS)

This protocol outlines a mild method for the cleavage of a THP ether.

Materials:

  • THP-protected alcohol

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethanol (EtOH)

Procedure:

  • Dissolve the THP-protected alcohol in ethanol.

  • Add a catalytic amount of PPTS (0.1 eq.).

  • Stir the reaction at room temperature or gently heat to 50 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Take up the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected alcohol.

Conclusion and Recommendations

The choice between utilizing this compound and employing a multi-step silyl ether protection strategy is highly dependent on the specific context of the research.

Choose this compound when:

  • The synthetic route is linear and the direct introduction of a protected hydroxyethyl group simplifies the overall process.

  • The starting material is not chiral, or the formation of diastereomers is not a concern for purification.

  • The slightly higher initial reagent cost is offset by savings in time, labor, and materials from a shorter synthetic sequence.

Opt for a silyl ether protection strategy when:

  • High chemoselectivity for the protection of a specific hydroxyl group in a polyol is required.

  • The formation of diastereomers must be avoided.

  • An orthogonal deprotection strategy is necessary for a complex synthesis involving multiple protected hydroxyl groups.

  • Minimizing the initial reagent cost is a primary consideration, and the resources for a multi-step synthesis are readily available.

Ultimately, a thorough analysis of the synthetic route, the nature of the substrate, and the overall project goals will guide the researcher to the most efficient and cost-effective solution. This guide provides the foundational data and experimental context to support this critical decision-making process.

References

Safety Operating Guide

Navigating the Afterlife of a Reagent: A Comprehensive Guide to the Proper Disposal of 2-(2-Bromoethoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. Responsible stewardship of laboratory chemicals is paramount, not only for immediate safety but also for long-term environmental preservation. This guide provides an in-depth, procedural framework for the proper disposal of 2-(2-Bromoethoxy)tetrahydro-2H-pyran (CAS No. 17739-45-6), a versatile building block in organic synthesis.[1][2] Moving beyond a simple checklist, we will explore the chemical reasoning that underpins these essential safety protocols, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is critical. Its reactivity and toxicological profile dictate the necessary handling precautions and disposal pathway.

This compound is classified as a combustible liquid and presents several health hazards.[3][4] According to aggregated GHS data, it is known to cause skin irritation and may cause serious eye damage and respiratory irritation.[5][6] The presence of a bromine atom categorizes it as a halogenated organic compound, which has specific environmental disposal considerations.[7][8] Furthermore, it is reported to be sensitive to moisture, air, and heat, which can affect its stability and must be considered during storage and handling.

Hazard ClassificationGHS CodeImplication for Handling and Disposal
Combustible LiquidH227Keep away from heat, sparks, and open flames.[3][4] Storage should be in a cool, well-ventilated area.[3]
Skin Corrosion/IrritationH315Avoid skin contact. Use of appropriate chemical-resistant gloves is mandatory.[5][6]
Serious Eye Damage/IrritationH318/H319Wear safety glasses or goggles to prevent eye contact.[5][6]
Respiratory IrritationH335Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[5][6]
Halogenated Organic-Must be segregated as halogenated waste for specific disposal methods like incineration.[7][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The rationale for each piece of equipment is directly linked to the hazards identified above.

  • Eye Protection : Chemical splash goggles are required to protect against potential splashes that could cause serious eye damage.[6][10]

  • Hand Protection : Wear chemical-impermeable gloves, such as nitrile or Viton™, to prevent skin contact.[7][11] Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.

  • Body Protection : A fully buttoned laboratory coat must be worn to protect against accidental skin contact.[7]

  • Respiratory Protection : While handling in a certified chemical fume hood should be standard practice, if there is a risk of inhalation, a respirator with an appropriate filter (e.g., type ABEK) should be used.[10]

Spill Management: Immediate and Controlled Response

Accidents happen, but a well-defined spill response plan can mitigate the risks significantly.

For Small Spills (manageable within 10 minutes by trained personnel):

  • Alert Colleagues : Inform others in the immediate area.

  • Ensure Ventilation : Work within a fume hood or ensure the area is well-ventilated.

  • Contain the Spill : Use an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent to dike and absorb the liquid.[7]

  • Collect Absorbent : Carefully scoop the contaminated absorbent material into a designated, sealable container.

  • Decontaminate : Clean the spill area with soap and water.

  • Dispose : Label the container as "Hazardous Waste: this compound contaminated absorbent" and follow the waste disposal procedures outlined below.

For Large Spills:

  • Evacuate : Immediately evacuate the area.[11]

  • Isolate : Close the doors to the affected area and prevent entry.

  • Alert Authorities : Contact your institution's Environmental Health & Safety (EHS) department and, if necessary, emergency services.[7] Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must not enter the environment through conventional waste streams like drains or regular trash.[11] As a halogenated organic compound, it requires specialized disposal.[7][8]

Step 1: Waste Segregation

  • Causality : Halogenated organic compounds, when incinerated, can produce acidic gases (like hydrogen bromide) that require special flue gas scrubbing systems to prevent release into the atmosphere.[11] Mixing them with non-halogenated solvents complicates and increases the cost of disposal.

  • Action : Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[9][12] This container should be made of a compatible material (e.g., polyethylene) and kept closed except when adding waste.[7]

Step 2: Containerizing the Waste

  • Causality : Proper containment prevents the release of vapors and protects against spills.

  • Action : If disposing of the original reagent bottle, ensure the cap is tightly sealed. For waste solutions containing the compound, use a robust, leak-proof container. Do not overfill the container; leave at least 10% headspace for vapor expansion.

Step 3: Labeling the Waste Container

  • Causality : Accurate labeling is a regulatory requirement and is crucial for the safety of waste handlers.

  • Action : Affix a "Hazardous Waste" label to the container.[13] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The associated hazards (e.g., Combustible, Irritant)

    • The accumulation start date

Step 4: Arranging for Disposal

  • Causality : This compound must be disposed of through a licensed chemical destruction facility to ensure it is handled in an environmentally sound manner.[11]

  • Action : Contact your institution's EHS department to arrange for a pickup of the hazardous waste. Follow their specific procedures for storage pending collection. The recommended disposal method is controlled incineration.[11]

Step 5: Decontaminating Empty Containers

  • Causality : Residual amounts of the chemical can still pose a hazard.

  • Action : Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11] The rinsate must be collected and disposed of as halogenated hazardous waste.[11] After rinsing, the container can be punctured to render it unusable for other purposes and then offered for recycling or reconditioning.[11]

Visualizing the Disposal Workflow

To clarify the decision-making process for handling this compound waste, the following workflow diagram has been developed.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Pathway start Generate Waste Containing This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood segregate Is it a Halogenated Waste Stream? fume_hood->segregate halogen_container Collect in Designated 'Halogenated Waste' Container segregate->halogen_container Yes non_halogen_container Collect in Separate 'Non-Halogenated' Container segregate->non_halogen_container No label_waste Securely Cap and Label Container with 'Hazardous Waste' Tag halogen_container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup incineration Disposal via Controlled Incineration at a Licensed Facility ehs_pickup->incineration

Caption: Waste Disposal Workflow for this compound.

By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and ensure that your research practices are both innovative and responsible.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromoethoxy)tetrahydro-2H-pyran
Reactant of Route 2
Reactant of Route 2
2-(2-Bromoethoxy)tetrahydro-2H-pyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.